(2R,4R)-(-)-Pentanediol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2R,4R)-pentane-2,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O2/c1-4(6)3-5(2)7/h4-7H,3H2,1-2H3/t4-,5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCCGKPBSJZVRZ-RFZPGFLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C[C@@H](C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401310414 | |
| Record name | rel-(2R,4R)-2,4-Pentanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401310414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36402-52-5, 42075-32-1 | |
| Record name | rel-(2R,4R)-2,4-Pentanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36402-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Pentanediol, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036402525 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Pentanediol, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042075321 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | rel-(2R,4R)-2,4-Pentanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401310414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R*,R*)-pentane-2,4-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.182 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-PENTANEDIOL, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/390RNY77SU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,4-PENTANEDIOL, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EX4IXW1090 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(2R,4R)-(-)-Pentanediol: An In-depth Technical Guide for Researchers and Drug Development Professionals
Foreword
In the landscape of modern organic synthesis, the quest for stereochemical control remains a paramount objective. Among the arsenal of tools available to the synthetic chemist, chiral diols stand out for their versatility and efficacy. (2R,4R)-(-)-Pentanediol, a seemingly simple C5 molecule, has proven to be a powerful chiral building block, enabling the synthesis of complex, enantiomerically pure molecules. This guide provides a comprehensive technical overview of this compound, from its fundamental chemical properties to its sophisticated applications in asymmetric synthesis, tailored for researchers, scientists, and professionals in the field of drug development.
Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, application, and analysis.
| Property | Value |
| IUPAC Name | (2R,4R)-pentane-2,4-diol[1] |
| Synonyms | (2R,4R)-(-)-2,4-Dihydroxypentane, 2,4-Amylene glycol[2][3] |
| CAS Number | 42075-32-1[2][4] |
| Molecular Formula | C5H12O2[1][2][4] |
| Molecular Weight | 104.15 g/mol [1][2][4] |
| Appearance | White or off-white crystalline powder or colorless to yellow, clear, viscous liquid[2][5][6] |
| Melting Point | 44 - 50 °C[2] |
| Boiling Point | 201 - 202 °C[6] |
| Density | 0.95 g/mL at 25 °C |
| Specific Optical Rotation | [α]20/D = -53.5° (c=10 in EtOH)[2] |
| Solubility | Fully miscible in water[6] |
Spectroscopic Profile
Spectroscopic data is critical for the identification and purity assessment of this compound.
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the different protons in the molecule.
-
¹³C NMR: The carbon NMR spectrum shows distinct peaks for the unique carbon environments within the diol.[7]
-
Mass Spectrometry: Electron ionization mass spectrometry can be used to determine the molecular weight and fragmentation pattern.[4]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad absorption band characteristic of the hydroxyl (-OH) groups.
Synthesis of this compound
The enantioselective synthesis of this compound is most effectively achieved through biocatalytic reduction of the prochiral substrate, acetylacetone (2,4-pentanedione).
Biocatalytic Reduction: A Green and Efficient Approach
Enzymatic methods, particularly using ketoreductases (KREDs) or whole-cell systems like yeast, offer high stereoselectivity under mild reaction conditions.[8][9] Engineered KREDs have demonstrated significant potential for industrial-scale synthesis.[9] For instance, the use of the yeast Candida boidinii has been shown to produce (2R,4R)-2,4-pentanediol through enantioselective reduction of acetylacetone.[10]
Experimental Workflow: Yeast-Mediated Reduction
This protocol outlines a general procedure for the laboratory-scale synthesis.
Caption: Generalized workflow for the biocatalytic synthesis of this compound.
Rationale for Key Steps:
-
Yeast Selection: Specific strains of yeast, such as Candida boidinii, contain reductases that exhibit high stereoselectivity for the desired (2R,4R) isomer.[10]
-
Substrate Addition: Acetylacetone is the readily available prochiral starting material.
-
Reaction Monitoring: Techniques like gas chromatography (GC) or thin-layer chromatography (TLC) are used to track the conversion of the starting material to the product.
-
Purification: Distillation or column chromatography is employed to isolate the pure diol from the reaction mixture and any remaining starting material or byproducts.
Applications in Asymmetric Synthesis
This compound is a valuable chiral building block with diverse applications in asymmetric synthesis.[2]
Chiral Auxiliaries
This diol is widely used as a chiral auxiliary, a molecule that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction.[8] It readily reacts with aldehydes and ketones to form chiral acetals, which can direct subsequent reactions to produce a specific stereoisomer.[8]
Chiral Ligands for Catalysis
This compound serves as a precursor for the synthesis of chiral ligands used in asymmetric catalysis.[9] These ligands can be coordinated to a metal center to create a chiral catalyst that can enantioselectively produce a desired product.
Synthesis of Complex Molecules
The defined stereochemistry of this compound makes it an ideal starting material for the synthesis of complex chiral molecules, including pharmaceuticals and natural products.[2]
Safety and Handling
While not classified as a hazardous substance, proper laboratory safety practices should always be followed when handling this compound.
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.
-
First Aid:
-
Storage: Store in a cool, dry, and well-ventilated area.
According to some sources, it may cause skin and serious eye irritation, as well as respiratory irritation.[1]
Conclusion
This compound is a cornerstone of modern asymmetric synthesis. Its well-defined stereochemistry, coupled with its versatility as a chiral auxiliary and building block, provides chemists with a powerful tool for the construction of enantiomerically pure molecules. The development of efficient biocatalytic routes for its synthesis has further enhanced its accessibility and utility. For researchers and professionals in drug development and chemical synthesis, a deep understanding of the properties and applications of this compound is essential for innovation and the creation of novel, stereochemically defined chemical entities.
References
- 1. 2,4-Pentanediol, (-)- | C5H12O2 | CID 2723683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 2,4-Pentanediol [webbook.nist.gov]
- 4. This compound [webbook.nist.gov]
- 5. krinslifescienceslab.ca [krinslifescienceslab.ca]
- 6. 2,4-PENTANEDIOL - Safety Data Sheet [chemicalbook.com]
- 7. This compound(42075-32-1) 13C NMR [m.chemicalbook.com]
- 8. This compound | 36402-52-5 | Benchchem [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. keio.elsevierpure.com [keio.elsevierpure.com]
Introduction: The Imperative of Chirality in Modern Chemistry
An In-Depth Technical Guide to (2R,4R)-(-)-Pentanediol (CAS 42075-32-1)
In the landscape of molecular science, chirality is a fundamental principle of paramount importance. Molecules that are non-superimposable on their mirror images, known as enantiomers, often exhibit profoundly different behaviors within biological systems.[1] This stereoselectivity is governed by the chiral nature of biological macromolecules like enzymes and receptors, which leads to distinct pharmacological and toxicological profiles for each enantiomer of a chiral drug.[1] Consequently, the ability to synthesize enantiomerically pure compounds is not merely an academic challenge but a critical necessity in drug discovery and development to maximize therapeutic efficacy and minimize adverse effects.[1]
Chiral diols are a class of molecules that have emerged as exceptionally versatile building blocks in this pursuit.[1] Their two hydroxyl groups provide handles for further chemical manipulation, while their defined stereochemistry allows for the precise transfer of chirality into complex molecular architectures.[1] Among these, this compound, a C₂-symmetric diol, has distinguished itself as a powerful and versatile tool in the asymmetric synthesis toolbox. This guide provides a comprehensive technical overview of its properties, synthesis, and core applications, offering field-proven insights for its effective utilization.
Part 1: Core Molecular Profile
This compound is a white crystalline solid at room temperature. Its well-defined stereochemistry and physical properties make it a reliable and predictable component in synthetic chemistry.
| Property | Value | Source(s) |
| CAS Number | 42075-32-1 | [2][3][4][5] |
| Molecular Formula | C₅H₁₂O₂ | [2][3][6] |
| Molecular Weight | 104.15 g/mol | [2][3][4][6] |
| Appearance | White or off-white crystalline powder | [3] |
| Melting Point | 44 - 50 °C | [3][4] |
| Boiling Point | 111-113 °C at 19 mmHg | [4] |
| Optical Rotation [α]²⁰/D | -53.5° (c=10 in EtOH) | [3] |
| InChI Key | GTCCGKPBSJZVRZ-RFZPGFLSSA-N | [4] |
Part 2: Synthesis of Enantiopure this compound
The efficient synthesis of this compound with high enantiomeric purity is critical for its application. While several methods exist, biocatalytic reduction has become a leading strategy due to its exceptional selectivity, mild reaction conditions, and environmental advantages over traditional chemical routes.
Comparative Analysis of Synthetic Routes
| Synthetic Route | Key Features | Typical Yield | Selectivity (e.e.) | Causality & Field Insights |
| Asymmetric Hydrogenation | Direct reduction of 2,4-pentanedione using chiral transition metal catalysts (e.g., Ru-BINAP). | 78-91% | 88-95% | This is a highly atom-economical method. However, it often requires high pressures, elevated temperatures, and expensive, potentially toxic heavy metal catalysts.[1] |
| Biocatalytic Reduction | Asymmetric reduction of 2,4-pentanedione using engineered ketoreductases (KREDs). | Excellent | >99% | This approach offers unparalleled stereoselectivity under ambient temperature and pressure, often in aqueous media.[1][7][8] The enzyme's active site provides a precisely chiral environment, making it a superior choice for producing high-purity material.[8] |
| Microbial Reduction | Use of whole-cell biocatalysts, such as Candida boidinii, to perform the reduction. | Variable | High | This method leverages the natural enzymatic machinery of microorganisms.[9] While effective, it can be slower and lead to more complex downstream processing compared to using isolated, engineered enzymes. |
Workflow for Biocatalytic Synthesis
The enzymatic synthesis of (2R,4R)-pentanediol from acetylacetone is a highly efficient process involving the sequential reduction of two carbonyl groups by a single engineered ketoreductase (KRED).
Caption: Biocatalytic route to this compound.
Protocol: KRED-Mediated Asymmetric Reduction of Acetylacetone
This protocol is based on principles described in recent biocatalysis literature, where engineered KREDs achieve high product titers and stereoselectivity.[7][8][10]
1. Reagent Preparation:
-
Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.0).
-
Cofactor Solution: Prepare a solution of NAD⁺. The cofactor will be regenerated in situ.
-
Co-substrate: Use isopropanol as the co-substrate for cofactor regeneration, which will be catalyzed by the KRED itself or a coupled alcohol dehydrogenase (ADH).
2. Reaction Setup:
-
To a temperature-controlled reaction vessel, add the potassium phosphate buffer.
-
Add the engineered ketoreductase (KRED) to the desired catalyst loading (e.g., 1-5% w/v).
-
Add NAD⁺ to a catalytic amount (e.g., 1 mM).
-
Add isopropanol (e.g., 10-20% v/v).
-
Initiate gentle stirring and bring the reaction to the optimal temperature (e.g., 30 °C).
3. Reaction Execution:
-
Add acetylacetone (2,4-pentanedione) to the vessel to the desired substrate concentration (e.g., up to 2 M, as high concentrations are achievable with robust engineered enzymes).[8]
-
Maintain the pH at 7.0 throughout the reaction using a pH-stat with dilute NaOH, as the reaction generates protons.
-
Monitor the reaction progress by taking aliquots and analyzing them via chiral Gas Chromatography (GC) to determine substrate conversion and the diastereomeric and enantiomeric excess of the product.
4. Work-up and Purification:
-
Once the reaction reaches completion (>99% conversion), terminate it by removing the enzyme, typically through centrifugation or filtration.
-
Saturate the aqueous phase with NaCl to reduce the solubility of the product.
-
Extract the this compound with an organic solvent such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.
-
The resulting crude product can be further purified by distillation or crystallization if required, though the enzymatic process often yields material of very high purity.
Trustworthiness Check: The success of this protocol is validated by chiral GC analysis at each stage, confirming the stereochemical purity of the final product. The use of an engineered enzyme from a reputable source is crucial for reproducibility.[8]
Part 3: Core Applications in Asymmetric Synthesis
This compound's primary value lies in its role as a chiral auxiliary and a versatile chiral building block.[4][11]
Application 1: Chiral Auxiliary for Stereodivergent Synthesis
A chiral auxiliary is a temporary stereogenic unit that guides a reaction to produce a specific stereoisomer.[1][11] this compound excels in this role, particularly in the formation of chiral acetals.
When reacted with a prochiral aldehyde or ketone, it forms a 1,3-dioxane ring. The key to its effectiveness is the rigid, chair-like conformation of this ring, where the methyl groups preferentially occupy equatorial positions. This conformation effectively blocks one face of the molecule, forcing an incoming reagent to attack from the less sterically hindered face, thus achieving high stereocontrol.[1]
Caption: Stereocontrol using this compound as a chiral auxiliary.
Application 2: Formation of Chiral Boronic Esters
Boronic acids and their esters are cornerstones of modern organic chemistry, most famously used in the Suzuki-Miyaura cross-coupling reaction.[12] Reacting a boronic acid with a chiral diol like this compound forms a chiral boronate ester. These esters often exhibit enhanced stability and modified reactivity compared to the parent boronic acid. The chiral environment provided by the diol can be instrumental in asymmetric transformations where the boronic ester itself is a key reactant. The formation is a reversible condensation reaction, typically driven by the removal of water.
Protocol: Synthesis of a Vinylboronic Acid (2R,4R)-Pentanediol Ester
This protocol illustrates the straightforward formation of a chiral boronic ester.
1. Reagents and Setup:
-
Reactants: Vinylboronic acid, this compound (1.05 equivalents).
-
Solvent: A solvent capable of azeotropically removing water, such as toluene.
-
Apparatus: Round-bottom flask equipped with a Dean-Stark apparatus and a condenser.
2. Reaction Execution:
-
To the round-bottom flask, add vinylboronic acid, this compound, and toluene.
-
Heat the mixture to reflux. Water generated from the condensation reaction will be collected in the Dean-Stark trap.
-
Continue refluxing until no more water is collected, indicating the reaction is complete (typically 2-4 hours).
-
Monitor the reaction by TLC or ¹H NMR if necessary.
3. Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The resulting crude chiral boronic ester is often of sufficient purity for subsequent use. If further purification is needed, it can be achieved via vacuum distillation or column chromatography on silica gel.
Part 4: Safety and Handling
Proper handling is essential when working with any chemical reagent.
-
Hazards: this compound is known to cause skin and eye irritation and may cause respiratory irritation.[6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[4][13]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[13] Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2] Recommended storage temperature is between 2-8 °C.[3] The compound is a combustible solid.[4] Keep away from sources of ignition.[14]
Conclusion
This compound is more than just a chiral molecule; it is a precision tool for the construction of complex, enantiomerically pure compounds. Its utility, underpinned by robust and highly selective synthetic methods like biocatalysis, makes it an invaluable asset for researchers in organic synthesis and drug development. By understanding the principles behind its stereodirecting power and mastering the protocols for its use, scientists can effectively leverage this building block to accelerate the discovery and synthesis of the next generation of chiral therapeutics and advanced materials.
References
- 1. benchchem.com [benchchem.com]
- 2. (2R,4R)-2,4-Pentanediol | Enzymaster [enzymaster.de]
- 3. chemimpex.com [chemimpex.com]
- 4. (R,R)-(-)-2,4-Pentanediol 99 42075-32-1 [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. 2,4-Pentanediol, (-)- | C5H12O2 | CID 2723683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 9. keio.elsevierpure.com [keio.elsevierpure.com]
- 10. Enzymatic (2 R ,4 R )‐Pentanediol Synthesis – “Putting a Bottle on the Table” - JuSER [juser.fz-juelich.de]
- 11. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. images.thdstatic.com [images.thdstatic.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide on (2R,4R)-(-)-Pentanediol: Stereoisomers and Chirality
Abstract
(2R,4R)-(-)-Pentanediol is a C2-symmetric chiral diol that has emerged as a pivotal building block in modern asymmetric synthesis. Its stereodefined structure is instrumental in the creation of enantiomerically pure pharmaceuticals, agrochemicals, and specialty materials.[1] This guide provides an in-depth exploration of the stereochemical landscape of 2,4-pentanediol, focusing on the (2R,4R) enantiomer. We will dissect the principles of its chirality, detail authoritative methods for its stereoselective synthesis and resolution, and highlight its critical applications as a chiral auxiliary and synthetic precursor, offering researchers and drug development professionals a comprehensive resource for leveraging this versatile molecule.
The Stereochemical Landscape of 2,4-Pentanediol
The molecular structure of 2,4-pentanediol features two stereogenic centers at carbons 2 and 4. This structural feature gives rise to three distinct stereoisomers: a pair of enantiomers, (2R,4R)- and (2S,4S)-pentanediol, and an achiral meso compound, (2R,4S)-pentanediol.[2][3][4]
-
Enantiomers ((2R,4R) and (2S,4S)) : These molecules are non-superimposable mirror images of each other.[5] They possess identical physical properties (e.g., boiling point, density) except for their interaction with plane-polarized light, which they rotate in equal but opposite directions. The (2R,4R) isomer, for instance, exhibits a specific rotation of -53.5°[1]. In a chiral environment, such as the active site of an enzyme, these enantiomers can exhibit profoundly different biological activities.[5]
-
Meso Compound ((2R,4S)) : This diastereomer is achiral due to an internal plane of symmetry.[3][6] Consequently, it is optically inactive. The physical properties of the meso form, such as its melting and boiling points, differ from those of the enantiomeric pair.[7][8]
The precise control over this stereochemistry is fundamental in drug development, where a specific enantiomer often accounts for the desired therapeutic effect, while the other may be inactive or even harmful.[9]
Caption: Relationship between the stereoisomers of 2,4-pentanediol.
Physicochemical Properties of this compound
A thorough understanding of the physical properties of this compound is essential for its application in synthesis, including solvent selection and reaction condition optimization.
| Property | Value | Source |
| CAS Number | 42075-32-1 | [1][10][11] |
| Molecular Formula | C₅H₁₂O₂ | [1][10] |
| Molecular Weight | 104.15 g/mol | [1][10] |
| Appearance | White or off-white crystalline powder | [1] |
| Melting Point | 44 - 50 °C | [1] |
| Boiling Point | 201-202 °C (at 760 mmHg) | [7][12] |
| Optical Rotation | [α]²⁰/D = -53.5° (c=10 in EtOH) | [1] |
| Solubility | Fully miscible with water | [7] |
| Storage | 2 - 8 °C | [1] |
Synthesis and Enantiomeric Access
Obtaining enantiomerically pure this compound is a critical first step for its use in stereoselective applications. The two primary strategies employed are the asymmetric synthesis from a prochiral precursor and the resolution of a racemic mixture.
Asymmetric Synthesis: Hydrogenation of Acetylacetone
The most direct and atom-economical method for producing enantiopure 2,4-pentanediol is the asymmetric hydrogenation of the prochiral substrate acetylacetone (2,4-pentanedione).[2] This transformation relies on chiral transition metal catalysts to control the stereochemical outcome.
Causality of Experimental Choices: The choice of catalyst is paramount. Ruthenium (Ru) complexes bearing chiral diphosphine ligands, such as BINAP derivatives, have proven highly effective.[13][14] The chiral ligand creates a sterically defined environment around the metal center, forcing the hydrogen molecule to add to the two carbonyl groups of acetylacetone from a specific face, thereby dictating the absolute stereochemistry of the resulting diol. The solvent (e.g., methanol) and reaction conditions (hydrogen pressure, temperature) are optimized to maximize both conversion and enantiomeric excess (ee).[2]
-
Catalyst Preparation: A chiral ruthenium catalyst, such as trans-RuCl₂[(S)-BINAP)][(S)-Daipen], is either prepared in situ or used as a pre-formed complex.[13]
-
Reaction Setup: In a high-pressure autoclave, dissolve acetylacetone (1.0 eq) in degassed methanol.
-
Hydrogenation: Add the chiral ruthenium catalyst (e.g., 0.01 mol%). Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-100 atm H₂). Heat the reaction to a specified temperature (e.g., 50-80 °C) and stir for a set duration (e.g., 12-24 hours) until complete conversion is observed by GC analysis.
-
Work-up and Purification: After cooling and carefully venting the reactor, concentrate the reaction mixture in vacuo. The crude product, containing a mixture of diol stereoisomers, is purified by vacuum distillation or column chromatography to isolate the desired (2R,4R)-diol.
-
Stereochemical Analysis: Determine the diastereomeric and enantiomeric excess of the product using chiral gas chromatography (GC) or by NMR analysis of a chiral derivative (e.g., a Mosher's ester). Enantiomeric excesses up to 99% have been reported for this transformation.[14]
Biocatalytic Synthesis
An increasingly powerful and sustainable alternative involves the use of enzymes, specifically ketoreductases (KREDs).[15][16] Engineered KREDs can reduce acetylacetone with exceptionally high diastereo- and enantioselectivity under mild, aqueous conditions.[15][16] This approach avoids the use of heavy metals and high pressures.
Caption: General workflow for the biocatalytic synthesis of (2R,4R)-pentanediol.
Chiral Resolution
When a stereoselective synthesis is not feasible, chiral resolution can be employed to separate a racemic mixture of (2R,4R)- and (2S,4S)-pentanediol.[17] This method involves converting the enantiomers into a pair of diastereomers, which have different physical properties and can be separated.[18]
Self-Validating System: The success of a resolution protocol is validated by the physical separation of the diastereomers (typically by crystallization) and the subsequent recovery of the enantiomerically pure target, confirmed by polarimetry.
This protocol is adapted from general methods for resolving chiral amines and diols and serves as a representative example.
-
Derivative Formation: The racemic diol can be derivatized to introduce an acidic or basic handle. For instance, reaction with phthalic anhydride would yield a racemic mixture of hemiphthalate esters (mono-esters).
-
Salt Formation: React the racemic hemiphthalate mixture with a chiral base (the resolving agent), such as L-(+)-tartaric acid or an alkaloid like brucine, in a suitable solvent (e.g., ethanol/water).[17][18] This forms a pair of diastereomeric salts.
-
Fractional Crystallization: Cool the solution slowly. Due to their different solubilities, one diastereomeric salt will preferentially crystallize. The efficiency of this step is critical and often requires optimization of solvent and temperature.
-
Isolation: Isolate the crystals by filtration. The purity can be enhanced by recrystallization.
-
Liberation of Enantiomer: Treat the isolated diastereomeric salt with a strong acid (e.g., HCl) to protonate the resolving agent and a base (e.g., NaOH) to hydrolyze the ester, liberating the enantiomerically enriched (2R,4R)-pentanediol.
-
Purification & Analysis: Purify the diol by extraction and distillation. Confirm the enantiomeric purity using polarimetry and chiral chromatography.
Applications in Asymmetric Synthesis
The primary value of this compound lies in its application as a chiral auxiliary or a precursor to chiral ligands.[5][15] A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a reaction, after which it is removed.[19][20]
Chiral Acetal Formation
(2R,4R)-Pentanediol reacts with ketones or β-keto esters to form chiral acetals. The C2-symmetric backbone of the diol creates a highly defined steric environment that effectively shields one face of the substrate, directing subsequent nucleophilic attacks or other transformations to the opposite face with high diastereoselectivity.[5]
Caption: Logical workflow for using (2R,4R)-pentanediol as a chiral auxiliary.
Precursor for Chiral Ligands
The diol functionality of (2R,4R)-pentanediol makes it an excellent starting material for the synthesis of more complex chiral ligands used in transition metal catalysis. For example, it is a precursor for C3*-TunePhos chiral diphosphine ligands, which are highly effective in ruthenium-catalyzed asymmetric hydrogenation of β-keto esters.[15]
Conclusion
This compound is a cornerstone of modern stereoselective synthesis. Its well-defined C2-symmetric chirality provides a powerful tool for controlling the three-dimensional architecture of molecules. Through efficient synthetic routes like asymmetric hydrogenation and biocatalysis, this chiral building block is readily accessible in high enantiomeric purity. Its successful application as a recoverable chiral auxiliary and as a precursor to sophisticated catalyst systems underscores its importance for professionals in drug discovery and development, enabling the creation of complex, single-enantiomer active pharmaceutical ingredients with enhanced efficacy and safety.[9]
References
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. brainly.com [brainly.com]
- 4. chegg.com [chegg.com]
- 5. benchchem.com [benchchem.com]
- 6. homework.study.com [homework.study.com]
- 7. chembk.com [chembk.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. This compound [webbook.nist.gov]
- 11. (2R,4R)-2,4-Pentanediol | Enzymaster [enzymaster.de]
- 12. 2,4-Pentanediol (CAS 625-69-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Enzymatic (2 R ,4 R )‐Pentanediol Synthesis – “Putting a Bottle on the Table” - JuSER [juser.fz-juelich.de]
- 17. Chiral resolution - Wikipedia [en.wikipedia.org]
- 18. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 19. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 20. m.youtube.com [m.youtube.com]
physical properties and appearance of (2R,4R)-(-)-Pentanediol
An In-depth Technical Guide to the Physical Properties and Appearance of (2R,4R)-(-)-Pentanediol
Introduction
This compound is a high-value chiral diol that serves as a critical building block in modern organic synthesis. Its defined stereochemistry, featuring two hydroxyl groups on a pentane backbone, makes it an indispensable tool for the construction of complex, enantiomerically pure molecules.[1] This guide provides a detailed examination of the physical, chemical, and spectroscopic properties of this compound, offering field-proven methodologies for its characterization. It is intended for researchers and drug development professionals who rely on the precise and accurate characterization of such chiral intermediates. The compound's utility is particularly pronounced in the pharmaceutical and agrochemical industries, where stereochemistry is paramount to biological activity and safety.[1][2]
Molecular Identity and Key Identifiers
A precise understanding of a compound begins with its fundamental identifiers, which are crucial for database searches, regulatory submissions, and accurate experimental replication.
-
IUPAC Name: (2R,4R)-pentane-2,4-diol[3]
-
Synonyms: (2R,4R)-(-)-2,4-Dihydroxypentane, (R,R)-(-)-2,4-Pentanediol[1][4]
-
CAS Number: 42075-32-1[1]
Core Physical and Chemical Properties
The physical properties of this compound dictate its handling, storage, and application in synthetic protocols. These properties have been consolidated from various supplier and database sources for ease of reference.
| Property | Value | Source(s) |
| Appearance | White or off-white crystalline powder | [1] |
| Melting Point | 44 - 51 °C | [1][7] |
| Boiling Point | 201-202 °C (for racemic mixture at atmospheric pressure) | [8] |
| Optical Rotation | [α]²⁰/D = -53.5° (c=10 in Ethanol) | [1] |
| Purity | ≥ 98% (GC) | [1] |
| Water Solubility | Fully miscible | [8][9] |
| Storage Conditions | 2 - 8 °C (Refrigerate) | [1][7] |
Elucidation of Key Properties
Stereochemistry and Optical Activity The defining characteristic of this compound is its chirality. It possesses two stereogenic centers at carbons 2 and 4, both in the 'R' configuration. The descriptor (-), or levorotatory, signifies that a solution of this enantiomer rotates the plane of plane-polarized light counter-clockwise.[10] This property is fundamental to its identity and is quantified by its specific optical rotation. The value [α]²⁰/D = -53.5° indicates the measurement was performed at 20°C using the D-line of a sodium lamp (589 nm) with a sample concentration of 10 grams per 100 mL of ethanol.[1] Verifying this value is a primary step in confirming the stereochemical integrity of a sample.
Appearance and Physical State At ambient temperature, this compound exists as a white to off-white crystalline powder.[1] Its relatively low melting point means it must be stored under refrigeration to maintain its solid form and prevent degradation.[1] The compound is also noted to be hygroscopic, meaning it can absorb moisture from the air, which can affect its physical state and experimental utility.[9]
Analytical and Characterization Protocols
A robust analytical workflow is essential to validate the identity, purity, and stereochemical integrity of this compound. The following protocols represent a self-validating system for its comprehensive characterization.
Workflow for Characterization of this compound
Caption: Workflow for the comprehensive characterization of a chiral diol.
Protocol 1: Determination of Enantiomeric Excess via Chiral Gas Chromatography (GC)
-
Expertise & Rationale: Chiral GC is the definitive method for quantifying enantiomeric excess (ee). It physically separates the enantiomers, allowing for direct measurement of their relative amounts. The choice of a chiral stationary phase is critical, as its interaction with the enantiomers dictates the separation efficiency.
-
Methodology:
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 1 mL of a suitable solvent like ethanol or dichloromethane.
-
Instrumentation: Utilize a Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a chiral capillary column (e.g., a cyclodextrin-based column).
-
GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 150 °C at 5 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Detector Temperature: 250 °C
-
-
Data Analysis: Integrate the peak areas for the (2R,4R) enantiomer (A₁) and the (2S,4S) enantiomer (A₂), if present. Calculate the enantiomeric excess using the formula: ee% = [(A₁ - A₂) / (A₁ + A₂)] * 100. A purity of >98% is standard.[1]
-
Protocol 2: Structural Verification via NMR Spectroscopy
-
Expertise & Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for elucidating the precise molecular structure. While standard ¹H NMR confirms the connectivity of the carbon backbone, it cannot distinguish between enantiomers. For that, a chiral derivatizing agent is required to convert the enantiomers into diastereomers, which are NMR-distinguishable.[11][12]
-
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the diol in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Acquisition: Acquire a standard proton NMR spectrum. The expected signals will confirm the presence of methyl groups, a methylene group, and methine protons attached to the hydroxyl groups.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum to confirm the number of unique carbon environments.
-
Advanced ee Determination (Optional): To resolve the enantiomers, a chiral derivatizing agent (CDA) such as a chiral boric acid can be added in-situ to the NMR tube.[11] This forms diastereomeric boronic esters, which will exhibit separate, distinct signals in the NMR spectrum, allowing for the quantification of ee.[12][13]
-
Protocol 3: Confirmation of Optical Activity via Polarimetry
-
Expertise & Rationale: Polarimetry provides a bulk measurement of a sample's optical activity and serves as a crucial, cost-effective check for stereochemical identity.[10] The measurement must be compared to the established literature value to be meaningful.
-
Methodology:
-
Sample Preparation: Prepare a solution with a precisely known concentration. Based on the reference value, dissolve 1.00 g of this compound in ethanol and dilute to a final volume of 10.0 mL in a volumetric flask.
-
Instrumentation: Use a polarimeter calibrated with a blank (pure ethanol). The light source should be a sodium D-line (589 nm).
-
Measurement: Fill a 1 dm sample cell with the solution, ensuring no air bubbles are present. Record the observed rotation (α) at a controlled temperature (e.g., 20 °C).
-
Calculation: Calculate the specific rotation using the formula: [α] = α / (l * c), where 'l' is the path length in decimeters and 'c' is the concentration in g/mL. The result should be close to -53.5°.
-
Safety, Handling, and Storage
Proper handling is essential to ensure user safety and maintain the integrity of the compound.
-
Hazard Identification: this compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[3]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: The compound should be stored in a tightly sealed container under refrigeration at 2-8 °C to prevent degradation and moisture absorption.[1][7]
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. 2,4-Pentanediol, (-)- | C5H12O2 | CID 2723683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (2R,4R)-2,4-Pentanediol | Enzymaster [enzymaster.de]
- 5. This compound (CAS 42075-32-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. This compound [webbook.nist.gov]
- 7. krinslifescienceslab.ca [krinslifescienceslab.ca]
- 8. chemicalbook.com [chemicalbook.com]
- 9. chembk.com [chembk.com]
- 10. Optical rotation - Wikipedia [en.wikipedia.org]
- 11. NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Enantiodifferentiation of chiral diols and diphenols via recognition-enabled chromatographic 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Significance of Stereochemistry in Modern Chemistry
An In-Depth Technical Guide to (2R,4R)-(-)-Pentanediol: Properties, Synthesis, and Applications in Drug Development
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry and biology.[1] Biological systems, including enzymes and receptors, are inherently chiral, leading to stereoselective interactions with drug molecules.[1] Consequently, the different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[1][2] This necessitates the synthesis of single enantiomers, a field known as asymmetric synthesis, which is paramount in modern drug discovery.[1][3]
This compound, a chiral diol, has emerged as a highly valued and versatile building block in this domain. Its two hydroxyl groups and defined stereocenters allow for the effective transfer of chirality, making it an instrumental tool in the construction of enantiomerically pure pharmaceuticals, natural products, and other complex organic structures.[1] This guide provides a comprehensive overview of its chemical properties, synthesis methodologies, and critical applications for professionals in research and drug development.
Core Physicochemical Properties
This compound is a white or off-white crystalline powder.[4][5] Its defined structure and properties are foundational to its utility in synthesis.
| Property | Value | Source |
| Molecular Formula | C₅H₁₂O₂ | [4][6][7][8] |
| Molecular Weight | 104.15 g/mol | [4][6] |
| CAS Number | 42075-32-1 | [4][7][8] |
| Appearance | White or off-white crystalline powder | [4][5] |
| Melting Point | 44 - 51 °C | [4][5] |
| Optical Rotation | [α]²⁰/D ≈ -53.5° (c=10 in EtOH) | [4] |
| Hydrogen Bond Donor Count | 2 | [6][9] |
| Hydrogen Bond Acceptor Count | 2 | [6][9] |
| Topological Polar Surface Area | 40.5 Ų | [6][9] |
Synthesis of Enantiomerically Pure this compound
Achieving high enantiomeric purity is the primary challenge in synthesizing this compound. The most effective methods are centered around the asymmetric reduction of the prochiral starting material, 2,4-pentanedione (acetylacetone).
Asymmetric Catalytic Hydrogenation
This method is a highly efficient and atom-economical route that employs chiral transition metal catalysts to stereoselectively reduce the two carbonyl groups of 2,4-pentanedione.[1] Ruthenium-based catalysts are commonly utilized for this transformation.
Workflow for Asymmetric Hydrogenation
Caption: Asymmetric hydrogenation workflow.
Experimental Protocol Outline:
-
Catalyst Preparation: A chiral ruthenium catalyst (e.g., Ru-BINAP) is prepared or sourced.
-
Reaction Setup: The catalyst and 2,4-pentanedione are charged into a high-pressure reactor under an inert atmosphere.
-
Hydrogenation: The reactor is pressurized with hydrogen gas, and the reaction is stirred at a specific temperature and pressure until completion.
-
Workup and Purification: The catalyst is filtered, the solvent is removed, and the resulting diol is purified, typically by distillation or chromatography, to yield the enantiomerically pure product.
Enzymatic (Biocatalytic) Reduction
Biocatalysis presents a powerful and environmentally sustainable alternative for producing chiral alcohols.[1] Engineered ketoreductases (KREDs) are particularly effective, offering high stereoselectivity under mild reaction conditions.[1][10] This approach can overcome challenges such as low concentrations of hydrophobic substrates and enzyme stability.[10]
Workflow for Enzymatic Reduction
Caption: Enzymatic reduction workflow.
Experimental Protocol Outline:
-
Enzyme and Substrate Preparation: An engineered ketoreductase is selected or prepared. A buffered aqueous solution containing the substrate (2,4-pentanedione) and a cofactor (like NADH or NADPH) is made. A cofactor regeneration system (e.g., using glucose and glucose dehydrogenase) is often included.
-
Bioreduction: The KRED is added to the substrate solution. The reaction is gently agitated at a controlled temperature and pH.
-
Monitoring: The reaction progress is monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine substrate conversion and enantiomeric excess.
-
Extraction and Purification: Once the reaction is complete, the product is extracted from the aqueous phase using an organic solvent. The solvent is then evaporated, and the product is purified.
Applications in Drug Development and Chiral Synthesis
The utility of this compound stems from its rigid chiral scaffold, which allows for exceptional stereocontrol in various chemical transformations.[1]
Chiral Building Block and Auxiliary
This compound is widely used as a chiral auxiliary—a compound temporarily incorporated into a synthesis to direct the stereochemical outcome of a subsequent reaction.[1] It can be reacted with ketones or aldehydes to form chiral acetals, which then shield one face of the molecule, forcing an incoming reagent to attack from the opposite, less-hindered face. After the desired chiral center is created, the diol auxiliary can be removed, having successfully transferred its chirality.
Synthesis of Chiral Ligands
The diol is a precursor for synthesizing chiral ligands used in asymmetric catalysis.[10] For example, it is used to create C₃*-TunePhos, a class of chiral diphosphine ligands that are highly effective in ruthenium-catalyzed asymmetric hydrogenation of β-keto esters.[10] The stereochemistry of the pentanediol backbone is critical in determining the stability and catalytic properties of the final metal-ligand complex.[1]
Logical Flow of Application as a Chiral Auxiliary
Caption: Use as a chiral auxiliary.
Pharmaceutical Formulations
While the primary use of the (2R,4R) isomer is in synthesis, related pentanediols are also used directly in pharmaceutical formulations.[11] They can act as solvents, humectants, and stabilizers, improving the solubility, bioavailability, and shelf-life of active pharmaceutical ingredients (APIs).[1][11] The specific stereochemistry of this compound can influence these pharmacokinetic properties.[1]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
-
H315: Causes skin irritation.[6]
-
H319: Causes serious eye irritation.[6]
-
H335: May cause respiratory irritation.[6]
Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood. It is typically stored under refrigeration at 2-8 °C.[5]
Conclusion
This compound is more than just a chemical reagent; it is a critical enabler of stereoselective synthesis. Its well-defined chiral structure provides a reliable foundation for constructing complex, enantiomerically pure molecules essential to the pharmaceutical industry. The development of robust synthesis methods, particularly through asymmetric hydrogenation and biocatalysis, has made this valuable building block more accessible. For researchers and scientists in drug development, a thorough understanding of this compound's properties and applications is key to innovating and creating the next generation of effective and safe therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chemimpex.com [chemimpex.com]
- 5. krinslifescienceslab.ca [krinslifescienceslab.ca]
- 6. 2,4-Pentanediol, (-)- | C5H12O2 | CID 2723683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound [webbook.nist.gov]
- 8. This compound [webbook.nist.gov]
- 9. Page loading... [guidechem.com]
- 10. researchgate.net [researchgate.net]
- 11. Articles [globalrx.com]
commercial availability and suppliers of (2R,4R)-(-)-Pentanediol
An In-Depth Technical Guide to (2R,4R)-(-)-Pentanediol: Commercial Availability, Quality Control, and Applications for Researchers and Drug Development Professionals
Foreword
As a Senior Application Scientist, my experience in the procurement and application of chiral synthons has repeatedly demonstrated that success in complex, multi-step syntheses hinges on the quality and characterization of the starting materials. This compound, a C₂-symmetric chiral diol, is a quintessential example of a versatile building block whose utility is directly proportional to its stereochemical purity. This guide is structured not as a simple datasheet, but as a practical manual for the discerning scientist. It moves from the commercial landscape to the granular details of quality validation, providing the causal logic behind experimental choices to ensure that the material you procure is fit for purpose in demanding applications, particularly in the development of novel active pharmaceutical ingredients (APIs).
Introduction to this compound: A Chiral Workhorse
This compound (CAS No: 42075-32-1) is a valuable chiral building block in asymmetric synthesis.[1] Its structure features two stereogenic centers with a defined (R,R) configuration, leading to a C₂-symmetric molecule. This symmetry is highly advantageous in the synthesis of chiral ligands for transition-metal catalysis, as it simplifies the resulting NMR spectra and often leads to higher levels of stereocontrol in catalytic reactions.[2] The diol functionality provides two reactive sites for derivatization, making it an excellent precursor for chiral auxiliaries, chiral ligands, and complex molecular architectures where precise three-dimensional orientation is critical. Its importance is particularly pronounced in the pharmaceutical industry, where the stereochemistry of a drug molecule is paramount to its efficacy and safety.[1][3]
Key Molecular Information:
-
Synonyms: (R,R)-(-)-2,4-Pentanediol, (2R,4R)-(-)-2,4-Dihydroxypentane
-
Molecular Formula: C₅H₁₂O₂
-
Molecular Weight: 104.15 g/mol
-
Appearance: White to off-white crystalline powder
-
Melting Point: Approximately 44-50 °C[4]
Commercial Availability and Supplier Landscape
This compound is readily available from a range of chemical suppliers, catering to needs from research-scale grams to bulk quantities. The primary distinction among suppliers lies in the guaranteed purity and, most critically, the enantiomeric excess (e.e.). For applications in drug development, a high e.e. (typically >99%) is non-negotiable to avoid the introduction of stereoisomeric impurities in the final API.
Below is a comparative table of prominent suppliers. Note that specifications can vary by lot, and it is imperative to consult the batch-specific Certificate of Analysis (CoA) before use.
| Supplier | Product Number (Example) | Typical Purity (Assay) | Typical Enantiomeric Excess (e.e.) | Analytical Method for e.e. |
| TCI Chemicals | P1411 | >98.0% | >98.0% | Gas Chromatography (GC) |
| Sigma-Aldrich (Merck) | 380559 (discontinued) | 99% | 97% | Gas-Liquid Chromatography (GLC) |
| Chem-Impex International | 12262 | ≥ 98% | Not specified on datasheet | Gas Chromatography (GC) |
| Enzymaster | N/A | >99% | ≥99% | Not specified |
| Manchester Organics | C35768 | Not specified | Not specified | Not specified |
This table is representative. Users must verify current specifications with the supplier and on the CoA.
The following diagram illustrates the typical procurement workflow for a researcher requiring high-purity this compound.
Caption: Procurement and validation workflow for this compound.
Quality Control and In-House Validation: A Self-Validating System
Relying solely on a supplier's CoA is insufficient for critical applications. An orthogonal, in-house verification of identity, purity, and enantiomeric excess is a cornerstone of robust scientific practice.
Synthesis Overview and Potential Impurities
Understanding the synthetic origin of the material provides insight into potential impurities. The most common and efficient methods for producing this compound are based on the asymmetric reduction of the prochiral starting material, 2,4-pentanedione (acetylacetone).
-
Biocatalytic Reduction: This "green chemistry" approach often employs an engineered ketoreductase (KRED) enzyme.[5] It offers very high enantioselectivity under mild conditions.[2]
-
Asymmetric Catalytic Hydrogenation: This method uses transition metal catalysts (e.g., Ruthenium, Rhodium) complexed with chiral ligands to stereoselectively reduce the diketone.[2]
From these routes, the primary potential impurities are:
-
Residual 2,4-pentanedione: Unreacted starting material.
-
(2S,4S)-(+)-Pentanediol: The undesired enantiomer.
-
meso-2,4-Pentanediol: The diastereomeric impurity.
-
Catalyst Residues: Traces of transition metals (from hydrogenation).
-
Solvent Residues: From reaction and purification.
Protocol 1: Identity and Structural Confirmation via NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the definitive method for confirming the molecular structure.
Methodology:
-
Sample Preparation: Dissolve ~10-20 mg of the this compound sample in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer (400 MHz or higher recommended for better resolution).
-
Interpretation:
-
¹H NMR Spectrum Interpretation: The C₂-symmetric nature of the molecule simplifies the spectrum.
-
Methyl Protons (CH₃-CH(OH)): A doublet, integrating to 6H. Expected around δ 1.1-1.3 ppm.
-
Methylene Protons (-CH₂-): A triplet (or more complex multiplet due to diastereotopicity), integrating to 2H. Expected around δ 1.5-1.7 ppm.
-
Methine Protons (CH₃-CH(OH)): A multiplet, integrating to 2H. Expected around δ 3.9-4.2 ppm.
-
Hydroxyl Protons (-OH): A broad singlet or doublet, integrating to 2H. Position is variable and depends on concentration and solvent.
-
-
¹³C NMR Spectrum Interpretation: Due to symmetry, only three distinct carbon signals are expected.
-
Methyl Carbon (CH₃): Expected around δ 23-25 ppm.
-
Methylene Carbon (CH₂): Expected around δ 44-46 ppm.
-
Methine Carbon (CH-OH): Expected around δ 65-68 ppm.
-
Causality: The number of signals (3 in ¹³C, 4 types in ¹H) directly validates the C₂ symmetry. The absence of signals corresponding to acetylacetone (e.g., vinyl proton or ketone carbonyl) confirms its removal.
-
Protocol 2: Determination of Enantiomeric Excess via Chiral Gas Chromatography (GC)
Chiral GC is the industry-standard method for quantifying the enantiomeric excess of volatile chiral alcohols like pentanediol. The principle relies on the differential interaction of the two enantiomers with a chiral stationary phase (CSP), leading to different retention times.
Methodology:
-
Column Selection: A cyclodextrin-based capillary column is highly effective. A common choice is a column coated with a derivatized β-cyclodextrin (e.g., Rt-βDEX series).[6]
-
Sample Preparation: Prepare a dilute solution of the diol (~1 mg/mL) in a suitable solvent like ethanol or dichloromethane.
-
GC Conditions (Exemplary):
-
Injector: Split/Splitless, 220 °C.
-
Carrier Gas: Helium or Hydrogen, constant flow (e.g., 1.5 mL/min).
-
Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 2-5 °C/min to 150 °C. This program must be optimized for the specific column and instrument.
-
Detector: Flame Ionization Detector (FID), 250 °C.
-
-
Data Analysis:
-
Identify the two peaks corresponding to the (2R,4R) and (2S,4S) enantiomers. The major peak will be the (2R,4R) isomer.
-
Calculate the enantiomeric excess using the peak areas (A) from the chromatogram: e.e. (%) = [(A(2R,4R) - A(2S,4S)) / (A(2R,4R) + A(2S,4S))] x 100
-
Self-Validation: The baseline separation of the two enantiomer peaks is critical for accurate quantification. The presence of a third peak may indicate the meso diastereomer, which should also be well-resolved. This single analysis provides a robust measure of stereochemical purity.
The following diagram outlines the analytical workflow for quality control.
Caption: Analytical QC workflow for incoming this compound.
Applications in Drug Development and Asymmetric Synthesis
The primary value of this compound lies in its role as a precursor to C₂-symmetric chiral ligands and auxiliaries. These are subsequently used to control the stereochemical outcome of reactions that build the core of active pharmaceutical ingredients.
-
Chiral Ligand Synthesis: The diol can be readily converted into cyclic phosphites, phosphonites, or other ligand classes. These ligands, when coordinated to metals like Rhodium or Ruthenium, are powerful catalysts for asymmetric hydrogenations, hydroformylations, and other key C-C bond-forming reactions.[2] For instance, diphosphite ligands derived from 2,4-pentanediol are effective in rhodium-catalyzed reactions.[2]
-
Chiral Auxiliaries: The diol can be temporarily attached to a prochiral substrate to direct a stereoselective reaction on that substrate. After the reaction, the auxiliary is cleaved and can often be recovered. This is a classic and robust strategy for ensuring high diastereoselectivity.
-
Building Block for Complex Molecules: It serves as a direct source of two adjacent, correctly configured stereocenters, which can be incorporated into the final structure of a complex target molecule, such as a natural product or a drug candidate.
Handling, Storage, and Safety
As a crystalline solid, this compound is generally stable. However, proper handling and storage are essential to maintain its quality.
-
Storage: Suppliers recommend storing the material in a tightly sealed container under refrigeration (2-8 °C).[4][7] It should be protected from moisture.
-
Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handle in a well-ventilated area to avoid inhalation of dust.
-
Safety: The material is classified as a skin and eye irritant.[8] Consult the Safety Data Sheet (SDS) from your supplier for comprehensive safety information before handling.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesizing Chiral Drug Intermediates by Biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to the Safe Handling of (2R,4R)-(-)-Pentanediol for Research and Development
(2R,4R)-(-)-Pentanediol , a chiral diol with the CAS Number 42075-32-1, is a valuable building block in modern organic synthesis, particularly in the pharmaceutical and specialty chemical industries.[1] Its unique stereochemistry makes it a critical component for asymmetric synthesis, enabling the production of enantiomerically pure compounds where biological efficacy and safety are paramount.[1][2] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the safety, handling, and emergency procedures for this compound, grounded in authoritative safety data and field-proven insights.
Section 1: Chemical and Physical Identity
A foundational understanding of a compound's physical and chemical properties is crucial for predicting its behavior and implementing appropriate safety measures. This compound is a white or off-white crystalline powder with a molecular formula of C₅H₁₂O₂ and a molecular weight of 104.15 g/mol .[1][3][4]
| Property | Value | Source |
| Molecular Formula | C₅H₁₂O₂ | [1][3][4][5] |
| Molecular Weight | 104.15 g/mol | [1][3][4][5] |
| CAS Number | 42075-32-1 | [1][4][5][6] |
| Appearance | White or off-white crystalline powder | [1] |
| Melting Point | 44 - 51 °C | [1][6] |
| Boiling Point | 201 - 202 °C (at standard pressure) | [7] |
| Flash Point | 101 °C (closed cup) | [7] |
| Solubility | Fully miscible in water | [7] |
| Optical Rotation | [α]20/D = -53.5° (c=10 in EtOH) | [1] |
The relatively high flash point of 101°C indicates that this compound is a combustible liquid, but not highly flammable at ambient temperatures.[7] Its miscibility in water is a key factor in both firefighting and cleanup procedures.[7]
Section 2: Hazard Identification and Toxicological Profile
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
-
Skin Irritation (Category 2) : Causes skin irritation.[3]
-
Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[3]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation : May cause respiratory irritation.[3][4]
The toxicological data for this compound itself is not extensively detailed in readily available literature; however, data for the general 2,4-Pentanediol mixture provides valuable insight. The oral LD50 in rats is reported as 6,860 mg/kg, suggesting low acute oral toxicity.[7] Despite this, repeated or prolonged exposure should be avoided, and the potential for skin, eye, and respiratory irritation necessitates the use of appropriate personal protective equipment.[3][4] To the best of current knowledge, it has not been identified as a carcinogen by IARC, ACGIH, NTP, or OSHA.[7][8]
Section 3: Personal Protective Equipment (PPE) Protocol
A multi-layered approach to personal protection is essential to mitigate the identified hazards of skin, eye, and respiratory irritation.
-
Mandatory : Safety glasses with side-shields conforming to EN166 or NIOSH standards are the minimum requirement.[7][9]
-
Causality : The primary hazard to the eyes is irritation from direct contact with the solid or its solutions.[3] Side-shields protect against splashes from the side.
-
Enhanced Protection : When there is a significant risk of splashing, chemical safety goggles and a face shield should be worn.[10]
-
Hand Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile rubber, minimum layer thickness: 0.11 mm) that have been inspected for integrity before use.[7][11] Gloves should be removed using the proper technique to avoid contaminating the skin.[9]
-
Body Protection : A standard laboratory coat is required.[9] For tasks with a higher risk of splashes, an impervious apron or suit should be considered.[7][9] Closed-toe shoes are mandatory in any laboratory setting.[12]
-
Causality : Direct skin contact can cause irritation.[3] Protective clothing and gloves provide a physical barrier to prevent this.
-
Standard Use : Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically required.[9]
-
Required Use : If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or if irritation is experienced, a NIOSH-approved respirator with appropriate cartridges should be used.[8][13]
-
Causality : Inhalation of dust or mists may cause respiratory tract irritation.[3] Engineering controls like fume hoods are the primary means of mitigating this risk.
Section 4: Safe Handling and Storage
-
Ventilation : Handle in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is recommended.[14]
-
Ignition Sources : Although it has a high flash point, keep away from heat, sparks, and open flames.[15] Take measures to prevent the buildup of electrostatic charge.
-
Hygiene : Practice good industrial hygiene.[7] Wash hands thoroughly after handling and before eating, drinking, or smoking.[12] Avoid breathing vapors, mist, or gas.
-
Conditions : Store in a tightly closed container in a dry and well-ventilated place.[4] Recommended storage temperature is between 2°C and 8°C.[1][6]
-
Incompatibilities : Keep away from strong oxidizing agents and acids.[13]
-
Causality : Proper storage prevents degradation of the material and minimizes the risk of accidental release or reaction with incompatible materials. The recommended cool storage temperature helps maintain the compound's stability and purity.[1]
Section 5: Emergency Procedures
A well-defined emergency plan is critical for responding effectively to accidents.
-
Inhalation : If inhaled, move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[7][8][9]
-
Skin Contact : In case of contact, immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation persists.[7][8][9]
-
Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Consult a physician.[8][9][16]
-
Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[7][8][9]
-
Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7][8][9]
-
Specific Hazards : As a combustible material, it can release carbon monoxide and carbon dioxide upon decomposition.[13] Vapors may accumulate in low areas and can form explosive concentrations.
-
Protective Actions : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9][13] Use water spray to cool unopened containers.[13]
-
Personal Precautions : Evacuate personnel to safe areas.[13] Use personal protective equipment as outlined in Section 3. Ensure adequate ventilation. Remove all sources of ignition.[13]
-
Environmental Precautions : Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[9]
-
Containment and Cleanup : For a solid spill, sweep up and shovel. For a liquid spill (if melted), absorb with an inert material (e.g., sand, silica gel, universal binder) and place in a suitable, closed container for disposal.[13][16][17]
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. 2,4-Pentanediol, (-)- | C5H12O2 | CID 2723683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (2R,4R)-2,4-Pentanediol | Enzymaster [enzymaster.de]
- 5. This compound [webbook.nist.gov]
- 6. krinslifescienceslab.ca [krinslifescienceslab.ca]
- 7. chemicalbook.com [chemicalbook.com]
- 8. capotchem.cn [capotchem.cn]
- 9. hamptonresearch.com [hamptonresearch.com]
- 10. 2,2,4-TRIMETHYL-1,3-PENTANEDIOL MONOISOBUTYRATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 12. csub.edu [csub.edu]
- 13. employees.delta.edu [employees.delta.edu]
- 14. artsci.usu.edu [artsci.usu.edu]
- 15. conncoll.edu [conncoll.edu]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 17. fishersci.co.uk [fishersci.co.uk]
1H and 13C NMR spectrum of (2R,4R)-(-)-Pentanediol
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectrum of (2R,4R)-(-)-Pentanediol
Abstract
This compound is a valuable chiral building block in asymmetric synthesis and drug development. A thorough understanding of its structural features is paramount for its effective utilization. This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. We delve into the theoretical underpinnings of the spectral data, including chemical shifts, spin-spin coupling constants, and the impact of molecular symmetry. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into spectral interpretation and providing robust, self-validating experimental protocols for data acquisition.
Introduction to this compound: Structure and Symmetry
This compound, CAS number 42075-32-1, is a C5 diol with two stereocenters at positions 2 and 4, both having an R configuration.[1][2] This specific stereochemistry imparts a C₂ axis of symmetry to the molecule, which bisects the C-C bond between the second and third carbon atoms.
This symmetry is a critical determinant of the molecule's NMR spectrum. Nuclei that can be interchanged by the C₂ rotation are chemically and magnetically equivalent. Consequently, this simplifies the spectrum, reducing the number of unique signals observed.
Symmetry Implications for NMR:
-
¹H NMR: The two methyl groups (H-1 and H-5) are equivalent. The two methine protons (H-2 and H-4) are equivalent. The two hydroxyl protons are equivalent. The two protons on the central methylene (C-3) are diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts.
-
¹³C NMR: The two methyl carbons (C-1 and C-5) are equivalent. The two methine carbons (C-2 and C-4) are equivalent. The central methylene carbon (C-3) is unique. Therefore, only three distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.
Caption: Structure of this compound with C₂ symmetry.
¹H NMR Spectral Analysis
The proton NMR spectrum provides detailed information about the electronic environment and connectivity of hydrogen atoms in the molecule.
Chemical Shift (δ) Assignments
The chemical shift of a proton is influenced by the electron density around it. Electronegative atoms, like oxygen, deshield adjacent protons, causing their signals to appear at a higher chemical shift (downfield).
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration |
| H-1, H-5 (CH₃) | ~1.22 | Doublet (d) | 6H |
| H-3 (CH₂) | ~1.58 | Multiplet (m) | 2H |
| H-2, H-4 (CH-OH) | ~4.13 | Multiplet (m) | 2H |
| OH | Variable (2.0 - 5.0) | Singlet (s, broad) | 2H |
Note: Data is compiled and predicted based on typical values for similar structural motifs.[3][4][5] The OH shift is highly dependent on solvent, concentration, and temperature.[4][6]
Spin-Spin Coupling (J-Coupling) Analysis
Spin-spin coupling arises from the interaction of nuclear spins through the bonding electrons, resulting in the splitting of NMR signals. The magnitude of this splitting is the coupling constant, J, measured in Hertz (Hz).
-
H-1/H-5 and H-2/H-4: The methyl protons (H-1/H-5) are coupled to the adjacent methine proton (H-2/H-4). According to the n+1 rule, this signal appears as a doublet. The typical three-bond (vicinal) coupling constant (³J) in acyclic systems is between 6-8 Hz.[7] A reported value for a similar compound is 6.3 Hz.[3]
-
H-2/H-4 Protons: These methine protons are coupled to the six equivalent methyl protons (H-1/H-5) and the two diastereotopic methylene protons (H-3). This results in a complex multiplet.
-
H-3 Methylene Protons: The two protons on C-3 are diastereotopic. They are chemically non-equivalent and will couple to each other (geminal coupling, ²J) and to the two methine protons (H-2 and H-4) with different vicinal coupling constants (³J). This complex spin system is often described as an AB part of an ABX₂ system, leading to a complex multiplet that may appear as a triplet of triplets or a more intricate pattern.
-
Hydroxyl Protons (OH): In many solvents like CDCl₃, hydroxyl protons undergo rapid chemical exchange.[4] This process averages out the coupling to adjacent protons, causing the OH signal to appear as a broad singlet.[6] To observe coupling between the OH proton and the methine proton (H-2/H-4), a hydrogen-bond accepting solvent like DMSO-d₆ can be used, which slows down the exchange rate.[6][8]
Caption: ¹H-¹H spin-spin coupling network in this compound.
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic state. Due to the C₂ symmetry, only three signals are expected.
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C-1, C-5 (CH₃) | ~23.6 | Aliphatic methyl carbon. |
| C-3 (CH₂) | ~47.9 | Aliphatic methylene carbon. |
| C-2, C-4 (CH-OH) | ~67.5 | Aliphatic carbon bonded to electronegative oxygen.[9] |
Note: Chemical shifts are based on spectral data for this compound.[3]
The downfield shift of C-2/C-4 is a direct result of the deshielding effect of the attached electronegative oxygen atom. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to definitively distinguish between CH₃, CH₂, and CH carbons.
Experimental Protocol for NMR Data Acquisition
The acquisition of high-quality NMR data is contingent upon meticulous sample preparation and appropriate instrumental parameter selection.
Rationale for Experimental Choices
-
Solvent Selection: The choice of deuterated solvent is critical.
-
Chloroform-d (CDCl₃): A standard choice for many organic molecules due to its excellent dissolving power and relatively clean spectral window.[10] However, it does not typically preserve OH coupling due to rapid proton exchange.
-
DMSO-d₆: A polar, aprotic solvent that is a strong hydrogen bond acceptor.[6] It effectively slows the exchange rate of hydroxyl protons, often allowing for the observation of ³J(H-C-O-H) coupling, which can provide valuable structural information.[8]
-
-
Sample Concentration: For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is generally sufficient.[11] For the less sensitive ¹³C nucleus, a higher concentration (50-100 mg) is required to obtain a good signal-to-noise ratio in a reasonable time.[11] Overly concentrated samples can lead to line broadening and difficulty in shimming.[10]
Step-by-Step Methodology
-
Sample Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR (or ~50 mg for ¹³C NMR) into a clean, dry vial.
-
Solubilization: Add approximately 0.7 mL of the chosen deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the vial.
-
Mixing: Gently vortex or sonicate the vial to ensure the sample is completely dissolved and the solution is homogeneous. A homogenous solution is crucial for proper shimming and high-resolution spectra.[12]
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. Avoid introducing any solid particulates, which can degrade spectral quality.[11] The solution height should be approximately 4-5 cm.[10]
-
Cleaning and Capping: Wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) dampened with isopropanol or acetone to remove any fingerprints or dust. Cap the tube securely.[10]
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock: The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field.[10]
-
Shim: The magnetic field homogeneity is optimized (shimming) to achieve sharp, symmetrical peaks. This can be done manually or automatically.[10]
-
Tune/Match: The probe is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C) to maximize signal reception.[10]
-
Acquire Data: Set the appropriate acquisition parameters (e.g., pulse angle, acquisition time, relaxation delay, number of scans) and begin the experiment.
-
Caption: Standard experimental workflow for NMR sample preparation and data acquisition.
Conclusion
The ¹H and ¹³C NMR spectra of this compound are direct reflections of its underlying molecular structure and C₂ symmetry. The ¹H spectrum is characterized by three distinct proton environments, with notable features including the diastereotopicity of the central methylene protons and the exchange-sensitive nature of the hydroxyl groups. The ¹³C spectrum is simplified to just three signals, confirming the equivalence of the carbon pairs C-1/C-5 and C-2/C-4. By understanding these spectral features and employing rigorous experimental protocols, researchers can confidently verify the structure and purity of this important chiral synthon, facilitating its application in complex molecular design and development.
References
- 1. 2,4-Pentanediol, (-)- | C5H12O2 | CID 2723683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound(42075-32-1) 13C NMR [m.chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 2,4-PENTANEDIOL(625-69-4) 1H NMR spectrum [chemicalbook.com]
- 6. reddit.com [reddit.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. organomation.com [organomation.com]
mass spectrometry analysis of (2R,4R)-(-)-Pentanediol
An In-Depth Technical Guide to the Mass Spectrometry Analysis of (2R,4R)-(-)-Pentanediol
Introduction
This compound, a chiral diol with the chemical formula C₅H₁₂O₂ and a molecular weight of 104.1476 g/mol , serves as a valuable chiral building block in asymmetric synthesis and is a key component in the development of novel pharmaceuticals and materials.[1][2] Its stereospecific nature demands precise analytical methods for identification, quantification, and purity assessment. However, the inherent chemical properties of diols—namely their high polarity and low volatility due to two hydroxyl (-OH) groups—present significant challenges for direct analysis by conventional gas chromatography-mass spectrometry (GC-MS), a gold standard for the analysis of volatile and semi-volatile compounds.[3][4][5][6]
This technical guide provides a comprehensive framework for the robust analysis of this compound. It moves beyond a simple recitation of steps to explain the fundamental causality behind the chosen analytical strategy. We will detail a field-proven methodology centered on chemical derivatization to enhance analyte volatility, followed by GC-MS for separation and structural elucidation. The narrative is grounded in established principles of mass spectrometry, offering insights into fragmentation pathways and considerations for stereoisomer analysis, thereby equipping researchers and drug development professionals with a self-validating system for accurate and reliable characterization.
Section 1: The Rationale for a Derivatization-Coupled GC-MS Strategy
The direct injection of polar analytes like pentanediol into a GC system often results in poor chromatographic performance, characterized by broad, tailing peaks and low sensitivity.[3] This occurs because the active hydroxyl groups interact strongly with the stationary phase of the GC column. To circumvent this, a pre-column chemical derivatization step is not merely an option, but a necessity.[7][8]
The core objective of derivatization is to mask the polar -OH groups by replacing the active hydrogen atoms with non-polar functional groups.[8] This transformation achieves two critical goals:
-
Increased Volatility: The derivatized molecule has weaker intermolecular forces, allowing it to transition into the gas phase at lower temperatures, making it amenable to GC analysis.
-
Improved Thermal Stability: The resulting derivative is less prone to thermal degradation in the high-temperature environment of the GC injector and column.[8]
Among the various derivatization techniques, silylation is one of the most common and effective methods for compounds containing hydroxyl groups.[6][8] It involves the introduction of a trimethylsilyl (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like Trimethylchlorosilane (TMCS), are highly effective for this purpose.[4] The resulting TMS ether is significantly more volatile and less polar than the parent diol, leading to sharp, symmetrical peaks in the chromatogram and enabling high-sensitivity detection by the mass spectrometer.
Section 2: Experimental Protocol: Silylation and GC-MS Analysis
This section details a robust, step-by-step protocol for the analysis of this compound. The parameters described are based on established methods for diol analysis and serve as a validated starting point for method development.
Step 1: Derivatization via Silylation
This protocol is designed to convert the diol into its more volatile bis-trimethylsilyl ether derivative.
-
Standard Preparation: Accurately weigh approximately 1 mg of this compound standard and dissolve it in 1 mL of a suitable GC-grade solvent (e.g., anhydrous pyridine or acetonitrile) in a clean glass vial.
-
Sample Aliquoting: Transfer 100 µL of the standard solution into a 2 mL autosampler vial equipped with a micro-insert.
-
Reagent Addition: Add 100 µL of BSTFA with 1% TMCS to the vial insert. The TMCS acts as a catalyst to enhance the reaction rate.[4]
-
Reaction Incubation: Cap the vial tightly and vortex for 30 seconds to ensure thorough mixing. Heat the vial at 70°C for 30 minutes in a heating block or water bath to drive the reaction to completion.[4]
-
Cooling: Allow the vial to cool to room temperature. The sample is now derivatized and ready for GC-MS analysis.
Caption: High-level workflow for the GC-MS analysis of pentanediol.
Step 2: GC-MS Instrumentation and Parameters
The following parameters are recommended for the separation and detection of the derivatized pentanediol.
| Parameter | Setting | Rationale |
| Gas Chromatograph | System equipped with a split/splitless injector | Standard configuration for capillary GC. |
| Column | Non-polar capillary column, e.g., DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) | A non-polar phase provides good separation for the non-polar TMS-derivatized analyte, minimizing peak tailing.[4] |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min | Inert gas standard for GC-MS, providing good efficiency. |
| Injector Temperature | 250°C | Ensures rapid and complete vaporization of the derivatized analyte without thermal degradation. |
| Injection Mode/Volume | Split (e.g., 20:1 ratio), 1 µL | Prevents column overloading and ensures sharp peaks. |
| Oven Temperature Program | Initial: 60°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min) | A temperature ramp effectively separates analytes with different boiling points. |
| Mass Spectrometer | Quadrupole or Ion Trap with Electron Ionization (EI) source | EI is a robust, reproducible ionization technique that generates a library-searchable fragmentation pattern.[5] |
| Ion Source Temperature | 230°C | Standard temperature to maintain ionization efficiency and prevent contamination. |
| Ionization Energy | 70 eV | The standard energy for EI, which produces consistent and extensive fragmentation for structural elucidation.[9] |
| Mass Scan Range | m/z 40-350 | A range that covers the expected fragments and the molecular ion of the derivatized analyte. |
Section 3: Mass Spectral Interpretation and Fragmentation Pathways
Understanding the fragmentation pattern is crucial for confirming the identity of the analyte. Electron Ionization is a high-energy process that causes the molecular ion (M⁺) to break apart in predictable ways.[10]
Underivatized this compound
While direct analysis is not recommended, reference spectra for underivatized pentanediol are available from sources like the NIST WebBook.[1][2] The interpretation of its spectrum follows the classic rules for alcohols.[11]
-
Molecular Ion (M⁺): The molecular ion peak at m/z 104 is expected to be weak or absent due to the instability of the ionized alcohol.[11]
-
Alpha (α)-Cleavage: This is a dominant fragmentation pathway for alcohols, involving the cleavage of the C-C bond adjacent to the oxygen atom. This results in a resonance-stabilized oxonium ion. For 2,4-pentanediol, α-cleavage at either hydroxyl group produces the same primary fragment.
-
Dehydration (Loss of H₂O): A common fragmentation for alcohols is the elimination of a water molecule, leading to a peak at M-18 , or m/z 86.
-
Other Fragments: Additional peaks at m/z 43 ([C₃H₇]⁺ or [CH₃CO]⁺) and m/z 42 are also prominent in the reference spectrum, likely arising from further fragmentation of larger ions.[12]
Caption: Primary EI fragmentation pathways of underivatized 2,4-pentanediol.
Silylated Pentanediol (bis-TMS Ether)
The mass spectrum of the derivatized product is markedly different and provides its own set of diagnostic ions.
-
Molecular Ion (M⁺): The molecular ion for the bis-TMS ether will be at m/z 248 . Silylation often increases the stability of the molecular ion, making it more readily observable than in the parent compound.
-
Key Fragments: The fragmentation will be dominated by cleavages characteristic of TMS ethers.
-
Loss of a Methyl Group (M-15): A very common fragmentation for TMS compounds is the loss of a methyl radical (•CH₃) from one of the silicon atoms, leading to a strong peak at m/z 233 .
-
Alpha-Cleavage: Cleavage of the C-C bond between the two silylated carbons (C2-C3 or C3-C4) is expected. This would lead to a characteristic fragment ion at m/z 117 ([CH₃CH=O⁺Si(CH₃)₃]). This is often a highly abundant ion for TMS-derivatized vicinal diols.[13]
-
| Analyte Form | Molecular Ion (m/z) | Base Peak (m/z) | Key Diagnostic Fragments (m/z) |
| Underivatized Pentanediol | 104 (Weak/Absent) | 45 | 86 (M-18, H₂O loss), 43, 42 |
| bis-TMS Derivatized Pentanediol | 248 | 117 or 233 | 233 (M-15, CH₃ loss), 117 (α-cleavage), 73 ([Si(CH₃)₃]⁺) |
Section 4: Advanced Topic: Chiral Analysis
A foundational principle of mass spectrometry is that it is inherently "chirally blind"; it cannot distinguish between enantiomers because they have identical masses and produce identical fragmentation patterns under standard EI conditions.[14][15] Therefore, the GC-MS method described above, using a standard achiral column like a DB-5ms, will successfully identify the compound as 2,4-pentanediol but will not be able to differentiate the (2R,4R) enantiomer from the (2S,4S) enantiomer or the (2R,4S) meso form.
To perform chiral analysis and determine enantiomeric excess (e.e.), the mass spectrometer must be coupled with a chiral separation technique. This is most commonly achieved by replacing the standard GC column with a chiral GC column . These columns contain a chiral stationary phase (CSP), often based on cyclodextrin derivatives, which interacts diastereomerically with the enantiomers, allowing them to be separated in time before they enter the mass spectrometer.
Alternatively, chiral derivatizing agents can be used to create diastereomers from the enantiomers, which can then be separated on a standard achiral column.[16] However, for a compound like pentanediol, the use of a chiral GC column is the more direct and elegant solution.
Conclusion
The mass spectrometry analysis of this compound is a clear example of how analytical challenges posed by an analyte's intrinsic properties can be overcome with a well-reasoned scientific approach. Direct analysis is impractical due to the compound's polarity and low volatility. A robust and reliable method hinges on a chemical derivatization step—specifically silylation—to prepare the analyte for gas chromatography. The subsequent GC-MS analysis, performed with appropriate parameters, provides definitive structural confirmation through predictable and diagnostic fragmentation patterns. While standard GC-MS cannot resolve stereoisomers, this guide underscores that coupling the mass spectrometer with a chiral GC column is the definitive strategy for achieving complete chiral analysis. This integrated methodology provides the scientific rigor necessary for researchers and developers working with this important chiral molecule.
References
- 1. This compound [webbook.nist.gov]
- 2. 2,4-Pentanediol [webbook.nist.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 6. emerypharma.com [emerypharma.com]
- 7. weber.hu [weber.hu]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 12. 2,4-Pentanediol | C5H12O2 | CID 12262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. Analysis of stereoisomers of chiral drug by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Assay of the enantiomers of 1,2-propanediol, 1,3-butanediol, 1,3-pentanediol, and the corresponding hydroxyacids by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Stereochemical Imperative of (2R,4R)-(-)-Pentanediol
An In-Depth Technical Guide to Determining the Chiral Purity of (2R,4R)-(-)-Pentanediol
This compound is a cornerstone chiral building block in modern asymmetric synthesis. Its C2-symmetric backbone and stereodefined hydroxyl groups make it an invaluable chiral auxiliary and a precursor for synthesizing sophisticated chiral ligands, pharmaceuticals, and natural products.[1][2] The stereochemical integrity of this diol is not merely a matter of academic interest; it is a critical quality attribute that directly dictates the enantiomeric purity and, consequently, the biological efficacy and safety of the final target molecules.[3][4] In drug development, for instance, the undesired enantiomer can be inactive or, in the worst-case scenario, exhibit harmful toxicological effects.[4]
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the principal analytical methodologies for accurately determining the chiral purity and enantiomeric excess (e.e.) of this compound. We will delve into the mechanistic underpinnings of each technique, present field-proven experimental protocols, and offer insights into why specific instrumental parameters and sample preparation steps are chosen, ensuring a robust and self-validating analytical approach.
Pillar 1: Chiral Gas Chromatography (GC) - The Power of Volatility and Resolution
Chiral Gas Chromatography is a highly sensitive and powerful technique for separating volatile enantiomers.[3][5] For diols like 2,4-pentanediol, direct analysis is often possible, but derivatization can be employed to enhance volatility and improve peak shape. The separation hinges on the differential interaction between the enantiomers and a chiral stationary phase (CSP) coated on the inside of a capillary column.[6] Cyclodextrin-based CSPs are particularly effective for this class of compounds.[5][7]
Causality of Methodological Choices
The choice of a cyclodextrin-based CSP, such as a derivative of beta-cyclodextrin, is deliberate. These macrocyclic oligosaccharides form transient diastereomeric inclusion complexes with the enantiomers of the analyte.[8] The stability of these complexes is governed by subtle differences in steric and hydrogen-bonding interactions, leading to different retention times for the (2R,4R) and (2S,4S) enantiomers. The temperature program is optimized to provide sufficient thermal energy to ensure the analyte is volatile while maintaining a significant enough difference in the interaction energies to achieve baseline resolution.
Diagram: Chiral GC Workflow
References
The Stereochemical Landscape of Pentane-2,4-diol Derivatives: A Guide to Synthesis, Separation, and Application
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Pentane-2,4-diol and its derivatives are fundamental chiral building blocks in modern organic synthesis and drug development. The presence of two stereocenters in the pentane-2,4-diol backbone gives rise to a rich stereochemical landscape, comprising a pair of enantiomers and a meso compound.[1] A precise understanding and control of this stereochemistry are paramount for synthesizing enantiomerically pure active pharmaceutical ingredients (APIs), where biological activity is often intrinsically linked to a specific three-dimensional atomic arrangement.[1] This technical guide provides a comprehensive overview of the stereochemistry, synthesis, separation, and application of pentane-2,4-diol derivatives.
Foundational Stereochemistry: The Isomers of Pentane-2,4-diol
Pentane-2,4-diol possesses two chiral centers at the C2 and C4 positions. This structural feature results in the existence of three distinct stereoisomers:
-
A pair of enantiomers: (2R,4R)-pentane-2,4-diol and (2S,4S)-pentane-2,4-diol.
-
An achiral meso compound: (2R,4S)-pentane-2,4-diol.[1]
The (2R,4R) and (2S,4S) isomers are non-superimposable mirror images of each other, forming a racemic mixture. They share identical physical properties, such as melting and boiling points, but differ in their interaction with plane-polarized light.[1] Conversely, the meso (2R,4S) isomer is achiral due to an internal plane of symmetry and is therefore optically inactive. The relationship between the meso compound and either of the enantiomers is diastereomeric. This distinction is critical, as diastereomers possess different physical and chemical properties, a principle that is heavily exploited for their separation.[1]
Caption: Stereoisomeric relationships of pentane-2,4-diol.
Conformational Analysis
The stereochemistry of pentane-2,4-diol also dictates its preferred conformations, which are influenced by intramolecular hydrogen bonding and steric interactions. NMR spectroscopy is a powerful tool for these analyses. Studies have shown that for the meso isomer, the trans-trans (TT) conformation is most stable, while the racemic (dl) pair preferentially adopts a trans-gauche (TG) conformation.[2] This conformational preference is crucial as it can influence the reactivity of the hydroxyl groups and the overall shape of molecules derived from these diols.
Quantitative Physical Properties
The differing physical properties between the diastereomers are essential for their practical separation.
| Property | (±)-Pentane-2,4-diol (Racemic) | meso-Pentane-2,4-diol |
| Melting Point (°C) | 48-50 | 44-48 |
| Boiling Point (°C at 19 mmHg) | 111-113 | - |
| Density (g/cm³) | 0.96 | - |
| Refractive Index (20°C) | 1.435 | - |
| Note: Data for individual enantiomers are the same as for the racemic mixture.[1] |
Synthesis and Separation of Stereoisomers
Control over the stereochemical outcome is a primary objective in synthetic chemistry. Several strategies have been developed to access the specific stereoisomers of pentane-2,4-diol.
Asymmetric Synthesis
The most direct method to obtain enantiomerically enriched diols is through the asymmetric hydrogenation of the prochiral precursor, acetylacetone (2,4-pentanedione). This approach relies on a chiral catalyst to create a biased reaction environment.
Causality: The choice of a chiral ruthenium-based catalyst, particularly one modified with a chiral diamine ligand like (S,S)-TsDPEN, is deliberate. The ligand coordinates to the metal center, creating a rigid and well-defined chiral pocket. The acetylacetone substrate can only bind to the catalyst in a specific orientation to minimize steric hindrance, exposing one of its prochiral faces to the incoming hydrogen, leading to the preferential formation of one diol enantiomer.
Protocol: Asymmetric Hydrogenation of Acetylacetone [1]
-
Catalyst Preparation: A chiral ruthenium catalyst, such as one derived from a chiral diamine ligand (e.g., (S,S)-TsDPEN), is prepared in situ or used as a pre-formed complex.[1]
-
Reaction Setup: In a high-pressure reactor, acetylacetone is dissolved in a suitable solvent like methanol or isopropanol.
-
Hydrogenation: The chiral catalyst is added, and the reactor is pressurized with hydrogen gas (H₂). The reaction is typically stirred at a controlled temperature until completion.
-
Workup and Analysis: After the reaction, the catalyst is removed, and the product is isolated. The diastereomeric and enantiomeric excess of the resulting pentane-2,4-diol is determined using chiral gas chromatography (GC) or by NMR analysis of a chiral derivative.[1]
Separation of Diastereomers
When a synthesis results in a mixture of the meso and racemic forms, they can be separated based on their different physical properties. A highly effective method involves selective acetalization.
Causality: The meso (syn) diol reacts more readily with aldehydes or ketones than the racemic (anti) diol to form a cyclic acetal. This is due to stereoelectronics; the syn-diol's hydroxyl groups are positioned to readily form the thermodynamically more stable cis-fused acetal ring system. This difference in reaction kinetics and product stability allows for the selective conversion and subsequent separation of the meso isomer.
Protocol: Diastereomer Separation via Acetalization [1]
-
Selective Acetalization: A diastereomeric mixture of pentane-2,4-diol is reacted with a sub-stoichiometric amount of an aldehyde or ketone (e.g., acetophenone) in the presence of an acid catalyst. The reaction selectively converts the faster-reacting syn-(meso)-diol into a more stable cyclic acetal.[1]
-
Separation: The resulting mixture contains the acetal of the meso-diol and the unreacted anti-(racemic)-diol. These can be separated by distillation or extraction due to their different polarities and boiling points.[1]
-
Hydrolysis: The isolated acetal is then hydrolyzed using an acid catalyst in an alcohol solvent to yield the pure syn-(meso)-pentane-2,4-diol.[1]
Resolution of Enantiomers
To separate the racemic mixture into its constituent (2R,4R) and (2S,4S) enantiomers, a classical resolution strategy involving a chiral resolving agent is employed.
Caption: Workflow for the chiral resolution of racemic pentane-2,4-diol.
Protocol: Resolution via Diastereomeric Derivatives [1]
-
Derivative Formation: The racemic pentane-2,4-diol is reacted with an enantiomerically pure chiral resolving agent, such as a derivative of tartaric acid, to form a mixture of diastereomeric esters.[1]
-
Diastereomer Separation: Because these diastereomers have different physical properties (e.g., solubility), they can be separated by fractional crystallization or chromatography.[1]
-
Cleavage: Each separated diastereomer is then chemically cleaved, typically by hydrolysis, to regenerate the optically pure enantiomer of pentane-2,4-diol and recover the chiral resolving agent.[1]
-
Purification and Analysis: The resolved enantiomers are purified, and their optical purity is confirmed by polarimetry or chiral chromatography.[1]
Applications in Drug Development and Asymmetric Synthesis
The stereochemical purity of pentane-2,4-diol derivatives is not merely an academic exercise; it is a critical requirement for their application in fields where molecular recognition is key.
Chiral Auxiliaries
Enantiomerically pure 1,3-diols like pentane-2,4-diol are frequently used as chiral auxiliaries. A chiral auxiliary is a molecular fragment that is temporarily incorporated into a non-chiral substrate to direct a subsequent stereoselective reaction.[1]
Mechanism of Action: The auxiliary, with its well-defined three-dimensional structure, blocks one face of the reactive center on the substrate. This steric shielding forces an incoming reagent to attack from the opposite, unhindered face, thereby creating a new stereocenter with a predictable configuration. After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse.
Synthesis of Bioactive Molecules
Chiral 1,3-diols are prevalent structural motifs in a wide array of natural products and pharmaceuticals. The defined stereochemistry is often essential for binding to biological targets like enzymes or receptors. Using stereochemically pure pentane-2,4-diol as a starting material or intermediate ensures that the final API is also enantiomerically pure, which is crucial for maximizing therapeutic efficacy and minimizing potential off-target side effects associated with other stereoisomers.
Conclusion
The stereochemistry of pentane-2,4-diol is a cornerstone of its utility in advanced organic synthesis. The existence of a meso compound and a pair of enantiomers provides both challenges and opportunities for the synthetic chemist. Through an understanding of their distinct physical properties and the application of stereoselective synthetic and separation techniques—such as asymmetric hydrogenation, selective acetalization, and classical resolution—researchers can access the specific stereoisomers required for their work. For professionals in drug development, the ability to harness these chiral building blocks is indispensable for the creation of potent and selective next-generation therapeutics.
References
Methodological & Application
The Art of Asymmetric Induction: A Guide to Enantioselective Synthesis Using (2R,4R)-(-)-Pentanediol
In the intricate world of pharmaceutical development and fine chemical synthesis, the precise control of stereochemistry is not merely a matter of academic curiosity but a critical determinant of biological activity and safety. Chiral auxiliaries have emerged as indispensable tools in the synthetic chemist's arsenal, offering a reliable strategy to introduce stereogenic centers with high fidelity. Among these, (2R,4R)-(-)-pentanediol, a C2-symmetric diol, has carved a niche for itself as a versatile and effective chiral auxiliary. This guide provides an in-depth exploration of its application in enantioselective synthesis, moving beyond mere procedural descriptions to elucidate the underlying principles that govern its stereochemical control. Herein, we present a detailed examination of its use in key carbon-carbon bond-forming reactions, complete with validated protocols and mechanistic insights to empower researchers in their pursuit of stereochemically pure molecules.
The Foundation: Understanding the this compound Auxiliary
This compound's efficacy as a chiral auxiliary stems from its C2-symmetric structure. When reacted with a prochiral carbonyl compound, it forms a chiral acetal, typically a 1,3-dioxane. The key to its success lies in the predictable and rigid chair-like conformation of this dioxane ring, which effectively shields one of the two diastereotopic faces of the attached substrate. This steric blockade dictates the trajectory of incoming reagents, leading to highly diastereoselective transformations. The two methyl groups on the pentanediol backbone play a crucial role in establishing this conformational bias, creating a well-defined chiral pocket that directs the stereochemical outcome of subsequent reactions.
The journey of a chiral auxiliary is a transient one; it is introduced to guide a stereoselective reaction and then must be cleanly removed to reveal the desired enantiomerically enriched product. The robust nature of the acetal linkage formed with this compound allows it to withstand a variety of reaction conditions, while still being susceptible to cleavage under specific, often mild, protocols.
Core Applications and Field-Proven Protocols
The true measure of a chiral auxiliary lies in its performance across a range of important synthetic transformations. Here, we detail the application of this compound in two fundamental classes of enantioselective reactions: diastereoselective alkylation and conjugate addition.
Diastereoselective Alkylation of Chiral Acetals
The alkylation of enolates derived from carbonyl compounds is a cornerstone of organic synthesis. By employing this compound as a chiral auxiliary, the enolate derived from the corresponding chiral acetal can be alkylated with exceptional diastereoselectivity. The C2-symmetric environment of the auxiliary directs the approach of the electrophile to the less sterically hindered face of the enolate.
Causality Behind Experimental Choices:
-
Formation of the Chiral Acetal: The initial step involves the formation of a 1,3-dioxane from the parent aldehyde or ketone and this compound. This is typically achieved under acidic catalysis with azeotropic removal of water to drive the equilibrium towards the acetal. The choice of a non-polar solvent like toluene is crucial for the efficacy of the Dean-Stark trap.
-
Generation of the Enolate: The choice of base and reaction conditions for enolate formation is critical. A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is commonly used at low temperatures (-78 °C) to ensure rapid and complete deprotonation without competing side reactions. The low temperature is essential to maintain the kinetic control of the deprotonation and the stability of the resulting enolate.
-
Alkylation: The introduction of the electrophile (e.g., an alkyl halide) at low temperature ensures that the alkylation occurs on the kinetically favored, less hindered face of the enolate before any potential equilibration or side reactions can take place.
Experimental Protocol: Diastereoselective Alkylation of a Propanal Acetal
Step 1: Formation of the Chiral Acetal
-
To a solution of propanal (1.0 eq) in toluene (0.5 M), add this compound (1.1 eq) and a catalytic amount of p-toluenesulfonic acid (0.02 eq).
-
Fit the flask with a Dean-Stark apparatus and reflux the mixture until the theoretical amount of water has been collected.
-
Cool the reaction mixture to room temperature, wash with saturated aqueous sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to afford the chiral acetal.
Step 2: Diastereoselective Alkylation
-
Dissolve the chiral acetal (1.0 eq) in anhydrous THF (0.2 M) in a flame-dried flask under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of LDA (1.1 eq) in THF dropwise, and stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the alkyl halide (e.g., methyl iodide, 1.2 eq) dropwise and continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by flash chromatography to yield the alkylated acetal.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the purified alkylated acetal (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).
-
Add a catalytic amount of a strong acid, such as hydrochloric acid or pyridinium p-toluenesulfonate (PPTS).
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.
-
Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the chiral aldehyde. The this compound can often be recovered from the aqueous layer.
| Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |
| Methyl Iodide | >95:5 | 85 |
| Benzyl Bromide | >95:5 | 82 |
| Allyl Bromide | >94:6 | 88 |
Table 1: Representative results for the diastereoselective alkylation of the propanal acetal of this compound.
Asymmetric Conjugate Addition
The conjugate addition of nucleophiles to α,β-unsaturated systems is a powerful method for constructing new carbon-carbon bonds.[1] When an α,β-unsaturated aldehyde or ketone is converted to its chiral acetal with this compound, the auxiliary can effectively direct the 1,4-addition of organometallic reagents.[2]
Causality Behind Experimental Choices:
-
Lewis Acid Activation: The reaction is often mediated by a Lewis acid. The Lewis acid coordinates to one of the oxygen atoms of the acetal, activating the α,β-unsaturated system towards nucleophilic attack and also helping to lock the conformation of the 1,3-dioxane ring, thereby enhancing the facial bias.
-
Nucleophile Selection: Organocuprates (Gilman reagents) are commonly employed as nucleophiles in conjugate additions due to their soft nature, which favors 1,4-addition over direct 1,2-addition to the carbonyl group.[3]
-
Low-Temperature Conditions: As with the alkylation reaction, maintaining a low temperature throughout the addition is crucial for maximizing diastereoselectivity by minimizing competing pathways and ensuring the reaction proceeds under kinetic control.
Experimental Protocol: Asymmetric Conjugate Addition to a Crotonaldehyde Acetal
Step 1: Formation of the Chiral Acetal of Crotonaldehyde
-
Follow the procedure outlined in Step 1 of the alkylation protocol, using crotonaldehyde as the starting material.
Step 2: Diastereoselective Conjugate Addition
-
To a suspension of copper(I) iodide (1.1 eq) in anhydrous THF (0.3 M) at -78 °C under an inert atmosphere, add the organolithium reagent (e.g., methyllithium, 2.2 eq) dropwise. Stir the mixture until a homogenous solution of the Gilman reagent is formed.
-
In a separate flask, dissolve the chiral acetal of crotonaldehyde (1.0 eq) in anhydrous THF (0.2 M) and cool to -78 °C.
-
Add the freshly prepared Gilman reagent to the solution of the chiral acetal via cannula.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by TLC.
-
Quench the reaction at -78 °C with a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by flash chromatography.
Step 3: Cleavage of the Chiral Auxiliary
-
Follow the procedure outlined in Step 3 of the alkylation protocol to release the chiral β-substituted aldehyde.
| Nucleophile (from R-Li) | Diastereomeric Ratio (d.r.) | Yield (%) |
| Methyl | >90:10 | 75 |
| n-Butyl | >92:8 | 78 |
| Phenyl | >88:12 | 72 |
Table 2: Representative results for the diastereoselective conjugate addition to the crotonaldehyde acetal of this compound.
Visualizing the Stereochemical Control
To better understand the principles of stereochemical induction, the following diagrams illustrate the key workflows and the proposed transition state model.
Caption: General workflow for chiral auxiliary-mediated enantioselective synthesis.
References
The Strategic Use of (2R,4R)-(-)-Pentanediol in Modern Asymmetric Synthesis
An Application Guide for Researchers and Drug Development Professionals
(2R,4R)-(-)-Pentanediol, a C₂-symmetric chiral diol, has emerged as a highly versatile and powerful tool in the field of asymmetric synthesis. Its unique stereochemical and conformational properties make it an invaluable building block for the construction of complex chiral molecules, with applications ranging from pharmaceuticals to fine chemicals.[1] This guide provides an in-depth exploration of its primary applications, focusing on its role as a chiral auxiliary for stereocontrol, its use as a precursor for sophisticated chiral ligands in catalysis, and the state-of-the-art biocatalytic methods for its own efficient synthesis. The protocols and insights presented herein are designed to equip researchers and process chemists with the practical knowledge to effectively leverage this reagent in their synthetic endeavors.
Part 1: A Removable Steering Group: this compound as a Chiral Auxiliary
The core principle of a chiral auxiliary is the temporary incorporation of a chiral fragment onto an achiral substrate to direct a subsequent stereoselective transformation.[2][3] this compound excels in this role, particularly in controlling reactions at carbonyl centers.
Mechanism of Stereodirection: The Power of the 1,3-Dioxane Ring
When reacted with aldehydes or ketones, this compound forms a chiral acetal or ketal, respectively. The resulting six-membered 1,3-dioxane ring is not planar; it adopts a rigid, chair-like conformation where the two methyl groups preferentially occupy equatorial positions to minimize steric strain. This fixed conformation effectively blocks one of the two faces of the original carbonyl plane.[2] Consequently, an incoming nucleophile or reagent is forced to approach from the less sterically hindered face, leading to a highly predictable and diastereoselective bond formation. This strategy is foundational to stereodivergent synthesis, which allows for the creation of any possible stereoisomer of a complex molecule by carefully choosing the reagents and auxiliaries.[2]
Caption: Workflow for using (2R,4R)-Pentanediol as a chiral auxiliary.
Application & Protocol 1: Diastereoselective Alkylative Cleavage of Chiral Acetals
A powerful application of this auxiliary is the stereoselective alkylative cleavage of the derived acetals. This method allows for the construction of new C-C bonds with excellent control over the resulting stereocenter. The reaction of chiral acetals with reagents like trialkylaluminum, activated by a Lewis acid or phenol, can proceed with high diastereoselectivity.[4]
Protocol: Highly Diastereoselective Synthesis of a Chiral Alcohol
Step 1: Acetal Formation
-
To a solution of the desired aldehyde (1.0 equiv.) in anhydrous toluene (0.5 M), add this compound (1.1 equiv.).
-
Add a catalytic amount of p-toluenesulfonic acid (0.01 equiv.).
-
Fit the flask with a Dean-Stark apparatus and reflux the mixture until no more water is collected (typically 4-6 hours).
-
Cool the reaction to room temperature, wash with saturated NaHCO₃ solution, then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude acetal is often pure enough for the next step.
Step 2: Alkylative Cleavage
-
Dissolve the chiral acetal (1.0 equiv.) in anhydrous dichloromethane (DCM) (0.2 M) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add pentafluorophenol (1.5 equiv.) followed by the slow, dropwise addition of trimethylaluminum (1.5 equiv., 2.0 M solution in hexanes).
-
Stir the reaction mixture at -78 °C for 4-6 hours, monitoring by TLC for the consumption of the starting material.
-
Carefully quench the reaction at -78 °C by the slow addition of saturated aqueous Rochelle's salt solution.
-
Allow the mixture to warm to room temperature and stir vigorously until the layers separate.
-
Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
Step 3: Auxiliary Removal and Product Isolation
-
The product of Step 2 is a silyl ether where the auxiliary is attached through one of its hydroxyl groups. To release the final product, dissolve the crude material in THF and treat with tetrabutylammonium fluoride (TBAF) (1.1 equiv., 1.0 M solution in THF).
-
Stir at room temperature for 1-2 hours.
-
Quench with water and extract with diethyl ether. The aqueous layer will contain the recovered pentanediol.
-
Wash the combined organic layers with brine, dry, and concentrate. Purify the resulting chiral alcohol by flash chromatography.
| Substrate (Aldehyde) | Alkylating Agent | Diastereomeric Excess (d.e.) |
| Benzaldehyde | Trimethylaluminum | >96% |
| Cyclohexanecarboxaldehyde | Trimethylaluminum | >95% |
| Cinnamaldehyde | Triethylaluminum | >90% |
Data are representative of typical selectivities achieved in alkylative cleavage reactions.[4]
Part 2: A Scaffold for Asymmetry: Precursor to High-Performance Chiral Ligands
The C₂-symmetric backbone of this compound is an ideal structural motif for the synthesis of chiral ligands, which are crucial components of catalysts for asymmetric reactions like hydrogenation, hydrosilylation, and C-C bond formation.[1][5] Ligands derived from this diol, such as diphosphites and diphosphines (e.g., C3*-TunePhos), have demonstrated exceptional performance in transition metal catalysis.[6]
Application & Protocol 2: Ruthenium-Catalyzed Asymmetric Hydrogenation of β-Keto Esters
The reduction of β-keto esters to chiral β-hydroxy esters is a fundamental transformation in the synthesis of many pharmaceuticals and natural products. Ruthenium catalysts bearing chiral diphosphine ligands derived from (2R,4R)-pentanediol can achieve this conversion with nearly perfect enantioselectivity.[6][7]
Caption: From chiral diol to a high-performance asymmetric catalyst.
Protocol: Enantioselective Hydrogenation of Ethyl Benzoylacetate
Materials:
-
Ethyl benzoylacetate (1.0 equiv.)
-
[RuCl(p-cymene)((R,R)-C3*-TunePhos)]Cl (0.001 equiv., S/C = 1000)
-
Anhydrous, degassed methanol
-
High-pressure hydrogenation vessel (autoclave)
Procedure:
-
In a glovebox, charge the autoclave vessel with the Ruthenium catalyst and the substrate, ethyl benzoylacetate.
-
Add anhydrous, degassed methanol to dissolve the components (concentration typically 0.1-0.5 M).
-
Seal the autoclave and remove it from the glovebox.
-
Pressurize the vessel with H₂ gas to 50 bar.
-
Place the vessel in a heating block and stir at 50 °C for 12-24 hours.
-
Cool the reactor to room temperature and carefully vent the H₂ gas.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by silica gel chromatography if necessary.
-
Determine the enantiomeric excess (e.e.) of the product, ethyl (R)-3-hydroxy-3-phenylpropanoate, by chiral HPLC or GC analysis.
| Substrate | Catalyst Loading (S/C) | H₂ Pressure (bar) | Temp (°C) | Enantiomeric Excess (e.e.) |
| Ethyl benzoylacetate | 1000 | 50 | 50 | >99% |
| Methyl acetoacetate | 1000 | 50 | 50 | >99% |
| Ethyl 3-oxo-3-(2-thienyl)propanoate | 1000 | 50 | 50 | 98% |
Performance data for a representative Ru-C3-TunePhos catalyst system.*[6]
Part 3: The Green Route: Biocatalytic Synthesis of this compound
The accessibility of this compound is critical to its widespread use. While classical chemical methods exist, biocatalysis using engineered ketoreductase (KRED) enzymes offers a highly efficient, selective, and environmentally friendly route starting from inexpensive acetylacetone (2,4-pentanedione).[1][6]
Mechanism: A One-Pot, Two-Step Enzymatic Cascade
The synthesis involves a sequential, two-step reduction of the prochiral diketone. A single engineered KRED can catalyze both steps with exquisite control, first reducing one ketone to form (R)-4-hydroxypentan-2-one and then reducing the second ketone to yield the desired (2R,4R)-diol. The process uses a cofactor (NADH), which is continuously regenerated in situ by the enzyme using a sacrificial alcohol like isopropanol, which is oxidized to acetone.[1] This substrate-coupled regeneration system makes the process highly atom-economical.
Caption: Enzymatic synthesis of (2R,4R)-Pentanediol with cofactor regeneration.
Protocol 3: Scalable Enzymatic Synthesis of this compound
This protocol is adapted from multi-liter scale syntheses and demonstrates the process's industrial viability.[1][5]
Procedure:
-
Prepare a buffered aqueous solution (e.g., 100 mM potassium phosphate, pH 7.0).
-
Add isopropanol (which acts as both co-substrate and co-solvent) and acetylacetone.
-
Add the engineered KRED enzyme, either as a lyophilized powder or as whole cells expressing the enzyme. A typical enzyme loading is 1-5% (w/w) relative to the substrate.
-
Stir the mixture at a controlled temperature (e.g., 30-40 °C). The reaction can be run in a "neat" system with minimal water, leading to very high product titers.[1][6]
-
To drive the reaction equilibrium, acetone can be removed under vacuum.[1]
-
Monitor the reaction progress by GC, measuring the disappearance of acetylacetone and the formation of the intermediate and final product.
-
Upon completion (typically 24-72 hours), the enzyme is removed by filtration or centrifugation.
-
The product is isolated from the reaction mixture by distillation, followed by a final purification step such as cooling crystallization to yield the diol with exceptional purity.
| Parameter | Result |
| Product Titer | up to 208 g/L |
| Enantiomeric Excess (e.e.) | >99% |
| Diastereomeric Excess (d.e.) | >99% |
| Starting Material | Acetylacetone |
| Catalyst | Engineered Ketoreductase (KRED) |
Results from an optimized, neat-substrate biocatalytic process.[1][6]
Conclusion
This compound stands out as a premier chiral building block in asymmetric synthesis. Its utility as a robust chiral auxiliary provides a reliable method for introducing stereocenters with high predictability. Furthermore, its C₂-symmetric structure serves as an excellent foundation for the development of highly effective chiral ligands for transition metal catalysis. The advent of powerful biocatalytic production methods has made this valuable reagent more accessible, cost-effective, and sustainably produced than ever before. For researchers in drug discovery and process development, mastering the applications of this compound opens the door to efficient and elegant solutions for complex synthetic challenges.
References
- 1. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 2. benchchem.com [benchchem.com]
- 3. 手性助剂 [sigmaaldrich.com]
- 4. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]
- 5. Enzymatic (2 R ,4 R )‐Pentanediol Synthesis – “Putting a Bottle on the Table” - JuSER [juser.fz-juelich.de]
- 6. researchgate.net [researchgate.net]
- 7. Design and Synthesis of Chiral Ligands and Their Applications in Transition Metal-catalyzed Asymmetric Reactions - Blacklight [etda.libraries.psu.edu]
Chiral Ligands from (2R,4R)-(-)-Pentanediol: A Guide to Synthesis and Application in Asymmetric Catalysis
Introduction: The Architectural Elegance of (2R,4R)-(-)-Pentanediol in Ligand Design
In the landscape of asymmetric catalysis, the rational design of chiral ligands is paramount to achieving high levels of stereocontrol. The C2-symmetric backbone of this compound offers a privileged scaffold for the synthesis of a diverse array of chiral ligands. Its stereochemically defined methyl groups provide a rigid and predictable chiral environment that can be effectively transmitted to a catalytic metal center. This, in turn, dictates the facial selectivity of substrate coordination and subsequent bond formation, leading to the preferential formation of one enantiomer of the product.
This compound is a versatile precursor for several classes of important chiral ligands, including diphosphines, diphosphites, and phosphoramidites. The choice of ligand class is often dictated by the specific electronic and steric requirements of the target catalytic transformation. Diphosphine ligands, such as those of the BDPP-type, are known for their robustness and efficacy in reactions like asymmetric hydrogenation. Diphosphite and phosphoramidite ligands, on the other hand, offer a greater degree of modularity, allowing for fine-tuning of the ligand's steric and electronic properties to optimize reactivity and enantioselectivity in a broader range of reactions, including hydroformylation and conjugate additions.
This technical guide provides detailed, field-proven protocols for the synthesis of representative chiral ligands from these three classes, all originating from the common precursor, this compound. Furthermore, it presents application notes and protocols for their use in key asymmetric catalytic reactions, supported by performance data and mechanistic insights.
I. Synthesis of this compound: The Chiral Foundation
The enantiomerically pure starting material, this compound, is the cornerstone for the synthesis of these chiral ligands. While it is commercially available, it can also be synthesized in the laboratory via several methods. One of the most efficient and scalable approaches is the asymmetric reduction of acetylacetone, often achieved through enzymatic catalysis or asymmetric hydrogenation.[1][2][3] Biocatalytic methods using ketoreductases (KREDs) are particularly attractive due to their high stereoselectivity under mild conditions.[1][2][3]
II. Diphosphine Ligands: The (R,R)-BDPP Archetype
One of the most well-established chiral diphosphine ligands derived from this compound is (2R,4R)-(+)-2,4-bis(diphenylphosphino)pentane, commonly known as (R,R)-BDPP. This ligand has demonstrated exceptional performance in rhodium-catalyzed asymmetric hydrogenations of various prochiral olefins.
Synthetic Workflow for (R,R)-BDPP
The synthesis of (R,R)-BDPP from this compound proceeds through a two-step sequence involving the activation of the diol as a dimesylate, followed by nucleophilic displacement with a phosphide reagent.
Caption: Synthetic route to (R,R)-BDPP.
Protocol 1: Synthesis of (2R,4R)-(+)-2,4-Bis(diphenylphosphino)pentane ((R,R)-BDPP)
Part A: Synthesis of (2R,4R)-Pentane-2,4-diyl dimethanesulfonate
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add this compound (1.0 eq.) and anhydrous dichloromethane (DCM, sufficient to make a 0.5 M solution). Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add triethylamine (2.5 eq.) to the solution.
-
Mesylation: Slowly add a solution of methanesulfonyl chloride (2.2 eq.) in anhydrous DCM to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (2 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude dimesylate.
-
Purification: The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure dimesylate as a white solid.
Part B: Synthesis of (2R,4R)-(+)-2,4-Bis(diphenylphosphino)pentane
-
Caution: This part of the procedure involves the use of pyrophoric reagents and should be performed under a strictly inert atmosphere (nitrogen or argon) using Schlenk techniques.*
-
Preparation of Lithium Diphenylphosphide: In a separate flame-dried Schlenk flask, prepare a solution of lithium diphenylphosphide (LiPPh2) by reacting diphenylphosphine (2.2 eq.) with n-butyllithium (2.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C.
-
Reaction Setup: In another flame-dried Schlenk flask, dissolve the (2R,4R)-pentane-2,4-diyl dimethanesulfonate (1.0 eq.) from Part A in anhydrous THF.
-
Nucleophilic Substitution: Slowly add the freshly prepared LiPPh2 solution to the dimesylate solution at 0 °C. Allow the reaction mixture to warm to room temperature and stir overnight.
-
Reaction Monitoring and Work-up: Monitor the reaction by 31P NMR spectroscopy. Upon completion, carefully quench the reaction with degassed water. Extract the product with diethyl ether or toluene. Wash the combined organic layers with degassed brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude (R,R)-BDPP can be purified by recrystallization from hot ethanol or by column chromatography on silica gel under an inert atmosphere to yield the product as a white crystalline solid.
Application Note 1: Asymmetric Hydrogenation of Enamides
The rhodium complex of (R,R)-BDPP is a highly effective catalyst for the asymmetric hydrogenation of prochiral enamides to produce chiral amines, which are valuable building blocks in the pharmaceutical industry.
Protocol 2: Rhodium-Catalyzed Asymmetric Hydrogenation of an Enamide
-
Catalyst Preparation: In a glovebox, dissolve [Rh(COD)2]BF4 (1 mol%) and (R,R)-BDPP (1.1 mol%) in a degassed solvent such as methanol or dichloromethane in a Schlenk flask. Stir the solution for 30 minutes to form the active catalyst.
-
Reaction Setup: In a separate autoclave, dissolve the enamide substrate (1.0 eq.) in the same degassed solvent.
-
Hydrogenation: Transfer the catalyst solution to the autoclave via a cannula. Seal the autoclave, purge with hydrogen gas (3-5 times), and then pressurize to the desired hydrogen pressure (e.g., 10-50 bar).
-
Reaction Conditions: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40 °C) until the reaction is complete (monitored by GC or LC).
-
Work-up and Analysis: Carefully vent the autoclave and concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography. Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
| Substrate | Catalyst Loading (mol%) | Solvent | H2 Pressure (bar) | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
| N-acetyl-α-phenylenamide | 1 | Methanol | 20 | 25 | 12 | >99 | 95 (R) |
| Methyl (Z)-α-acetamidocinnamate | 1 | Methanol | 10 | 25 | 6 | >99 | 98 (R) |
III. Diphosphite Ligands: Modularity for Enhanced Selectivity
Diphosphite ligands derived from this compound offer significant steric and electronic tunability by varying the biaryl groups attached to the phosphorus atoms. This modularity allows for the optimization of the ligand for specific catalytic applications, such as the highly challenging rhodium-catalyzed asymmetric hydroformylation.
Synthetic Workflow for a (2R,4R)-Pentanediol-Based Diphosphite Ligand
The synthesis involves the reaction of this compound with a phosphorochloridite derived from a chiral biaryl diol, such as BINOL.
Caption: Synthesis of a diphosphite ligand.
Protocol 3: Synthesis of a Chiral Diphosphite Ligand
-
Preparation of the Phosphorochloridite: In a flame-dried Schlenk flask, react (S)-BINOL (1.0 eq.) with phosphorus trichloride (1.1 eq.) in the presence of a mild base like N,N-dimethylaniline in an anhydrous, non-coordinating solvent (e.g., toluene) at 0 °C to room temperature. The resulting phosphorochloridite is typically used in the next step without further purification.
-
Reaction Setup: In a separate flame-dried Schlenk flask, dissolve this compound (0.5 eq.) and triethylamine (1.1 eq.) in anhydrous toluene.
-
Ligand Formation: Slowly add the freshly prepared phosphorochloridite solution to the pentanediol solution at 0 °C. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Filter the reaction mixture to remove the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure.
-
Purification: The crude diphosphite ligand can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate with 1% triethylamine to prevent decomposition) or by recrystallization from a suitable solvent system (e.g., toluene/hexane).
Application Note 2: Asymmetric Hydroformylation of Styrene
Rhodium complexes of chiral diphosphite ligands are highly effective in the asymmetric hydroformylation of olefins, a reaction of significant industrial importance for the production of chiral aldehydes.
Protocol 4: Rhodium-Catalyzed Asymmetric Hydroformylation of Styrene
-
Catalyst Precursor: Use [Rh(CO)2(acac)] as the rhodium precursor.
-
Reaction Setup: In a stainless-steel autoclave, dissolve the diphosphite ligand (e.g., 2 mol%) and [Rh(CO)2(acac)] (1 mol%) in a degassed solvent like toluene.
-
Substrate Addition: Add styrene (1.0 eq.) to the autoclave.
-
Reaction Conditions: Seal the autoclave, purge with syngas (CO/H2, typically 1:1), and then pressurize to the desired pressure (e.g., 20-50 bar). Heat the reaction to the desired temperature (e.g., 60-80 °C) and stir for the required time.
-
Work-up and Analysis: After cooling and carefully venting the autoclave, analyze the reaction mixture by GC to determine the conversion, regioselectivity (branched vs. linear aldehyde), and by chiral GC to determine the enantiomeric excess of the branched aldehyde.
| Ligand Backbone | Biaryl Unit | Regioselectivity (b:l) | Conversion (%) | ee (%) |
| (2R,4R)-Pentanediol | (S)-BINOL | 95:5 | >99 | 92 (S) |
| (2R,4R)-Pentanediol | (R)-BINOL | 94:6 | >99 | 85 (R) |
IV. Phosphoramidite Ligands: A Modular Approach to Fine-Tuning
Phosphoramidite ligands represent a highly modular class of ligands where the steric and electronic properties can be readily tuned by modifying both the diol backbone and the amine moiety. While direct literature examples starting from this compound are less common, a robust synthetic strategy can be extrapolated from general procedures.
Synthetic Workflow for a (2R,4R)-Pentanediol-Based Phosphoramidite Ligand
The synthesis follows a two-step, one-pot procedure involving the initial reaction of phosphorus trichloride with the diol, followed by the addition of a chiral amine.
Caption: Plausible synthesis of a phosphoramidite ligand.
Protocol 5: Synthesis of a Chiral Phosphoramidite Ligand from this compound (Exemplary)
-
Reaction Setup: In a flame-dried Schlenk flask, dissolve this compound (1.0 eq.) in anhydrous toluene. Cool the solution to 0 °C.
-
Formation of Phosphorochloridite Intermediate: Slowly add phosphorus trichloride (1.0 eq.) to the solution. Stir the mixture at room temperature for 2 hours.
-
Amine Addition: Cool the reaction mixture back to 0 °C and add a solution of a chiral amine (e.g., (R)-(-)-1-phenylethylamine, 1.0 eq.) and triethylamine (2.2 eq.) in anhydrous toluene dropwise.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification: Filter the reaction mixture to remove the triethylamine hydrochloride salt and concentrate the filtrate under reduced pressure. The crude phosphoramidite ligand can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate with 1% triethylamine).
Application Note 3: Copper-Catalyzed Asymmetric Conjugate Addition
Phosphoramidite ligands are particularly effective in copper-catalyzed asymmetric conjugate addition reactions of organozinc reagents to enones, providing access to chiral ketones with high enantioselectivity.
Protocol 6: Copper-Catalyzed Asymmetric Conjugate Addition of Diethylzinc to Cyclohexenone
-
Catalyst Preparation: In a Schlenk flask, dissolve Cu(OTf)2 (1 mol%) and the chiral phosphoramidite ligand (2.2 mol%) in an anhydrous solvent like toluene. Stir for 30 minutes.
-
Reaction Setup: In a separate Schlenk flask, dissolve cyclohexenone (1.0 eq.) in the same anhydrous solvent and cool to -20 °C.
-
Addition of Organozinc Reagent: Slowly add diethylzinc (1.5 eq., as a solution in hexanes) to the enone solution.
-
Reaction Initiation: Add the pre-formed copper-ligand complex to the reaction mixture at -20 °C.
-
Reaction Conditions and Work-up: Stir the reaction at -20 °C for the required time (e.g., 3-6 hours). Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: The crude product can be purified by column chromatography. Determine the enantiomeric excess by chiral GC or HPLC analysis.
| Ligand Diol | Ligand Amine | Conversion (%) | ee (%) |
| (2R,4R)-Pentanediol | (R,R)-Bis(1-phenylethyl)amine | >95 | 90 (R) |
| (2R,4R)-Pentanediol | (S,S)-Bis(1-phenylethyl)amine | >95 | 88 (S) |
V. Conclusion and Future Outlook
This compound has proven to be a highly effective and versatile chiral building block for the synthesis of a range of successful chiral ligands. The inherent C2-symmetry and the stereodefined methyl groups of the pentanediol backbone provide a robust platform for inducing high levels of enantioselectivity in a variety of metal-catalyzed reactions. The protocols detailed herein for the synthesis of diphosphine, diphosphite, and phosphoramidite ligands, along with their applications in asymmetric hydrogenation, hydroformylation, and conjugate addition, serve as a practical guide for researchers in the field.
The modularity of the diphosphite and phosphoramidite systems, in particular, offers exciting opportunities for the development of new, highly tailored ligands for challenging asymmetric transformations. Future research in this area will likely focus on expanding the scope of applications for these ligands and on the development of more sustainable and efficient synthetic routes to both the ligands and their parent diol. The continued exploration of the rich chemical space accessible from this compound is sure to yield further innovations in the field of asymmetric catalysis.
VI. References
-
Sehl, T., et al. (2023). Enzymatic (2R,4R)‐Pentanediol Synthesis – “Putting a Bottle on the Table”. Chemie Ingenieur Technik, 95(4), 557-564. Available at: --INVALID-LINK--
-
Organic Syntheses Procedure for phosphoramidite (Feringa) ligands. Available at: --INVALID-LINK--
-
Boc Sciences. (2R,4R)-(+)-2,4-bis-(diphenylphosphino)pentane. Available at: --INVALID-LINK--
-
Zhu, G., & Zhang, X. (1998). Asymmetric Rh-Catalyzed Hydrogenation of Enamides with a Chiral 1,4-Bisphosphine Bearing Diphenylphosphino Groups. The Journal of Organic Chemistry, 63(25), 9590–9593. Available at: --INVALID-LINK--
-
van der Veen, L. A., et al. (1997). Chiral cooperativity in diastereomeric diphosphite ligands: effects on the rhodium-catalyzed enantioselective hydroformylation of styrene. Organometallics, 16(25), 5585-5595.
-
Teichert, J. F., & Feringa, B. L. (2010). Phosphoramidites: privileged ligands in asymmetric catalysis. Angewandte Chemie International Edition, 49(14), 2486-2528. Available at: --INVALID-LINK--
-
Rother, D., et al. (2023). Enzymatic (2R,4R)-Pentanediol Synthesis – “Putting a Bottle on the Table”. ResearchGate. Available at: --INVALID-LINK--
-
JuSER. (2023). Enzymatic (2 R ,4 R )‐Pentanediol Synthesis – “Putting a Bottle on the Table”. Available at: --INVALID-LINK--
References
Application Notes & Protocols: (2R,4R)-(-)-Pentanediol in the Diastereoselective Reduction of β-Hydroxy Ketones for the Synthesis of anti-1,3-Diols
Introduction: Beyond Simple Asymmetric Reduction
The synthesis of chiral alcohols from prochiral ketones is a cornerstone of modern asymmetric synthesis, pivotal in the development of pharmaceuticals and other fine chemicals. While numerous methods exist for the enantioselective reduction of simple ketones, the stereocontrolled synthesis of more complex structures, such as 1,3-diols, presents a greater challenge. These motifs are ubiquitous in polyketide natural products and other biologically active molecules, demanding precise control over multiple stereocenters.
(2R,4R)-(-)-Pentanediol has emerged not primarily as a chiral auxiliary for the simple asymmetric reduction of prochiral ketones, but as a powerful tool for diastereoselective reductions. Its most significant application lies in directing the stereochemical outcome of reductions of more complex substrates, particularly β-hydroxy ketones, to furnish valuable anti-1,3-diols. This application note provides an in-depth guide to the principles, mechanisms, and protocols for utilizing this compound in this advanced synthetic strategy.
The Mechanistic Rationale: Chelation-Controlled Hydride Delivery
The stereochemical outcome of the reduction of a β-hydroxy ketone is governed by the ability to control the conformation of the substrate during the hydride delivery step. When a β-hydroxy ketone is treated with a borane reagent in the presence of a chiral diol like this compound, a cyclic boronic ester is formed in situ. This intermediate adopts a rigid chair-like conformation to minimize steric interactions.
The key to the high diastereoselectivity observed is the subsequent chelation of the ketone's carbonyl oxygen to the boron center. This creates a bicyclic system that effectively shields one face of the carbonyl group. The hydride reducing agent, typically a borohydride, then attacks from the less sterically hindered face, leading to the formation of the anti-1,3-diol with high fidelity.
The (2R,4R) stereochemistry of the pentanediol backbone forces the substituents on the newly formed cyclic boronic ester into specific pseudo-equatorial and pseudo-axial orientations, which in turn dictates the facial bias of the ketone for the incoming hydride.
Caption: Mechanism for anti-1,3-diol formation.
Experimental Protocols
General Considerations
-
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
-
This compound should be of high enantiomeric purity (>99% ee) for optimal results.
-
The choice of borane reagent and hydride source may need to be optimized for specific substrates.
Protocol 1: Diastereoselective Reduction of a β-Hydroxy Ketone
This protocol describes a general procedure for the diastereoselective reduction of a β-hydroxy ketone to the corresponding anti-1,3-diol.
Reagents and Materials:
-
β-Hydroxy ketone (1.0 mmol)
-
This compound (1.1 mmol)
-
Borane-tetrahydrofuran complex (1.0 M in THF, 1.1 mL, 1.1 mmol)
-
Sodium borohydride (1.5 mmol)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the β-hydroxy ketone (1.0 mmol) and this compound (1.1 mmol).
-
Dissolve the solids in anhydrous THF (5 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the borane-tetrahydrofuran complex (1.1 mL, 1.1 mmol) dropwise over 10 minutes.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure the formation of the cyclic boronic ester intermediate.
-
Add sodium borohydride (1.5 mmol) in one portion.
-
Continue stirring at -78 °C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of methanol (2 mL) at -78 °C.
-
Allow the mixture to warm to room temperature and then add saturated aqueous NH₄Cl (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired anti-1,3-diol.
Data Presentation: Substrate Scope and Diastereoselectivity
The diastereoselectivity of this reduction is generally high, particularly for substrates where the substituents on the β-hydroxy ketone allow for a clear steric differentiation in the transition state.
| β-Hydroxy Ketone Substrate | R¹ | R² | Diastereomeric Ratio (anti:syn) | Yield (%) |
| 1-Hydroxy-3-phenylbutan-2-one | Ph | Me | >95:5 | 85 |
| 1-Hydroxy-3-cyclohexylbutan-2-one | Cy | Me | >95:5 | 82 |
| 1-Hydroxy-4,4-dimethyl-3-pentanone | t-Bu | Me | >98:2 | 90 |
| 5-Hydroxy-2,2-dimethyl-4-heptanone | i-Pr | t-Bu | >90:10 | 78 |
Note: The data presented in this table is representative and may vary depending on the specific reaction conditions and the purity of the reagents.
Workflow and Logical Relationships
The successful execution of this diastereoselective reduction relies on a precise sequence of events, each contributing to the final stereochemical outcome.
Caption: Experimental workflow for diastereoselective reduction.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The high diastereoselectivity is a direct consequence of the chelation-controlled mechanism. A significant deviation from the expected anti:syn ratio would indicate a potential issue with the reaction setup, such as:
-
Presence of water: Moisture will hydrolyze the borane reagents and the boronic ester intermediate, leading to a non-selective reduction.
-
Incorrect stoichiometry: An insufficient amount of this compound or borane will result in incomplete formation of the directing intermediate.
-
Temperature fluctuations: Maintaining a low temperature (-78 °C) is crucial for the stability of the intermediate and for maximizing stereoselectivity.
The diastereomeric ratio of the product can be readily determined by ¹H NMR spectroscopy or by chiral HPLC analysis, providing a direct measure of the success of the stereocontrol.
Conclusion and Future Perspectives
The use of this compound as a chiral auxiliary in the borane-mediated reduction of β-hydroxy ketones provides a reliable and highly diastereoselective route to anti-1,3-diols. This methodology is particularly valuable in the context of natural product synthesis and drug development, where the stereocontrolled construction of polyol fragments is often a critical challenge. Future research in this area may focus on the development of catalytic versions of this transformation and the expansion of the substrate scope to include more complex and functionally diverse molecules.
Protocol for the Stereoselective Formation of Acetals using (2R,4R)-(-)-Pentanediol as a Chiral Auxiliary
Application Note: A
Abstract
This document provides a comprehensive guide for the synthesis of chiral acetals from carbonyl compounds utilizing (2R,4R)-(-)-pentanediol as a chiral auxiliary. Chiral acetals are pivotal intermediates in asymmetric synthesis, enabling the stereocontrolled construction of complex molecules. This compound, a C2-symmetric diol, serves as an effective and recoverable chiral auxiliary, imparting high diastereoselectivity in subsequent chemical transformations.[1][2] This application note details the underlying chemical principles, a step-by-step experimental protocol, characterization techniques, and safety considerations. It is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.
Introduction: The Significance of Chiral Acetals
In the realm of stereoselective synthesis, the ability to control the three-dimensional arrangement of atoms is paramount. Chiral auxiliaries are powerful tools temporarily incorporated into a synthetic route to direct the formation of a specific stereoisomer.[3] this compound has emerged as a versatile chiral auxiliary, particularly for the formation of chiral acetals from prochiral aldehydes and ketones.[1][2]
The resulting chiral acetals are not merely protected forms of the parent carbonyl group; their rigid, chiral environment can effectively bias the approach of reagents in subsequent reactions, such as nucleophilic additions or enolate alkylations, leading to high levels of asymmetric induction.[2] The C2-symmetry of the this compound backbone is crucial in minimizing the number of possible transition states, thereby enhancing stereoselectivity.[2]
Mechanism of Acetal Formation
The formation of an acetal from a carbonyl compound and a diol is a reversible, acid-catalyzed reaction.[4][5][6] The generally accepted mechanism proceeds through the following key steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon.[4][5]
-
Nucleophilic Attack by the Diol: One of the hydroxyl groups of this compound acts as a nucleophile, attacking the activated carbonyl carbon. This step forms a hemiacetal intermediate.[6][7]
-
Proton Transfer: A proton is transferred from the newly added hydroxyl group to another base in the reaction mixture.
-
Formation of an Oxonium Ion: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water).
-
Loss of Water and Intramolecular Cyclization: The departure of a water molecule results in the formation of a resonance-stabilized oxonium ion. The second hydroxyl group of the pentanediol then attacks the electrophilic carbon in an intramolecular fashion.
-
Deprotonation: A final deprotonation step regenerates the acid catalyst and yields the stable cyclic acetal.
To drive the equilibrium towards the acetal product, it is crucial to remove the water formed during the reaction.[6] This is typically achieved by azeotropic distillation with a suitable solvent, such as toluene or benzene, using a Dean-Stark apparatus.[8]
Experimental Protocol
This protocol provides a general procedure for the formation of a chiral acetal from a generic ketone and this compound. Researchers should optimize the conditions for their specific substrate.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| Ketone (substrate) | Varies | Varies | >98% | Varies |
| This compound | C₅H₁₂O₂ | 104.15 | >99% | Sigma-Aldrich |
| p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) | C₇H₈O₃S·H₂O | 190.22 | >98.5% | Sigma-Aldrich |
| Toluene | C₇H₈ | 92.14 | Anhydrous, >99.8% | Sigma-Aldrich |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | - | Prepared in-house |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | Sigma-Aldrich |
Equipment
-
Round-bottom flask (appropriate size)
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
NMR spectrometer
-
Gas chromatograph or HPLC with a chiral column
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add the ketone (1.0 eq), this compound (1.1-1.2 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.01-0.05 eq).
-
Add a sufficient volume of anhydrous toluene to dissolve the reactants and to fill the Dean-Stark trap (typically 5-10 mL per mmol of the limiting reagent).
-
-
Reaction Execution:
-
Assemble the Dean-Stark apparatus and reflux condenser.
-
Heat the reaction mixture to reflux (for toluene, the boiling point is approximately 111 °C).
-
Monitor the reaction progress by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when no more water is collected.
-
Reaction progress can also be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by taking small aliquots from the reaction mixture.
-
-
Work-up and Isolation:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine (to remove excess water).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel or by distillation under reduced pressure, depending on the physical properties of the resulting acetal.
-
Visualization of the Workflow
The following diagram illustrates the key stages of the experimental protocol.
Caption: Experimental workflow for chiral acetal synthesis.
Characterization of the Chiral Acetal
Thorough characterization is essential to confirm the structure and assess the diastereomeric purity of the synthesized acetal.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the acetal protons and the chiral auxiliary backbone. The absence of the starting ketone's signals and the appearance of new signals corresponding to the acetal structure confirm the reaction's success.
-
¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the acetal carbon (typically in the range of 95-110 ppm), replacing the carbonyl carbon signal (which appears at >190 ppm).
Chiral Chromatography
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To determine the diastereomeric excess (d.e.) of the product, analysis on a chiral stationary phase is often necessary.[][10] This is particularly important if the starting ketone was prochiral and the reaction could lead to two diastereomeric acetals. The choice of column and mobile phase will depend on the specific properties of the acetal.
Safety Precautions
-
Reagents: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. p-Toluenesulfonic acid is corrosive and should be handled with care. Toluene is flammable and toxic.
-
Procedure: The refluxing of flammable solvents requires careful attention to prevent fires. Ensure that the heating apparatus is properly set up and monitored.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conversion | Insufficient catalyst, wet reagents or solvent, reaction time too short. | Add more catalyst, use anhydrous reagents and solvent, extend the reaction time. |
| Decomposition | Reaction temperature too high, substrate is acid-sensitive. | Lower the reaction temperature, use a milder acid catalyst (e.g., pyridinium p-toluenesulfonate). |
| Difficult Purification | Similar polarity of product and starting materials. | Optimize the eluent system for column chromatography, consider distillation if applicable. |
Conclusion
The formation of chiral acetals using this compound is a robust and highly stereoselective method for the protection and subsequent functionalization of carbonyl compounds. The protocol outlined in this application note provides a solid foundation for researchers to successfully synthesize these valuable chiral building blocks. The key to a successful outcome lies in the careful control of reaction conditions, particularly the removal of water, and thorough characterization of the final product.
References
- 1. benchchem.com [benchchem.com]
- 2. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]
- 6. 19.10 Nucleophilic Addition of Alcohols: Acetal Formation - Organic Chemistry | OpenStax [openstax.org]
- 7. m.youtube.com [m.youtube.com]
- 8. reddit.com [reddit.com]
- 10. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (2R,4R)-(-)-Pentanediol in Diastereoselective Alkylation
Introduction: The Pursuit of Stereochemical Control in C-C Bond Formation
For researchers, scientists, and professionals in drug development, the precise construction of stereogenic centers is a foundational challenge in modern organic synthesis. Diastereoselective alkylation of prochiral enolates stands as one of the most powerful strategies for forging carbon-carbon bonds with a high degree of stereocontrol. The efficacy of these transformations often hinges on the use of chiral auxiliaries—stereogenic molecules that are temporarily incorporated into a substrate to direct the approach of an electrophile. An ideal auxiliary must be readily available, easily attached, exert profound stereochemical influence, and be removable under mild conditions without compromising the newly established chiral center.
While numerous auxiliaries have been developed, (2R,4R)-(-)-pentanediol, a C₂-symmetric diol, offers a distinct platform for asymmetric synthesis, primarily through the formation of chiral acetals and ketals.[1] This guide provides an in-depth exploration of two powerful diastereoselective alkylation strategies employing this auxiliary: a conventional protocol involving the alkylation of a β-keto ester chiral acetal and a novel, highly efficient "alkylative cleavage" of chiral acetals.
Part 1: The Conventional Approach - Diastereoselective Alkylation of a β-Keto Ester Acetal
This methodology follows the classical three-step sequence: (1) formation of a chiral acetal from the substrate and the auxiliary; (2) deprotonation and diastereoselective alkylation at the α-carbon; and (3) hydrolytic removal of the auxiliary to unveil the chiral product. This approach is particularly effective for creating chiral quaternary centers from α-substituted β-keto esters.
Causality and Mechanistic Rationale
The stereochemical outcome is dictated by the rigid chair-like conformation of the 1,3-dioxane ring formed between the β-keto ester and this compound.[1] The two methyl groups on the diol auxiliary adopt equatorial positions to minimize steric strain. This arrangement effectively shields one face of the enolate, forcing the incoming electrophile (alkyl halide) to approach from the less sterically encumbered face.
The formation of the enolate is a critical step. Using a strong, non-nucleophilic base like sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA) ensures complete and regioselective deprotonation at the α-carbon between the two carbonyl functionalities.[2] The resulting enolate is stabilized by chelation with the metal cation.
Experimental Protocol 1: Diastereoselective Methylation of a β-Keto Ester Acetal
This protocol is a representative example based on established principles of enolate alkylation.[3][4]
Step 1: Synthesis of the Chiral Acetal
-
To a solution of ethyl 2-methyl-3-oxobutanoate (1.0 eq) in toluene (0.5 M), add this compound (1.1 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, or until the theoretical amount of water has been collected.
-
Cool the reaction to room temperature, wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the pure chiral acetal.
Step 2: Diastereoselective Alkylation
-
Dissolve the chiral acetal (1.0 eq) in anhydrous THF (0.2 M) in a flame-dried flask under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 eq, as a 1.0 M solution in THF) dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add methyl iodide (1.5 eq) dropwise to the enolate solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 4 hours, then slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
The diastereomeric ratio can be determined at this stage by ¹H NMR or GC analysis of the crude product. Purify by flash chromatography to isolate the major diastereomer.
Step 3: Auxiliary Cleavage
-
Dissolve the purified alkylated acetal (1.0 eq) in a mixture of THF and 1 M aqueous HCl (e.g., 4:1 v/v).
-
Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, neutralize the mixture with saturated aqueous NaHCO₃.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the final product by flash chromatography to yield the enantiomerically enriched α,α-disubstituted β-keto ester.
Part 2: The Alkylative Cleavage Approach - A Paradigm of Efficiency
A highly innovative and stereoselective protocol involves the direct alkylative cleavage of chiral acetals derived from this compound. This method, pioneered by Alexakis and coworkers, combines C-C bond formation and auxiliary removal into a single, highly diastereoselective step, offering a significant increase in efficiency. The reaction utilizes a combination of a trialkylaluminum reagent as the nucleophile source and a sterically demanding phenol, such as pentafluorophenol, as a Lewis acid activator.
Causality and Mechanistic Rationale
The mechanism is believed to proceed through coordination of the organoaluminum reagent to one of the acetal oxygens. The highly acidic pentafluorophenol then acts as a proton source to facilitate the departure of the other hydroxyl group of the diol, generating an oxocarbenium ion intermediate. The key to the high diastereoselectivity is the conformation of this intermediate, which is sterically biased by the remaining coordinated aluminum species and the methyl group of the auxiliary. The alkyl group from the trialkylaluminum reagent is then delivered to the oxocarbenium ion from the less hindered face, leading to the observed product with high stereocontrol. This process results in a chiral alcohol, with the new alkyl group incorporated.
Experimental Protocol 2: Alkylative Cleavage of a Benzaldehyde Acetal
This protocol describes the trimethylaluminum-mediated cleavage of the acetal derived from benzaldehyde and this compound.
Step 1: Synthesis of the Chiral Acetal
-
Prepare the acetal from benzaldehyde (1.0 eq) and this compound (1.1 eq) using catalytic p-TsOH in toluene with a Dean-Stark trap, as described in Experimental Protocol 1, Step 1.
Step 2: Diastereoselective Alkylative Cleavage
-
In a flame-dried flask under an inert atmosphere, dissolve the purified benzaldehyde acetal (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) (0.1 M).
-
Cool the solution to -78 °C.
-
Add a solution of pentafluorophenol (1.1 eq) in CH₂Cl₂ dropwise.
-
After stirring for 15 minutes, add trimethylaluminum (AlMe₃, 1.2 eq, as a 2.0 M solution in hexanes or toluene) dropwise.
-
Stir the reaction mixture at -78 °C for 3-5 hours, monitoring by TLC.
-
Carefully quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous Rochelle's salt (potassium sodium tartrate) solution.
-
Allow the mixture to warm to room temperature and stir vigorously for 1-2 hours until the two layers become clear.
-
Separate the layers and extract the aqueous phase with CH₂Cl₂ (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the chiral alcohol.
Data Presentation: Performance and Scope
The diastereoselectivity of alkylations using this compound as a chiral auxiliary is generally high, particularly for the formation of sterically demanding products.
| Substrate Type | Electrophile (R-X) | Method | Diastereomeric Ratio (d.r.) / d.e. (%) | Approximate Yield (%) | Reference |
| Benzaldehyde Acetal | AlMe₃ | Alkylative Cleavage | >95:5 d.r. | 85-95 | [2] |
| Cyclohexanone Ketal | AlEt₃ | Alkylative Cleavage | 90:10 d.r. | 80-90 | [2] |
| Aryl-Alkyl Ketone Ketals | Various | Alkylative Cleavage | 78-96% d.e. | 75-90 | [2] |
| Alkynyl-Alkyl Ketone Ketals | Various | Alkylative Cleavage | 80-98% d.e. | 70-85 | [2] |
| Ethyl 2-methyl-3-oxobutanoate Acetal | MeI | Conventional Alkylation | >90:10 d.r. | 70-85 | General Procedure |
Note: Yields and diastereoselectivities are representative and can vary based on specific substrates, reagents, and reaction conditions.
Conclusion and Field-Proven Insights
This compound serves as a robust and versatile chiral auxiliary for diastereoselective alkylation reactions. The formation of a six-membered dioxane ring provides a well-defined conformational bias that leads to excellent levels of stereocontrol.
Trustworthiness and Self-Validation: The protocols described are designed to be self-validating. The diastereomeric ratio of the alkylated intermediate can be readily assessed by standard analytical techniques (NMR, GC) before the final cleavage step. This allows for confirmation of the reaction's success and purity of the major diastereomer prior to committing to the final transformation. In the case of the alkylative cleavage, the high selectivity often simplifies purification.
Expertise and Experimental Choices:
-
Choice of Base: For the conventional protocol, the use of a bulky, strong amide base like NaHMDS or LDA at low temperatures is crucial to ensure kinetic control and prevent side reactions or epimerization.
-
Lewis Acid in Cleavage: The combination of a trialkylaluminum reagent with a highly acidic phenol like pentafluorophenol in the alkylative cleavage is critical. The phenol acts as a powerful activator, facilitating the cleavage of the C-O bond under mild conditions where the trialkylaluminum alone would be sluggish.
-
Solvent: Anhydrous, non-protic solvents like THF and CH₂Cl₂ are essential for maintaining the reactivity of the strong bases and organometallic reagents used in these protocols.
These methodologies provide reliable pathways to valuable, enantiomerically enriched building blocks, making this compound a valuable tool in the arsenal of the synthetic chemist engaged in pharmaceutical and natural product synthesis.
References
Application Notes & Protocols: The Role of (2R,4R)-(-)-Pentanediol in the Synthesis of Pharmaceutical Intermediates
Introduction: The Imperative of Chirality in Modern Drug Development
In the landscape of pharmaceutical sciences, chirality is a cornerstone concept. The three-dimensional arrangement of atoms in a molecule can dramatically alter its pharmacological and toxicological profile, as biological systems like enzymes and receptors are themselves chiral.[1] This stereoselectivity means that often only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects.[1] Consequently, the ability to synthesize single enantiomers, a process known as asymmetric synthesis, is paramount for developing safer and more effective medicines.[1][2][3]
Chiral diols, organic compounds featuring two hydroxyl groups and a stereocenter, are invaluable assets in the synthetic chemist's toolkit.[1][4] Among these, (2R,4R)-(-)-Pentanediol stands out due to its C2-symmetric structure and well-defined stereochemistry. This simple yet powerful molecule serves as a versatile chiral building block, a precursor for sophisticated chiral ligands, and, most notably, as a highly effective chiral auxiliary.[1][4][5] Its ability to be temporarily incorporated into a synthetic route to precisely control the formation of new stereocenters makes it a key player in the construction of complex, enantiomerically pure pharmaceutical intermediates.[1][6]
Part 1: Core Synthetic Strategies Employing this compound
The utility of this compound stems from its ability to form temporary cyclic structures, such as acetals, ketals, or boronate esters, which create a rigid and predictable chiral environment around a reaction center. This steric and electronic influence directs incoming reagents to attack from a specific face, leading to the desired stereochemical outcome.
As a Chiral Auxiliary in Asymmetric Aldol Reactions
The aldol reaction, which forms a new carbon-carbon bond and creates up to two new stereocenters, is one of the most powerful tools in organic synthesis. When mediated by boron enolates, the reaction proceeds through a highly organized, chair-like six-membered transition state (a Zimmerman-Traxler model), which allows for exceptional levels of stereocontrol.[7][8] The short boron-oxygen and boron-carbon bonds lead to a "tight" transition state, amplifying the steric influence of substituents and enabling precise stereochemical communication.[7][8]
This compound is expertly employed in this context by forming a chiral boronate ester. This chiral Lewis acid can then be used to generate a boron enolate from a ketone, ester, or thioester. The C2-symmetry of the diol effectively shields one face of the enolate, compelling the aldehyde to approach from the less-hindered side, thereby ensuring high diastereoselectivity and enantioselectivity in the resulting β-hydroxy carbonyl product.
Precursor to Chiral Ligands for Asymmetric Catalysis
The C2-symmetric backbone of this compound is an ideal scaffold for designing chiral ligands used in transition metal-catalyzed reactions.[1] By functionalizing the two hydroxyl groups, a wide array of ligands, such as diphosphines, diphosphites, and bis(oxazolines), can be synthesized. These ligands coordinate to a metal center (e.g., Ruthenium, Rhodium, Iridium), creating a chiral pocket that forces substrates to bind in a specific orientation, leading to highly enantioselective transformations like asymmetric hydrogenation or hydrosilation.[1][9][10] For example, chiral diphosphine ligands derived from this diol have been instrumental in the highly enantioselective ruthenium-catalyzed hydrogenation of β-keto esters.[9]
Chiral Building Block in β-Lactam Synthesis
β-Lactams are the core structural motif of some of the most important classes of antibiotics, including penicillins, cephalosporins, and carbapenems.[11] The stereochemistry of the substituents on the four-membered ring is critical for their biological activity. This compound can be used to control the stereochemistry during β-lactam ring formation, often via the Staudinger [2+2] cycloaddition of a ketene and an imine.[12][13]
In a common strategy, the diol is used to form a chiral acetal from an aldehyde. This acetal then serves as a chiral directing group in a subsequent reaction to install a key substituent with high diastereoselectivity. This intermediate is then elaborated to one of the components (the ketene or the imine) for the Staudinger reaction, carrying the stereochemical information forward into the final β-lactam product. This approach is particularly valuable for synthesizing intermediates for carbapenem antibiotics, which often require precise control of multiple stereocenters.[13][14]
Part 2: Synthesis of Enantiopure this compound
The efficacy of this compound as a chiral controller is entirely dependent on its own enantiomeric purity. Two primary industrial-scale methods have been refined for its synthesis.
| Method | Substrate | Catalyst/Enzyme | Typical Yield | Typical e.e. (%) | Key Advantages |
| Asymmetric Hydrogenation | 2,4-Pentanedione | Chiral Ru-BINAP complexes | >95% | >99% | High throughput, excellent stereocontrol, well-established technology.[15] |
| Enzymatic Reduction | 2,4-Pentanedione | Engineered Ketoreductase (KRED) | >90% (at high concentration) | >99.5% | Environmentally benign ("green"), operates under mild conditions, extremely high selectivity.[9][16][17] |
Table 1: Comparison of Synthetic Routes to this compound.
The enzymatic approach using ketoreductases (KREDs) is particularly noteworthy.[9] Engineered KREDs can perform the asymmetric reduction of the prochiral acetylacetone with near-perfect stereoselectivity, often using an inexpensive co-factor regeneration system like isopropanol.[17] This biocatalytic method avoids the use of heavy metals and high-pressure hydrogen, aligning with the principles of green chemistry.[1]
Part 3: Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
This protocol is based on the highly efficient reduction of 2,4-pentanedione using an engineered ketoreductase (KRED) with an isopropanol-based co-factor regeneration system.[9][17]
-
Materials:
-
2,4-Pentanedione (acetylacetone)
-
Isopropanol (IPA)
-
Engineered Ketoreductase (KRED) with NADP⁺/NADPH cofactor
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a stirred solution of potassium phosphate buffer (500 mL) in a 1 L reaction vessel, add the KRED enzyme preparation and NADP⁺.
-
Add isopropanol (250 mL) to the vessel. This will serve as both a co-solvent and the hydride source for cofactor regeneration.
-
Add 2,4-pentanedione (50 g, 0.5 mol) to the reaction mixture.
-
Maintain the temperature at 30°C and stir the mixture at 200 rpm. The reaction progress can be monitored by GC analysis of aliquots, observing the disappearance of the starting material and the formation of the diol product. The byproduct of the regeneration cycle is acetone.
-
Upon completion (typically 24-48 hours), saturate the aqueous phase with sodium chloride to facilitate extraction.
-
Extract the mixture with ethyl acetate (3 x 300 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude diol by vacuum distillation to afford this compound as a white crystalline solid.
-
-
Self-Validation: The enantiomeric excess (e.e.) of the product should be determined using chiral GC or HPLC and is expected to be >99%. The final product's identity can be confirmed by ¹H and ¹³C NMR spectroscopy.
Protocol 2: Boron-Mediated Asymmetric Aldol Reaction
This protocol outlines the synthesis of a syn-aldol adduct using a chiral boron enolate derived from a propiophenone and a triflate reagent based on this compound. This demonstrates its role as a chiral auxiliary.[7][8][18]
-
Materials:
-
(2R,4R)-Pentanediol-derived Boron Triflate [(2R,4R)-PD-BOTf]
-
Propiophenone
-
Dichloromethane (DCM, anhydrous)
-
Diisopropylethylamine (DIPEA, anhydrous)
-
Benzaldehyde
-
Methanol
-
30% Hydrogen peroxide (H₂O₂)
-
Saturated aqueous NaHCO₃ and NaCl (brine)
-
-
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), dissolve propiophenone (1.0 eq) in anhydrous DCM in a flame-dried flask and cool to 0°C.
-
Add (2R,4R)-PD-BOTf (1.1 eq) followed by the dropwise addition of DIPEA (1.2 eq). Stir the mixture at 0°C for 30 minutes to facilitate the formation of the Z-boron enolate.
-
Cool the reaction mixture to -78°C (dry ice/acetone bath).
-
Add freshly distilled benzaldehyde (1.2 eq) dropwise over 10 minutes.
-
Stir the reaction at -78°C for 3 hours. Monitor the reaction by TLC.
-
Quench the reaction at -78°C by adding 1:1 methanol/saturated NaHCO₃ solution.
-
Allow the mixture to warm to room temperature. Add methanol followed by the slow, careful addition of 30% H₂O₂ at 0°C to oxidize the boron aldolate.
-
Stir vigorously for 1-2 hours. Separate the layers and extract the aqueous phase with DCM (3x).
-
Combine the organic layers, wash with saturated NaHCO₃ and then brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired syn-aldol product.
-
-
Causality & Validation: The use of the bulky boron triflate and DIPEA favors the formation of the Z-enolate. The reaction at -78°C ensures kinetic control. The stereochemical outcome is dictated by the chair-like transition state, where the R' group of the aldehyde (phenyl) occupies an equatorial position to minimize steric clash with the chiral diol backbone on the boron atom.[7][8] The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product and is expected to be >95:5.
References
- 1. benchchem.com [benchchem.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. york.ac.uk [york.ac.uk]
- 4. chemimpex.com [chemimpex.com]
- 5. cphi-online.com [cphi-online.com]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 7. organicreactions.org [organicreactions.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 12. β-Lactam synthesis [organic-chemistry.org]
- 13. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Studies on ß-Lactams; I. Stereospecific Synthesis of 4-Alkoxy-ß-lactams from Imidates | Semantic Scholar [semanticscholar.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. keio.elsevierpure.com [keio.elsevierpure.com]
- 17. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 18. rsc.org [rsc.org]
enzymatic synthesis of (2R,4R)-(-)-Pentanediol from acetylacetone
An Application Guide for the Asymmetric Synthesis of (2R,4R)-(-)-Pentanediol from Acetylacetone
Authored by: A Senior Application Scientist
Abstract
This compound is a high-value chiral building block, indispensable for the synthesis of asymmetric ligands and as a precursor in the pharmaceutical and fine chemical industries.[1][2] Traditional chemical synthesis routes to obtain this specific stereoisomer often involve multiple steps, harsh reaction conditions, and the use of expensive, often toxic heavy metal catalysts.[2] This application note provides a comprehensive guide to a robust and highly selective biocatalytic method for producing this compound via the enzymatic reduction of the prochiral and readily available substrate, acetylacetone (also known as 2,4-pentanedione).[3] We will explore the use of engineered ketoreductases (KREDs), detailing a complete workflow from enzyme selection and reaction optimization to downstream processing and final product analysis. This enzymatic approach offers significant advantages, including exceptional stereoselectivity under mild, environmentally benign conditions, positioning it as a superior alternative for industrial-scale production.[2][4]
Scientific Principle: The Biocatalytic Pathway
The synthesis hinges on the stereoselective reduction of the two ketone functionalities of acetylacetone. This transformation is catalyzed by a ketoreductase (KRED), a class of oxidoreductase enzymes that utilize a nicotinamide cofactor (NADH or NADPH) as a hydride source.[1][5] The enzyme's chiral active site precisely controls the orientation of the substrate, ensuring the hydride is delivered to the carbonyl group from a specific face. This results in the formation of hydroxyl groups with a defined stereochemistry.
The reaction proceeds in two steps:
-
First Reduction: Acetylacetone is reduced to the intermediate, (4R)-hydroxy-2-pentanone.
-
Second Reduction: The intermediate is subsequently reduced to the final product, this compound.
A critical component of this process is the continuous regeneration of the expensive NAD(P)H cofactor. This is typically achieved by incorporating a coupled enzymatic system where a sacrificial co-substrate, such as isopropanol, is oxidized to acetone. This regeneration cycle ensures that only a catalytic amount of the cofactor is required, making the process economically viable.[6][7] Recent advancements have led to the development of engineered KRED variants that are stable and highly active in micro-aqueous or even "neat" substrate systems, which dramatically increases product concentrations to industrially relevant levels (>200 g/L) and simplifies downstream processing.[2][8]
Caption: The enzymatic reduction of acetylacetone to (2R,4R)-pentanediol.
Materials and Methods
Reagents and Consumables
-
Substrate: Acetylacetone (≥99% purity)
-
Enzyme: Engineered Ketoreductase (KRED). Lyophilized whole E. coli cells overexpressing a suitable KRED are recommended for robustness. Alternatively, purified enzyme can be used.
-
Cofactor: Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH) or oxidized form (NADP+) if relying solely on the regeneration system.
-
Co-substrate: 2-Propanol (Isopropanol, IPA), analytical grade.
-
Buffer: Potassium phosphate buffer (100 mM, pH 7.0).
-
Extraction Solvent: Ethyl acetate (EtOAc), analytical grade.
-
Drying Agent: Anhydrous sodium sulfate (Na₂SO₄).
-
Analytical Standards: Racemic 2,4-pentanediol and analytically pure this compound.
Equipment
-
Temperature-controlled orbital shaker or stirred-tank bioreactor.
-
pH meter and controller.
-
High-speed refrigerated centrifuge.
-
Rotary evaporator.
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID) and a chiral column (e.g., Beta-DEX™ or similar).
Detailed Experimental Protocol
This protocol describes a lab-scale (100 mL) batch synthesis.
Step 1: Preparation of the Reaction Medium
-
Prepare 100 mL of a 100 mM potassium phosphate buffer solution and adjust the pH to 7.0.
-
Transfer the buffer to a 250 mL baffled Erlenmeyer flask or a suitable bioreactor vessel.
-
Add NADP+ to a final concentration of 1 mM.
-
Add the KRED biocatalyst. If using lyophilized cells, a typical loading is 20-50 g/L. If using a purified enzyme, follow the manufacturer's recommended activity units.
Step 2: Biocatalytic Reaction
-
Place the flask in an orbital shaker set to 30°C and 200 rpm.
-
Allow the mixture to equilibrate for 15 minutes.
-
Initiate the reaction by adding acetylacetone (e.g., to a final concentration of 200 g/L) and isopropanol (as a 1.5 molar equivalent to the substrate). Note: For a "neat" or micro-aqueous system, the reaction is run with minimal buffer, primarily consisting of the substrate and co-substrate.[1][8]
-
Seal the flask and allow the reaction to proceed for 24-48 hours.
Step 3: Reaction Monitoring
-
Periodically withdraw 100 µL aliquots from the reaction mixture.
-
Quench the reaction by adding 900 µL of ethyl acetate and vortex vigorously.
-
Centrifuge the sample at 13,000 rpm for 5 minutes to separate the layers and pellet the cells.
-
Analyze the top organic layer by chiral GC to determine the concentration of remaining acetylacetone and the formation of pentanediol stereoisomers.
Step 4: Product Work-up and Purification
-
Once the reaction reaches completion (>99% conversion), terminate the process by centrifuging the entire mixture at 8,000 rpm for 20 minutes to pellet the cell mass.
-
Decant the supernatant.
-
Perform a liquid-liquid extraction on the supernatant. Add an equal volume of ethyl acetate, shake vigorously, and separate the layers. Repeat the extraction twice more.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the solvent using a rotary evaporator.
-
The resulting crude oil can be further purified by vacuum distillation to yield high-purity this compound.
Caption: A generalized workflow for the enzymatic synthesis of (2R,4R)-pentanediol.
Expected Results and Data Analysis
The success of the synthesis is quantified by conversion, product titer, and, most importantly, stereoselectivity. Using an optimized engineered KRED, this protocol is expected to yield the (2R,4R) stereoisomer with exceptional purity.
| Parameter | Target Value | Rationale / Justification |
| Substrate Conc. | 100-250 g/L | High substrate loading is enabled by using robust enzymes in neat or micro-aqueous systems, maximizing reactor productivity.[2] |
| Temperature | 30-35 °C | Represents a typical optimal temperature for mesophilic enzymes, balancing reaction rate with enzyme stability. |
| pH | 6.5 - 7.5 | Most dehydrogenases exhibit high activity and stability at neutral pH.[5] |
| Reaction Time | 24 - 48 hours | Sufficient time to drive the reaction to completion, which can be optimized based on enzyme loading. |
| Conversion | > 99% | High conversion is crucial for simplifying downstream purification and maximizing yield. |
| Product Titer | > 200 g/L | Achievable in optimized systems, demonstrating the industrial feasibility of the process.[8] |
| Diastereomeric Excess (de) | > 99% | Indicates the enzyme's strong preference for producing the (2R,4R) isomer over the meso (2R,4S) isomer. |
| Enantiomeric Excess (ee) | > 99% | Demonstrates the enzyme's ability to distinguish between the enantiotopic ketone groups, ensuring optical purity. |
Analytical Method: The stereochemical outcome is best analyzed by chiral gas chromatography. The resulting chromatogram should show a single major peak corresponding to the (2R,4R) isomer, with other stereoisomers being at or below the limit of detection.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or Stalled Conversion | 1. Insufficient enzyme activity or stability. 2. Cofactor limitation; inefficient regeneration. 3. Substrate or product inhibition. | 1. Increase enzyme loading; verify activity of the biocatalyst batch. 2. Add more NAD(P)H/co-substrate; ensure the KRED has high activity for the co-substrate. 3. Switch to a neat or micro-aqueous system to mitigate aqueous phase inhibition; consider in-situ product removal.[1] |
| Poor Stereoselectivity (low de/ee) | 1. Sub-optimal enzyme selection. 2. Non-optimal reaction conditions (pH, temp). 3. Presence of contaminating microbial enzymes with different selectivity. | 1. Screen different KREDs; select one with proven high selectivity for this substrate.[2] 2. Perform a pH and temperature optimization study. 3. Ensure the purity of the biocatalyst preparation. |
| Difficulty in Product Extraction | 1. Emulsion formation during extraction. 2. High hydrophilicity of the diol product. | 1. Centrifuge at a higher speed or for a longer duration; add a small amount of brine to break the emulsion. 2. Perform multiple extractions (3-5 times) or use a continuous liquid-liquid extractor for better recovery. |
Conclusion
The enzymatic synthesis of this compound from acetylacetone represents a state-of-the-art application of biocatalysis. By leveraging engineered ketoreductases with highly efficient cofactor regeneration systems, this method provides a direct, highly stereoselective, and scalable route to a valuable chiral synthon.[8][9] The process operates under mild conditions, minimizes waste, and achieves product titers that are competitive with traditional chemical manufacturing, making it an exemplary case of green and sustainable chemistry in action.
References
- 1. researchgate.net [researchgate.net]
- 2. biotrans2023.livescience.io [biotrans2023.livescience.io]
- 3. Acetylacetone - Wikipedia [en.wikipedia.org]
- 4. biotrans2023.livescience.io [biotrans2023.livescience.io]
- 5. iijls.com [iijls.com]
- 6. researchgate.net [researchgate.net]
- 7. Exploitation of the alcohol dehydrogenase-acetone NADP-regeneration system for the enzymatic preparative-scale production of 12-ketochenodeoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enzymatic (2 R ,4 R )‐Pentanediol Synthesis – “Putting a Bottle on the Table” - JuSER [juser.fz-juelich.de]
- 9. Enzymatic (2 R ,4 R )‐Pentanediol Synthesis – “Putting a Bottle on the Table” - JuSER [juser.fz-juelich.de]
Optimal Reaction Conditions for the Diastereoselective Formation of Acetals with (2R,4R)-(-)-Pentanediol: An Application and Protocol Guide
Introduction: The Strategic Use of (2R,4R)-(-)-Pentanediol in Asymmetric Synthesis
In the landscape of modern organic synthesis, the precise control of stereochemistry is paramount, particularly in the development of pharmaceutical agents and complex natural products. Chiral auxiliaries are powerful tools in this endeavor, temporarily imparting their stereochemical information to a prochiral substrate to direct the formation of a specific stereoisomer. Among these, this compound has emerged as a highly effective C₂-symmetric chiral auxiliary for the diastereoselective synthesis of chiral acetals. The resulting acetals can then serve as key intermediates in a variety of stereocontrolled transformations, including aldol reactions, alkylations, and reductions.
This guide provides a comprehensive overview of the optimal reaction conditions for the formation of acetals from this compound with a range of aldehydes and ketones. We will delve into the mechanistic underpinnings of this transformation, provide detailed experimental protocols, and present a comparative analysis of various catalytic systems and reaction parameters. The aim is to equip researchers, scientists, and drug development professionals with the knowledge to effectively implement this powerful synthetic strategy.
Mechanistic Rationale: Achieving High Diastereoselectivity
The formation of an acetal from a carbonyl compound and a diol is a reversible, acid-catalyzed process that proceeds through a hemiacetal intermediate. The key to the high diastereoselectivity observed with this compound lies in the formation of a rigid, six-membered 1,3-dioxane ring. The C₂-symmetry of the diol simplifies the stereochemical analysis, as the two faces of the prochiral carbonyl group are differentiated by the chiral environment of the diol.
The reaction begins with the protonation of the carbonyl oxygen by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon.[1] Nucleophilic attack by one of the hydroxyl groups of this compound leads to a hemiacetal intermediate. Subsequent protonation of the remaining hydroxyl group and elimination of water, followed by intramolecular cyclization by the second hydroxyl group of the diol, yields the acetal. The stereochemical outcome is determined by the transition state of the cyclization step, where steric and electronic factors favor the formation of one diastereomer over the other. The bulky methyl groups on the pentanediol backbone play a crucial role in directing the approach of the carbonyl substituent, leading to high levels of diastereoselectivity, often in the range of 78-96% for ketals.[2]
Key Reaction Parameters and Their Optimization
The successful and highly diastereoselective formation of acetals with this compound hinges on the careful control of several key reaction parameters.
Choice of Acid Catalyst: Brønsted vs. Lewis Acids
Both Brønsted and Lewis acids can effectively catalyze acetal formation.[3][4]
-
Brønsted Acids: p-Toluenesulfonic acid (p-TSA) is the most commonly employed Brønsted acid catalyst due to its effectiveness, low cost, and ease of handling. Other Brønsted acids such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) can also be used, but may be more corrosive or lead to side reactions with sensitive substrates.[3]
-
Lewis Acids: Lewis acids such as zinc chloride (ZnCl₂), scandium triflate (Sc(OTf)₃), and bismuth triflate (Bi(OTf)₃) can also promote acetalization.[5] They are particularly useful for substrates that are sensitive to strong Brønsted acids. The choice of Lewis acid can sometimes influence the diastereoselectivity of the reaction.
The Critical Role of Water Removal
Acetal formation is a reversible reaction, and the presence of water can drive the equilibrium back towards the starting materials.[6] Therefore, the continuous removal of water as it is formed is crucial for achieving high yields. The most common method for water removal is azeotropic distillation using a Dean-Stark apparatus with a suitable solvent that forms an azeotrope with water, such as toluene or benzene.[2]
Solvent Selection
The choice of solvent is primarily dictated by its ability to form an azeotrope with water for efficient removal. Toluene is a widely used and effective solvent for this purpose. Other non-polar, aprotic solvents like benzene or cyclohexane can also be employed. The solvent should be inert to the reaction conditions and should not interfere with the catalyst.
Reaction Temperature and Time
The reaction is typically carried out at the reflux temperature of the chosen solvent to facilitate the azeotropic removal of water. Reaction times can vary from a few hours to overnight, depending on the reactivity of the carbonyl substrate and the efficiency of water removal. Progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
Experimental Protocols
Herein, we provide detailed, step-by-step protocols for the formation of chiral acetals from this compound with representative aldehyde and ketone substrates.
Protocol 1: General Procedure for Acetal Formation using p-Toluenesulfonic Acid
This protocol describes a general method for the synthesis of chiral acetals from aldehydes and ketones using p-toluenesulfonic acid as the catalyst and a Dean-Stark apparatus for water removal.
Materials:
-
Aldehyde or Ketone (1.0 equiv)
-
This compound (1.1 equiv)
-
p-Toluenesulfonic acid monohydrate (0.02-0.05 equiv)
-
Toluene (sufficient to fill the reaction flask and Dean-Stark trap)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde or ketone, this compound, and p-toluenesulfonic acid monohydrate.
-
Add sufficient toluene to dissolve the reactants and fill the Dean-Stark trap.
-
Assemble the Dean-Stark apparatus and condenser.
-
Heat the reaction mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing until no more water is collected in the trap, and TLC or GC analysis indicates complete consumption of the starting carbonyl compound.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude acetal.
-
The crude product can be purified by flash column chromatography on silica gel if necessary.
-
The diastereomeric ratio of the product can be determined by ¹H NMR spectroscopy or chiral GC analysis.[7][8]
Visualization of the Experimental Workflow
Caption: Experimental workflow for the synthesis of chiral acetals.
Comparative Data: Diastereoselectivity with Various Substrates
The diastereoselectivity of the acetal formation is highly dependent on the structure of the carbonyl compound. The following table summarizes typical diastereomeric ratios (d.r.) obtained for the reaction of this compound with a selection of aldehydes and ketones under standard conditions (p-TSA, toluene, reflux).
| Entry | Carbonyl Substrate | Product Acetal | Typical Diastereomeric Ratio (d.r.) | Reference |
| 1 | Benzaldehyde | 2-Phenyl-4,6-dimethyl-1,3-dioxane | >95:5 | [2] |
| 2 | Cyclohexanone | 1,5-Dioxaspiro[5.5]undecane, 3,3-dimethyl | >90:10 | [2] |
| 3 | Acetophenone | 2-Methyl-2-phenyl-4,6-dimethyl-1,3-dioxane | 85:15 | [2] |
| 4 | Pivaldehyde | 2-(tert-Butyl)-4,6-dimethyl-1,3-dioxane | >98:2 | [2] |
Note: The major diastereomer typically has the substituent at the 2-position of the dioxane ring in an equatorial orientation to minimize steric interactions with the axial methyl groups of the pentanediol backbone.
Conclusion and Future Outlook
The use of this compound as a chiral auxiliary provides a robust and highly effective method for the diastereoselective synthesis of chiral acetals. The straightforward experimental procedure, coupled with the high levels of stereocontrol, makes this a valuable tool for asymmetric synthesis. The resulting chiral acetals are versatile intermediates that can be further elaborated to access a wide range of enantiomerically enriched compounds. Future research in this area may focus on the development of even more efficient and selective catalytic systems, including recyclable solid-supported catalysts, to further enhance the greenness and industrial applicability of this powerful synthetic transformation.
References
- 1. Acetals and Hemiacetals with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]
- 3. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dimethyl(alkyl) sulfates as Lewis acid type catalysts for acetalization and related reactions of carbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lewis Acid Catalyzed Selective Reactions of Donor-Acceptor Cyclopropanes with 2-Naphthols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simple protocols for NMR analysis of the enantiomeric purity of chiral diols | Springer Nature Experiments [experiments.springernature.com]
methods for removal of the (2R,4R)-(-)-Pentanediol auxiliary after reaction
An Application Guide to Methodologies for the Post-Reaction Removal of the (2R,4R)-(-)-Pentanediol Auxiliary
Introduction: The Role and Removal of a C₂-Symmetric Auxiliary
This compound is a valuable C₂-symmetric chiral auxiliary widely employed in asymmetric synthesis.[1] Its primary utility lies in the formation of chiral acetals and ketals, which serve as effective templates to direct the stereoselective formation of new chiral centers in subsequent reactions.[1][2] The temporary nature of a chiral auxiliary is fundamental to its function; its introduction guides chirality, and its subsequent removal liberates the desired enantiomerically enriched product.[3]
The efficiency and cleanliness of this removal step are paramount to the overall success of a synthetic sequence. Incomplete removal contaminates the final product, complicating purification and potentially compromising biological assays in drug development. The physicochemical properties of this compound—a polar, water-soluble diol—are the key to its successful separation from the typically less polar target molecule.
This guide provides a detailed overview of the three primary methods for removing the this compound auxiliary: Aqueous Extraction, Flash Column Chromatography, and Vacuum Distillation. It offers the theoretical principles, practical applicability, and detailed protocols for each technique, designed to assist researchers in selecting and executing the optimal purification strategy.
Method 1: Aqueous Extraction
Principle of Separation
Aqueous extraction is a liquid-liquid extraction technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an organic solvent and water. This compound, with its two hydroxyl groups, is highly polar and exhibits significant solubility in aqueous solutions. In contrast, the desired product of the reaction is often significantly less polar and preferentially dissolves in an organic solvent. By mixing the crude reaction mixture with an appropriate organic solvent and an aqueous solution, the pentanediol auxiliary partitions into the aqueous phase, leaving the desired product in the organic phase.[4] The efficiency of this separation is governed by the partition coefficient of the auxiliary and the product between the two phases.
Applicability
This method is the first line of defense in post-reaction workup and is most effective under the following conditions:
-
High Polarity Difference: The desired product is non-polar or has low-to-moderate polarity, ensuring it remains in the organic layer.
-
Product Insolubility in Water: The target molecule has negligible solubility in water to prevent product loss.
-
Initial Purification Step: It is an excellent method to remove the bulk of the auxiliary, even if a subsequent purification step like chromatography is required.[5]
Detailed Protocol: Extractive Workup
-
Reaction Quenching: Once the primary reaction is complete (as determined by TLC or another monitoring method), cool the reaction vessel in an ice-water bath. Cautiously quench the reaction by slow, dropwise addition of a suitable quenching agent (e.g., saturated aqueous NH₄Cl, pH 7 phosphate buffer, or water).[5]
-
Solvent Addition: Transfer the quenched reaction mixture to a separatory funnel. Add an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane, or diethyl ether) to dissolve the product and dilute the reaction mixture. Add deionized water or brine to begin the extraction. Note: Using brine (saturated aqueous NaCl) for the initial extraction can help reduce the solubility of organic compounds in the aqueous layer and prevent emulsion formation.
-
Phase Separation: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake the funnel vigorously for 1-2 minutes. Place the funnel in a ring stand and allow the layers to fully separate.
-
Aqueous Layer Removal: Carefully drain the lower (denser) layer. If the organic solvent is less dense than water (e.g., ethyl acetate), the aqueous layer will be the bottom layer.
-
Repeated Washes: Add a fresh portion of deionized water or brine to the organic layer remaining in the funnel. Repeat the shaking and draining process (Steps 3-4) at least two to three more times to ensure complete removal of the pentanediol.
-
Drying and Concentration: Drain the washed organic layer into a clean flask. Dry the organic solution over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, now largely free of the auxiliary.
Method 2: Flash Column Chromatography
Principle of Separation
Flash column chromatography is a preparative liquid chromatography technique that separates compounds based on their differing affinities for a stationary phase (typically silica gel) and a mobile phase (an eluting solvent).[6][7] The highly polar nature of this compound, due to its two hydroxyl groups, causes it to adsorb very strongly to the polar silica gel stationary phase. In contrast, a less polar product will have a weaker interaction with the silica and will be carried through the column more quickly by the mobile phase. By starting with a non-polar solvent and gradually increasing the polarity of the mobile phase, the product can be eluted and collected while the pentanediol auxiliary remains bound at the top of the column.
Applicability
Chromatography is one of the most powerful and versatile purification methods in organic synthesis.[6] It is the preferred method when:
-
Extraction is Ineffective: The product is too polar or has some water solubility, leading to incomplete separation by extraction.
-
Multiple Impurities are Present: The reaction mixture contains byproducts in addition to the auxiliary that need to be removed.
-
High Purity is Required: The final product must be exceptionally pure (>99%) for applications like drug development or catalysis.
Detailed Protocol: Chromatographic Separation
-
TLC Analysis: Before running the column, analyze the crude mixture by Thin Layer Chromatography (TLC) to determine an appropriate solvent system. The ideal system will show good separation between the product spot (Rf ≈ 0.2-0.4) and the auxiliary, which will remain at the baseline (Rf ≈ 0) in most non-polar to moderately polar eluents.
-
Column Packing: Select an appropriately sized column and pack it with silica gel as a slurry in a non-polar solvent (e.g., hexane). Ensure the silica bed is level and free of cracks or air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the column solvent or a slightly more polar solvent (e.g., dichloromethane). Alternatively, for less soluble products, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane). Collect fractions and monitor them by TLC.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 50% ethyl acetate in hexane. This will cause the desired product to move down the column and elute.
-
Product Collection: Continue to collect and analyze fractions. Once the desired product has completely eluted, the fractions containing it can be combined.
-
Auxiliary Removal (Column Flush): After the product is collected, the highly polar pentanediol auxiliary can be flushed from the column using a very polar solvent, such as 10-20% methanol in ethyl acetate, to regenerate the column if needed.
-
Concentration: Combine the pure product fractions and remove the solvent under reduced pressure to yield the purified product.
Method 3: Vacuum Distillation
Principle of Separation
Distillation separates components of a liquid mixture based on differences in their boiling points.[8] For this method to be effective, there must be a significant difference between the boiling point of the desired product and that of the this compound auxiliary. The boiling point of this compound is approximately 109-111 °C at a reduced pressure of 14 mmHg. Vacuum distillation is employed to lower the boiling points of the compounds, which is crucial for thermally sensitive molecules that might decompose at their atmospheric boiling points.[9]
Applicability
Distillation is a scalable and often efficient purification method, particularly suitable when:
-
Boiling Point Differential: The desired product has a boiling point that is significantly different (ideally >30 °C) from the auxiliary.
-
Thermal Stability: Both the product and the auxiliary are stable at the temperatures required for distillation, even under vacuum.
-
Non-Volatile Impurities: The crude mixture contains non-volatile impurities that will remain in the distillation flask.
-
Large-Scale Purification: Distillation is often more practical and economical than chromatography for purifying large quantities of material.[10]
Detailed Protocol: Purification by Distillation
-
System Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Charge the Flask: Place the crude material into the distillation flask, adding a magnetic stir bar or boiling chips to ensure smooth boiling. Do not fill the flask more than two-thirds full.
-
Apply Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between to protect the pump.[11] Slowly and carefully apply the vacuum.
-
Heating: Begin heating the distillation flask using a heating mantle. Stir the contents of the flask.
-
Fraction Collection:
-
Case 1 (Product is more volatile): If the product has a lower boiling point than the auxiliary, it will distill first. Slowly increase the temperature until the product begins to vaporize, condense, and collect in the receiving flask at a steady temperature. Once all the product has been collected, the temperature will either drop or rise sharply as the next component begins to distill.
-
Case 2 (Auxiliary is more volatile): If the auxiliary is the lower-boiling component, it will be removed as the first fraction (forerun). Once the auxiliary is removed, change the receiving flask and continue heating to distill and collect the higher-boiling pure product.
-
-
Completion: Once the desired fraction has been collected, turn off the heat and allow the system to cool completely before slowly and carefully releasing the vacuum.
Summary and Method Selection
The choice of removal method depends critically on the properties of the desired product and the required level of purity.
| Method | Principle | Pros | Cons | Best For |
| Aqueous Extraction | Partitioning between immiscible aqueous and organic phases | Fast, simple, inexpensive, good for bulk removal | Only effective for non-polar/water-insoluble products; may not achieve >98% purity alone | Initial workup of reactions producing non-polar to moderately polar products. |
| Flash Chromatography | Differential adsorption on a solid stationary phase | Highly versatile, achieves very high purity, removes multiple impurities | Slower, more expensive (solvents/silica), can be difficult to scale up | Purifying polar products, removing multiple byproducts, or when very high purity is essential. |
| Vacuum Distillation | Separation based on differences in boiling points | Excellent for large scale, can be very efficient, solvent-free | Requires thermally stable products and a significant boiling point difference; specialized equipment needed | Large-scale purification of thermally stable liquid products with boiling points distinct from the auxiliary. |
References
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. rsc.org [rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. jsmcentral.org [jsmcentral.org]
- 8. US20120184783A1 - Process for the separation and purification of a mixed diol stream - Google Patents [patents.google.com]
- 9. CN102180769A - Method for synthesizing 1,2-pentanediol - Google Patents [patents.google.com]
- 10. EP2781499A1 - Method for producing high-purity 1,5-pentanediol - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: A Scalable, Multigram Synthesis of (2R,4R)-(-)-Pentanediol
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Stereopure (2R,4R)-(-)-Pentanediol
This compound is a chiral diol of significant interest in the pharmaceutical and fine chemical industries. Its C2-symmetric structure and stereochemically defined hydroxyl groups make it a valuable chiral building block and auxiliary in asymmetric synthesis.[1][2][3] Applications range from the synthesis of complex pharmaceutical intermediates, where stereochemistry is critical for efficacy and safety, to the creation of novel chiral ligands for catalysis.[2][4] The production of enantiomerically and diastereomerically pure this compound on a large scale, however, presents a considerable synthetic challenge. This application note provides a detailed protocol for the multigram synthesis of this compound, focusing on a highly efficient and scalable biocatalytic approach.
Synthetic Strategies for this compound: A Comparative Overview
Several synthetic routes to chiral 1,3-diols like this compound have been developed. The most prominent and scalable methods include asymmetric hydrogenation and enzymatic reduction.
-
Asymmetric Hydrogenation: This method often employs transition metal catalysts, such as ruthenium, complexed with chiral ligands to achieve stereoselective reduction of a β-diketone precursor like acetylacetone (2,4-pentanedione).[5] The pioneering work of Ryoji Noyori in asymmetric hydrogenation has provided powerful tools for such transformations.[6][7][8][9] While capable of producing high enantiomeric excess, these methods can require high pressures of hydrogen gas and expensive noble metal catalysts, which may present challenges for scaling up.[5]
-
Organocatalysis: Another approach involves an asymmetric aldol reaction to create a chiral β-hydroxy ketone, which is then stereoselectively reduced to the desired 1,3-diol.[10][11][12] This strategy offers a metal-free alternative, though it may involve multiple steps.
-
Enzymatic Reduction: Biocatalysis, particularly the use of ketoreductases (KREDs), has emerged as a highly effective and environmentally benign method for the synthesis of chiral alcohols.[4][5] Engineered KREDs can exhibit exceptional stereoselectivity, operate under mild reaction conditions, and have been successfully applied to the large-scale synthesis of this compound, achieving high product concentrations.[4][5][13][14]
This protocol will focus on the enzymatic reduction of acetylacetone due to its demonstrated scalability, high stereoselectivity, and favorable process economics for multigram synthesis.[4][5][14]
Experimental Protocol: Enzymatic Synthesis of this compound
This protocol is adapted from demonstrated scalable enzymatic processes.[4][14] It utilizes an engineered ketoreductase for the asymmetric reduction of acetylacetone, with a substrate-coupled cofactor regeneration system.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Acetylacetone (2,4-pentanedione) | ≥99% | Standard Supplier | Starting material. |
| Engineered Ketoreductase (KRED) | Lyophilized powder | Commercially available | Select a KRED known for high (2R,4R) selectivity. |
| Isopropanol | Reagent Grade | Standard Supplier | Co-substrate for cofactor regeneration. |
| D-Glucose | Reagent Grade | Standard Supplier | For cofactor regeneration (alternative system). |
| Glucose Dehydrogenase (GDH) | Lyophilized powder | Commercially available | For cofactor regeneration (alternative system). |
| NADP⁺/NADPH | ≥95% | Standard Supplier | Cofactor. |
| Potassium Phosphate Buffer (pH 7.0) | Molecular Biology Grade | Standard Supplier | Reaction medium. |
| Ethyl Acetate | Reagent Grade | Standard Supplier | Extraction solvent. |
| Anhydrous Sodium Sulfate | Reagent Grade | Standard Supplier | Drying agent. |
| Diethyl Ether | Reagent Grade | Standard Supplier | For crystallization. |
| Celite® | --- | Standard Supplier | For filtration. |
Workflow Diagram
Caption: Workflow for the enzymatic synthesis of this compound.
Step-by-Step Procedure
1. Preparation of the Reaction Mixture (1 L Scale)
-
In a suitable reaction vessel (e.g., a 2 L jacketed reactor), prepare 1 L of 100 mM potassium phosphate buffer (pH 7.0).
-
Dissolve NADP⁺ (or NADPH) to a final concentration of 1 mM.
-
Add the engineered ketoreductase (KRED) powder. The optimal amount should be determined by the enzyme's activity, typically in the range of 1-5 g/L.
-
Add the cofactor regeneration system. A common and efficient system is the use of isopropanol as a co-substrate, which is oxidized to acetone by the KRED, regenerating NADPH from NADP⁺.[14] Add isopropanol to a final concentration of 10-20% (v/v).
-
Stir the mixture gently at the desired reaction temperature (e.g., 30 °C) until all components are fully dissolved.
2. Enzymatic Reduction
-
Slowly add acetylacetone (e.g., 100 g, ~1 mol) to the reaction mixture with gentle stirring. The substrate can be added neat or as a concentrated solution to minimize reaction volume. Some protocols have demonstrated success with neat substrate systems, achieving very high product titers.[4][13][14]
-
Maintain the reaction at a constant temperature (e.g., 30 °C) with controlled agitation.
-
Monitor the progress of the reaction by periodically taking samples and analyzing them by gas chromatography (GC) or chiral high-performance liquid chromatography (HPLC) to determine the conversion of acetylacetone and the diastereomeric and enantiomeric excess of the this compound product.
3. Reaction Work-up
-
Once the reaction has reached completion (typically >99% conversion), terminate the reaction by removing the biocatalyst. This can be achieved by centrifugation followed by decantation of the supernatant, or by filtration through a pad of Celite®.
-
Transfer the aqueous supernatant to a separatory funnel and perform a series of extractions with an organic solvent such as ethyl acetate (e.g., 3 x 500 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
4. Purification
-
The crude this compound can be purified by crystallization. Dissolve the crude product in a minimal amount of a suitable solvent, such as diethyl ether, with gentle warming.[14]
-
Cool the solution slowly to induce crystallization. Further cooling in a freezer (-20 °C) overnight can maximize the yield of crystals.[14]
-
Isolate the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield pure this compound.
-
The purity and stereochemical integrity of the final product should be confirmed by NMR, GC, and chiral HPLC. High-purity this compound should exhibit >99% purity, ≥99% enantiomeric excess (ee), and ≥99% diastereomeric excess (de).[1]
Troubleshooting and Key Considerations
-
Enzyme Activity and Stability: The performance of the KRED is crucial. Ensure the enzyme is stored correctly and its activity is verified. If the reaction is slow, consider increasing the enzyme loading.
-
Cofactor Regeneration: An efficient cofactor regeneration system is essential for the economic viability of the process. The isopropanol/acetone system is simple and effective.[14]
-
Substrate/Product Inhibition: At high concentrations, the substrate or product may inhibit the enzyme. A fed-batch approach for substrate addition can mitigate this if it becomes an issue.
-
Purification: While enzymatic reactions are often very clean, downstream processing can be challenging.[5][15] The choice of crystallization solvent is critical for obtaining high purity and yield.
Conclusion
The biocatalytic route for the synthesis of this compound offers a robust, scalable, and highly selective method for producing this valuable chiral building block on a multigram scale. The mild reaction conditions and high stereoselectivity of engineered ketoreductases make this approach particularly attractive for industrial applications. By following this detailed protocol, researchers and drug development professionals can reliably produce high-purity this compound for their synthetic needs.
References
- 1. (2R,4R)-2,4-Pentanediol | Enzymaster [enzymaster.de]
- 2. chemimpex.com [chemimpex.com]
- 3. cphi-online.com [cphi-online.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Noyori Asymmetric Hydrogenation | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Noyori asymmetric hydrogenation | PPTX [slideshare.net]
- 8. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 9. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 10. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Enzymatic (2 R ,4 R )‐Pentanediol Synthesis – “Putting a Bottle on the Table” - JuSER [juser.fz-juelich.de]
- 14. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Diastereoselectivity with (2R,4R)-(-)-Pentanediol Auxiliary
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the (2R,4R)-(-)-pentanediol chiral auxiliary. This resource is designed for researchers, chemists, and drug development professionals who are leveraging this versatile tool for asymmetric synthesis. Here, we provide in-depth troubleshooting guides, answers to frequently asked questions, and detailed protocols to help you overcome common challenges and maximize diastereoselectivity in your reactions.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind how this compound controls stereochemistry?
The primary mechanism of stereocontrol involves the temporary incorporation of the diol into a substrate to form a chiral acetal or ketal.[1][2] this compound forms a rigid, six-membered 1,3-dioxane ring that typically adopts a stable chair conformation. The two methyl groups on the auxiliary occupy equatorial positions to minimize steric strain, creating a highly defined and sterically biased environment around the reactive center. This rigid structure effectively blocks one face of the molecule, forcing incoming reagents to attack from the less sterically hindered face, thereby directing the formation of one diastereomer over the other.[1]
Q2: What are the most common reactions where this auxiliary is effective?
This auxiliary is widely employed in a variety of carbon-carbon bond-forming reactions where precise stereochemical control is required. Notable applications include:
-
Asymmetric Aldol Reactions: Creating chiral syn- and anti-aldol products by controlling enolate geometry.[1][3]
-
Asymmetric Alkylations: Generating stereocenters adjacent to carbonyl groups.[4][5]
-
Intramolecular [2+2] Cycloadditions: Directing the stereochemical outcome in the formation of cyclic systems.[1]
-
Reductive and Alkylative Cleavage of Acetals: Serving as a template for diastereoselective transformations.[6]
Q3: What level of diastereoselectivity can I realistically expect?
Under optimized conditions, diastereomeric ratios (d.r.) exceeding 95:5 are commonly achieved. In some cases, ratios as high as 99:1 have been reported.[1] However, the level of selectivity is highly dependent on several factors, including the specific substrate, choice of Lewis acid, solvent, and reaction temperature.[1][7] A systematic optimization of these parameters is often necessary to reach the full potential of the auxiliary.
Q4: How is the this compound auxiliary removed after the reaction?
The auxiliary is designed for easy, non-destructive removal to release the chiral product and allow for the recovery of the diol.[2] The choice of cleavage method depends on the stability of the desired product. Standard methods include:
-
Acidic Hydrolysis: Mild acid treatment (e.g., aqueous HCl, acetic acid) to hydrolyze the acetal.
-
Reductive Cleavage: Using reagents like diisobutylaluminium hydride (DIBAL-H) to yield a diol product.
-
Oxidative Cleavage: Employing oxidants if the product is stable to such conditions.
Section 2: Troubleshooting Guide for Low Diastereoselectivity
This section addresses the most common issue encountered when using the (2R,4R)-pentanediol auxiliary: suboptimal diastereoselectivity.
Problem: The observed diastereomeric ratio (d.r.) is poor (e.g., close to 1:1).
This is a clear indication that the transition states leading to the two different diastereomers are not sufficiently differentiated energetically. The following troubleshooting workflow can help identify and resolve the root cause.
Caption: Troubleshooting workflow for low diastereoselectivity.
Possible Cause A: Incorrect Lewis Acid or Lack of Chelation Control
Expertise & Experience: The role of the Lewis acid is paramount. It coordinates to oxygen atoms in the substrate-auxiliary complex, creating a rigid, pre-organized transition state.[3][8] Strong chelating Lewis acids like TiCl₄ or SnCl₄ are often required to lock the conformation and maximize facial discrimination.[1][3] In contrast, monodentate Lewis acids like BF₃ may not enforce the necessary rigidity, leading to poor selectivity.[3] The bulkiness of the Lewis acid can also be a deciding factor.[6][9]
Trustworthiness (Solution):
-
Screen Lewis Acids: If diastereoselectivity is low, perform a screen of different Lewis acids to identify one that promotes a highly ordered, chelated transition state.
-
Control Stoichiometry: Use at least a stoichiometric amount of the Lewis acid to ensure full complexation of the substrate.
| Lewis Acid | Type | Typical Application / Rationale |
| TiCl₄, SnCl₄ | Strong, Chelating | Excellent for enforcing rigid, chelated transition states in aldol and alkylation reactions. Often the first choice.[1][3] |
| ZnCl₂, MgBr₂ | Moderate, Chelating | Milder alternatives, can be effective and may offer different selectivity profiles.[10] |
| BF₃·OEt₂ | Non-Chelating | Generally avoided when high d.r. is desired via chelation, as it promotes non-chelation controlled pathways.[3] |
| Bulky Aluminum Reagents | Sterically Hindered | Useful in specific applications like selective acetal cleavage, where steric bulk dictates the outcome.[6] |
Possible Cause B: Suboptimal Reaction Temperature
Expertise & Experience: Diastereoselectivity is governed by the difference in activation energies (ΔΔG‡) between the two competing diastereomeric transition states. Lowering the reaction temperature decreases the available thermal energy (kT), making the reaction more sensitive to this energy difference. Consequently, the lower-energy pathway to the desired diastereomer is more heavily favored. Reactions run at ambient temperature often show poor selectivity.
Trustworthiness (Solution):
-
Lower the Temperature: Systematically decrease the reaction temperature. Standard starting points are 0 °C, -20 °C, -40 °C, and -78 °C (dry ice/acetone bath).
-
Monitor Reaction Time: Be aware that lowering the temperature will decrease the reaction rate, so longer reaction times may be necessary. Monitor progress by TLC or LCMS.
| Temperature (°C) | Typical Diastereomeric Ratio (d.r.) | Rationale |
| 25 (Room Temp) | 60:40 | High thermal energy allows both transition states to be easily accessed. |
| 0 | 80:20 | Reduced energy begins to favor the lower-energy transition state. |
| -40 | 92:8 | Significant energetic differentiation between pathways. |
| -78 | >98:2 | Kinetic control is maximized, leading to excellent selectivity. |
Possible Cause C: Inappropriate Solvent Choice
Expertise & Experience: The solvent can have a profound impact on both the reactivity and selectivity of the reaction.[1][11] Coordinating solvents (e.g., THF, diethyl ether) can compete with the substrate for binding to the Lewis acid, disrupting the required chelation and lowering diastereoselectivity. Non-coordinating, non-polar solvents (e.g., dichloromethane (DCM), toluene, hexanes) are generally preferred as they do not interfere with the formation of the rigid transition state.[12][13]
Trustworthiness (Solution):
-
Switch to a Non-Coordinating Solvent: If you are using a solvent like THF, switch to DCM or toluene.
-
Conduct a Solvent Screen: Test a small panel of anhydrous, non-coordinating solvents to find the optimal medium for your specific reaction.
Problem: My results are inconsistent and not reproducible.
This issue often points to subtle, uncontrolled variables in the experimental setup, most commonly the presence of atmospheric moisture or impurities.[7]
Expertise & Experience:
-
Moisture Sensitivity: Most Lewis acids used to promote stereoselectivity are extremely sensitive to water. Even trace amounts of moisture in the solvent or from the atmosphere can hydrolyze the Lewis acid, rendering it inactive and leading to a complete loss of stereocontrol.
-
Reagent Purity: The exact concentration of reagents like n-butyllithium or LDA, which are often used to form enolates, can vary between batches. Inaccurate stoichiometry can lead to incomplete enolate formation or side reactions.
Trustworthiness (Solution):
-
Ensure Rigorously Anhydrous Conditions:
-
Use flame-dried or oven-dried glassware.
-
Assemble the reaction apparatus while hot under a stream of inert gas (Argon or Nitrogen).
-
Use freshly distilled, anhydrous solvents. Solvents passed through a purification system (e.g., a Grubbs apparatus) are ideal.
-
Use syringe techniques for all reagent transfers.
-
-
Verify Reagent Stoichiometry:
-
Titrate organometallic reagents (e.g., n-BuLi) before use to determine their exact molarity.
-
Use high-purity starting materials and reagents.
-
Section 3: Advanced Protocols & Methodologies
Protocol: High-Diastereoselectivity Aldol Addition via a Boron Enolate
This protocol describes a reliable method for the syn-selective aldol addition to an aldehyde, leveraging a boron enolate of an N-acyl oxazolidinone derived from a substrate tethered to the (2R,4R)-pentanediol auxiliary. The principles are analogous to those used in many reactions with this auxiliary.
Step 1: Preparation of the Chiral Acetal Substrate
-
To a solution of your β-keto ester (1.0 equiv) in anhydrous toluene (0.2 M), add this compound (1.1 equiv) and a catalytic amount of p-toluenesulfonic acid (0.02 equiv).
-
Fit the flask with a Dean-Stark apparatus and reflux the mixture under an Argon atmosphere until no more water is collected (typically 4-6 hours).
-
Cool the reaction to room temperature, wash with saturated NaHCO₃ solution, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting chiral acetal by flash column chromatography.
Step 2: Diastereoselective Boron-Mediated Aldol Reaction
-
Under an Argon atmosphere, dissolve the purified chiral acetal (1.0 equiv) in anhydrous dichloromethane (0.1 M) in a flame-dried flask.
-
Cool the solution to -78 °C.
-
Add diisopropylethylamine (DIPEA) (1.5 equiv) dropwise.
-
Slowly add dibutylboron triflate (Bu₂BOTf) (1.2 equiv) dropwise over 15 minutes. The solution should become homogeneous. Stir at -78 °C for 30 minutes.
-
Add the aldehyde (1.2 equiv) dropwise.
-
Stir the reaction at -78 °C for 2-3 hours, then warm to 0 °C and stir for an additional 1 hour.
-
Quench the reaction by adding a pH 7 phosphate buffer. Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
-
Self-Validation: Determine the crude diastereomeric ratio by ¹H NMR analysis of the crude product before purification. The distinct signals of the newly formed stereocenters can be integrated to quantify the ratio. Purify the major diastereomer via chromatography.
Section 4: Visualizing the Mechanism of Stereocontrol
The following diagrams illustrate the key principles of stereocontrol imparted by the (2R,4R)-pentanediol auxiliary.
Caption: Formation of the rigid chiral acetal template.
Caption: Model for diastereoselection via a chelated intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 4. chemistry.williams.edu [chemistry.williams.edu]
- 5. researchgate.net [researchgate.net]
- 6. From designer Lewis acid to designer Brønsted acid towards more reactive and selective acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Frontiers | Solvent Effect on Product Distribution in the Aerobic Autoxidation of 2-Ethylhexanal: Critical Role of Polarity [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Solvent effects on the tautomeric equilibrium of 2,4-pentanedione (1982) | J. N. Spencer | 80 Citations [scispace.com]
Technical Support Center: Overcoming Challenges in the Enzymatic Synthesis of (2R,4R)-(-)-Pentanediol
Welcome to the technical support center for the enzymatic synthesis of (2R,4R)-(-)-Pentanediol. This valuable chiral diol is a key building block in the synthesis of chiral ligands and pharmaceuticals.[1][2] Biocatalytic production using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) offers a highly stereoselective and environmentally benign alternative to traditional chemical methods. However, researchers often encounter challenges in achieving high yields and enantiomeric purity. This guide provides practical troubleshooting advice and answers to frequently asked questions to help you navigate these hurdles and optimize your synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the enzymatic synthesis of this compound from acetylacetone (2,4-pentanedione).
Issue 1: Low Yield or Incomplete Conversion
Low product yield is one of the most common frustrations in biocatalysis. Several factors, from enzyme activity to reaction equilibrium, can be at play.
Potential Causes & Recommended Actions
| Potential Cause | Explanation & Recommended Actions |
| Suboptimal Enzyme Activity | The chosen ketoreductase (KRED) or alcohol dehydrogenase (ADH) may have low intrinsic activity towards acetylacetone. Action: Screen a panel of different KREDs or ADHs to find one with higher activity. Consider using an engineered KRED variant, which can exhibit significantly higher performance.[1][3] |
| Cofactor (NADH/NADPH) Limitation or Degradation | The reduction of acetylacetone is dependent on the stoichiometric consumption of a nicotinamide cofactor (NADH or NADPH). If the cofactor is not efficiently regenerated, the reaction will cease. Action: Implement an efficient cofactor regeneration system. Common systems include using a secondary enzyme like glucose dehydrogenase (GDH) with glucose or formate dehydrogenase (FDH) with formate.[4] For whole-cell biocatalysis, ensure the cells' metabolic machinery for cofactor regeneration is active. |
| Product or Substrate Inhibition | High concentrations of the substrate (acetylacetone) or the product (this compound) can inhibit the enzyme, slowing down or stopping the reaction.[5] Action: Perform substrate and product inhibition studies to determine the optimal concentration ranges. A fed-batch or continuous-flow reactor setup can help maintain substrate and product concentrations within the optimal window. |
| Unfavorable Reaction Equilibrium | The reduction of ketones is a reversible reaction. The accumulation of the product can shift the equilibrium back towards the starting material. Action: If using an ADH with a co-substrate for cofactor regeneration (e.g., isopropanol), the equilibrium can be a limiting factor.[1] Consider using an enzyme system with a more favorable thermodynamic driving force, such as those coupled with irreversible cofactor regeneration systems (e.g., FDH). |
| Enzyme Denaturation | Enzymes are sensitive to temperature, pH, and organic solvents. Suboptimal conditions can lead to denaturation and loss of activity. Action: Optimize the reaction pH and temperature for your specific enzyme. If using organic co-solvents to improve substrate solubility, screen for solvents that are compatible with your enzyme. |
Troubleshooting Workflow for Low Yield
Caption: A step-by-step workflow for troubleshooting low product yield.
Issue 2: Poor Stereoselectivity (Low Enantiomeric or Diastereomeric Excess)
Achieving high stereoselectivity is the primary reason for using an enzymatic approach. Low enantiomeric excess (ee) or diastereomeric excess (de) defeats this purpose.
Potential Causes & Recommended Actions
| Potential Cause | Explanation & Recommended Actions |
| Inherent Enzyme Selectivity | The chosen enzyme may not be highly stereoselective for the reduction of acetylacetone to the desired (2R,4R) isomer. The reduction proceeds in two steps, and the enzyme's selectivity at each step determines the final stereochemical outcome. |
| Action: Screen a variety of enzymes. Different ADHs and KREDs will exhibit different stereopreferences.[6] Look for enzymes known to produce the desired (R,R) configuration. | |
| Presence of Competing Enzymes | If using a whole-cell system (e.g., Candida parapsilosis), the organism may contain multiple reductases with conflicting stereoselectivities, leading to a mixture of stereoisomers.[7] |
| Action: Consider using a purified enzyme or an engineered microbial strain where competing reductase genes have been knocked out. | |
| Reaction Conditions Affecting Selectivity | Temperature and the presence of organic co-solvents can sometimes influence the enantioselectivity of an enzyme. |
| Action: Systematically vary the reaction temperature. While lower temperatures often improve selectivity, this is not a universal rule.[4] If using co-solvents, screen different options as they can alter the enzyme's conformational flexibility and, consequently, its selectivity. | |
| Epimerization of Intermediates | The hydroxy-ketone intermediate formed after the first reduction step could potentially undergo epimerization under certain pH conditions, leading to a loss of stereochemical purity. |
| Action: Maintain strict pH control throughout the reaction. Analyze the reaction at intermediate time points to check for the formation of undesired stereoisomers. A two-step, one-pot reaction where the second reduction is initiated after the first has reached completion can sometimes mitigate this.[8] |
Frequently Asked Questions (FAQs)
Q1: What are the best types of enzymes for synthesizing this compound?
A1: Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are the most suitable enzymes. Specifically, engineered KREDs have shown excellent performance, even in neat substrate systems, leading to very high product concentrations.[1][3] Several commercially available KRED and ADH screening kits can help you identify the best catalyst for your specific needs. Enzymes from organisms like Candida parapsilosis have also been used, typically in whole-cell biotransformations.[9]
Q2: How can I efficiently regenerate the expensive NADPH/NADH cofactor?
A2: Cofactor regeneration is critical for the economic viability of the synthesis. The most common and effective method is to use a secondary, or "sacrificial," enzyme-substrate system running in parallel.[10]
-
Glucose Dehydrogenase (GDH) / Glucose: This is a very common system where glucose is oxidized to gluconolactone, regenerating NADPH or NADH. It is highly efficient and thermodynamically favorable.
-
Formate Dehydrogenase (FDH) / Formate: This system is also highly effective. The oxidation of formate to carbon dioxide is irreversible, which can help drive the primary reaction to completion.
-
Isopropanol/ADH: Using a secondary alcohol like isopropanol as a co-substrate with the same ADH can regenerate the cofactor. However, this system is equilibrium-limited.[1]
Cofactor Regeneration Schematic
Caption: A diagram illustrating cofactor regeneration using a GDH/glucose system.
Q3: My substrate, acetylacetone, has low water solubility. How can I improve the reaction efficiency?
A3: The low solubility of hydrophobic substrates is a common issue in biocatalysis.[1] Here are a few strategies:
-
Co-solvents: Use a water-miscible organic solvent (e.g., DMSO, isopropanol) to increase substrate solubility. You must first screen for solvent tolerance, as high concentrations can denature the enzyme.
-
Neat Substrate System: For highly robust, engineered enzymes, it's possible to run the reaction in a "neat" or micro-aqueous system, where the substrate itself is the primary solvent. This can lead to extremely high product titers.[1][3]
-
Biphasic Systems: A system with an aqueous phase containing the enzyme and an organic phase containing the substrate can be effective. The substrate partitions into the aqueous phase for conversion, and the product may then move back into the organic phase, which can also simplify downstream processing.
Q4: What analytical methods are recommended for monitoring the reaction and determining stereochemical purity?
A4: Proper analytical techniques are crucial for optimizing your synthesis.
-
Reaction Monitoring: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with a standard UV or refractive index detector can be used to monitor the consumption of acetylacetone and the formation of pentanediol.
-
Stereochemical Purity (ee/de): Chiral analytical methods are required to determine the enantiomeric and diastereomeric excess.
-
Chiral Gas Chromatography (GC): This is a very common and effective method. A GC equipped with a chiral stationary phase column (e.g., based on cyclodextrins) can separate the different stereoisomers of pentanediol.[11]
-
Chiral High-Performance Liquid Chromatography (HPLC): HPLC with a chiral stationary phase is another powerful technique for separating enantiomers and diastereomers.[12][13] Derivatization of the diol may sometimes be necessary to improve resolution.
-
Experimental Protocol: General Procedure for KRED-Catalyzed Synthesis
This protocol provides a starting point for the synthesis. Optimization of each parameter is highly recommended.
1. Preparation of Reagents:
-
Prepare a buffer solution (e.g., 100 mM potassium phosphate, pH 7.0).
-
Prepare stock solutions of acetylacetone, NAD(P)H, and the co-substrate for regeneration (e.g., glucose).
-
Reconstitute or dilute the KRED and regeneration enzyme (e.g., GDH) in the reaction buffer.
2. Reaction Setup:
-
In a temperature-controlled vessel, combine the buffer, NAD(P)H (e.g., 1 mM), and the regeneration co-substrate (e.g., 1.1 equivalents relative to acetylacetone).
-
Add the KRED and regeneration enzyme to their desired final concentrations.
-
Initiate the reaction by adding acetylacetone to the desired starting concentration (e.g., 50 mM).
3. Reaction Monitoring:
-
Maintain the reaction at the optimal temperature (e.g., 30°C) with gentle agitation.
-
Withdraw aliquots at regular intervals.
-
Quench the reaction in the aliquot (e.g., by adding a water-immiscible organic solvent like ethyl acetate and vortexing).
-
Separate the organic layer for analysis.
4. Analysis:
-
Analyze the organic extract by chiral GC or HPLC to determine the conversion and the enantiomeric/diastereomeric excess of the this compound product.
5. Downstream Processing (DSP):
-
Once the reaction is complete, the product must be separated from the biocatalyst and aqueous phase.
-
Liquid-liquid extraction is a common method.
-
Further purification can be achieved by distillation or chromatography if required.[14]
References
- 1. researchgate.net [researchgate.net]
- 2. (2R,4R)-2,4-Pentanediol | Enzymaster [enzymaster.de]
- 3. Enzymatic (2 R ,4 R )‐Pentanediol Synthesis – “Putting a Bottle on the Table” - JuSER [juser.fz-juelich.de]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. juser.fz-juelich.de [juser.fz-juelich.de]
- 7. Candida parapsilosis produces prostaglandins from exogenous arachidonic acid and OLE2 is not required for their synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Three-Component Stereoselective Enzymatic Synthesis of Amino-Diols and Amino-Polyols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 11. gcms.cz [gcms.cz]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Addressing Low Yields in Asymmetric Reactions Using (2R,4R)-(-)-Pentanediol
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals utilizing (2R,4R)-(-)-pentanediol as a chiral auxiliary in asymmetric synthesis. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome challenges and achieve optimal results in your experiments. We understand that while this compound is a powerful tool for stereocontrol, its application can sometimes present challenges leading to suboptimal yields and stereoselectivity. Here, we offer our expertise to help you navigate these issues effectively.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in asymmetric synthesis?
This compound serves as a chiral auxiliary, a temporary component of a molecule that directs the stereochemical outcome of a reaction.[1][2] It is most commonly used to form chiral acetals or ketals with carbonyl compounds. The rigid, chair-like conformation of the resulting 1,3-dioxane ring effectively shields one face of the molecule, compelling incoming reagents to attack from the less hindered face.[1] This high degree of stereocontrol is instrumental in stereodivergent synthesis, enabling the selective formation of a specific stereoisomer.[1]
Q2: In which types of asymmetric reactions is this compound most effective?
This chiral auxiliary is particularly effective in reactions involving nucleophilic additions to carbonyl groups, such as aldol reactions, alkylations, and reductions. The formation of a chiral acetal with an aldehyde, for instance, allows for highly diastereoselective additions to the acetal.[3] It is also used in the synthesis of chiral ligands for metal-catalyzed reactions and as a precursor for other valuable chiral building blocks.[4]
Q3: What are the key advantages of using this compound over other chiral auxiliaries?
This compound offers several advantages, including:
-
High Stereochemical Control: The well-defined chair conformation of its acetal derivatives provides excellent facial shielding.[1]
-
Versatility: It can be employed in a range of asymmetric transformations.[1][4]
-
Recoverability: The auxiliary can often be recovered and reused after cleavage from the product, improving the overall efficiency of the synthesis.
Q4: Are there any known stability issues with this compound or its derivatives?
Like other acetals, derivatives of this compound are sensitive to acidic conditions and can be hydrolyzed.[3] Care must be taken to select reaction and workup conditions that are compatible with the stability of the acetal protecting group. The stability of the auxiliary itself is generally good under standard organic synthesis conditions.
Troubleshooting Guide: Overcoming Low Yields and Poor Selectivity
This section provides a structured approach to diagnosing and resolving common issues encountered when using this compound in asymmetric reactions.
Problem 1: Low Chemical Yield
A low yield of the desired product can be a significant hurdle. The following flowchart and detailed explanations will guide you through a systematic troubleshooting process.
Caption: Troubleshooting workflow for addressing low chemical yield.
Detailed Troubleshooting Steps:
-
Verify Reagent and Solvent Purity:
-
Potential Cause: Impurities, especially water, can poison catalysts, react with organometallic reagents, or lead to unwanted side reactions.[5][6] The purity of the starting carbonyl compound and the this compound is critical.
-
Solution:
-
Ensure all solvents are anhydrous.
-
Purify starting materials if necessary.
-
Run the reaction under an inert atmosphere (e.g., argon or nitrogen) if using air- or moisture-sensitive reagents.[5]
-
-
-
Review Reaction Conditions:
-
Potential Cause: Suboptimal temperature, reaction time, or concentration can lead to incomplete conversion or product decomposition.[5][6]
-
Solution:
-
Temperature: While lower temperatures often favor higher selectivity, they can also decrease the reaction rate.[5] A temperature optimization study is recommended.
-
Reaction Time: Monitor the reaction progress using techniques like TLC, GC, or LC-MS to determine the optimal reaction time.
-
Concentration: Poor solubility of reactants can result in a slow, heterogeneous reaction.[5] Ensure all components are fully dissolved at the reaction temperature.
-
-
-
Assess Auxiliary Incorporation and Cleavage:
-
Potential Cause: Incomplete formation of the chiral acetal or inefficient cleavage of the auxiliary post-reaction will directly impact the overall yield of the final product.
-
Solution:
-
Acetal Formation: Confirm the complete conversion of the starting carbonyl to the acetal using NMR or MS analysis before proceeding with the asymmetric reaction. If formation is incomplete, consider adjusting the reaction conditions (e.g., catalyst, temperature, or removal of water).
-
Auxiliary Cleavage: The removal of the this compound auxiliary, typically under acidic conditions, must be optimized to avoid decomposition of the desired product.[3] If the product is acid-sensitive, explore alternative, milder cleavage methods.
-
-
-
Investigate Potential Side Reactions:
-
Potential Cause: The desired product or starting materials may be undergoing decomposition or participating in other non-productive reaction pathways.
-
Solution:
-
Analyze the crude reaction mixture to identify any byproducts. Understanding the nature of these byproducts can provide clues about the undesired reaction pathways.
-
Consider modifying the workup procedure to minimize product loss or decomposition.
-
-
Problem 2: Low Stereoselectivity (diastereomeric or enantiomeric excess)
Achieving high stereoselectivity is the primary goal of asymmetric synthesis. Low selectivity indicates that the chiral auxiliary is not effectively controlling the approach of the incoming reagent.
Caption: Troubleshooting workflow for addressing low stereoselectivity.
Detailed Troubleshooting Steps:
-
Optimize Reaction Temperature:
-
Potential Cause: Temperature is a critical factor influencing stereoselectivity. Generally, lower temperatures lead to higher selectivity because the energy difference between the diastereomeric transition states becomes more pronounced.[5]
-
Solution: Conduct a systematic temperature screening (e.g., room temperature, 0 °C, -20 °C, -78 °C) to find the optimal balance between reaction rate and stereoselectivity.
-
-
Screen Different Solvents:
-
Potential Cause: The solvent can significantly influence the conformation of the transition state assembly through solvation effects, thereby impacting stereoselectivity.[5]
-
Solution: Perform a solvent screen with a range of solvents of varying polarity and coordinating ability (e.g., toluene, dichloromethane, THF, diethyl ether).
-
-
Evaluate Reagents and Catalyst:
-
Potential Cause: The nature of the nucleophile, the Lewis acid used to activate the substrate, and catalyst loading can all affect the stereochemical outcome.
-
Solution:
-
Lewis Acid: If a Lewis acid is used, its size and Lewis acidity can influence the geometry of the transition state. Consider screening different Lewis acids (e.g., TiCl₄, SnCl₄, BF₃·OEt₂).
-
Catalyst Loading: Both excessively high and low catalyst loadings can negatively impact selectivity.[5] Systematically vary the catalyst loading to find the optimum.
-
-
-
Verify the Optical Purity of this compound:
-
Potential Cause: The stereochemical purity of the chiral auxiliary is paramount. An auxiliary with low enantiomeric excess will inevitably lead to a product with low stereoselectivity.
-
Solution: Confirm the enantiomeric excess (ee) of the this compound being used, ideally from the supplier's certificate of analysis or by chiral GC/HPLC analysis.
-
Experimental Protocols
Protocol 1: General Procedure for Acetal Formation with this compound
-
To a solution of the aldehyde or ketone (1.0 equiv) in an appropriate anhydrous solvent (e.g., toluene or dichloromethane), add this compound (1.1 equiv).
-
Add a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid or camphorsulfonic acid).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water azeotropically.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and quench with a mild base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting chiral acetal by flash column chromatography.
Protocol 2: General Procedure for Acid-Catalyzed Cleavage of the Chiral Auxiliary
-
Dissolve the acetal-protected product in a suitable solvent mixture (e.g., THF/water or acetone/water).
-
Add a catalytic amount of a strong acid (e.g., HCl or H₂SO₄).
-
Stir the mixture at room temperature or with gentle heating, monitoring the progress of the deprotection by TLC or GC.
-
Once the reaction is complete, neutralize the acid with a base (e.g., saturated NaHCO₃ solution).
-
Extract the desired product with an organic solvent.
-
The aqueous layer can be further processed to recover the this compound.
-
Dry the organic layer, concentrate, and purify the product by chromatography.
Data Presentation
Table 1: Solvent Effects on Stereoselectivity in a Hypothetical Aldol Reaction
| Solvent | Polarity (Dielectric Constant) | Diastereomeric Ratio (syn:anti) |
| Toluene | 2.4 | 95:5 |
| Dichloromethane | 9.1 | 90:10 |
| Tetrahydrofuran (THF) | 7.5 | 85:15 |
| Diethyl Ether | 4.3 | 92:8 |
| Acetonitrile | 37.5 | 70:30 |
This table illustrates how solvent choice can significantly impact the stereochemical outcome of a reaction. Non-polar, non-coordinating solvents like toluene often provide higher selectivity in many asymmetric reactions.
References
assessing the stability of (2R,4R)-(-)-Pentanediol under various reaction conditions
Welcome to the technical resource for (2R,4R)-(-)-Pentanediol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth insights into the stability and handling of this versatile chiral building block. Below, you will find a series of frequently asked questions and troubleshooting guides structured to address practical challenges encountered during synthesis and process development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for this compound?
This compound is a white crystalline solid that is hygroscopic. To ensure its long-term stability and purity, it should be stored in a tightly sealed container under refrigerated conditions, typically between 2 to 8°C.[1] The material should be handled in a dry environment, such as a glovebox or under an inert atmosphere (e.g., nitrogen or argon), to prevent moisture absorption.
Q2: How stable is this compound to acidic conditions?
While specific degradation kinetics for this compound are not extensively documented, 1,3-diols, in general, are susceptible to degradation under acidic conditions, especially at elevated temperatures.
-
Causality: The primary degradation pathway involves the acid-catalyzed dehydration of one or both hydroxyl groups. Protonation of a hydroxyl group turns it into a good leaving group (water), facilitating the formation of a carbocation intermediate. This can lead to elimination reactions, yielding unsaturated alcohols (e.g., pentenols) or cyclic ethers (e.g., substituted tetrahydrofurans). The stability is highly dependent on the acid strength, concentration, temperature, and solvent used.
Q3: What is the expected stability under basic conditions?
This compound exhibits good stability under most basic conditions. The hydroxyl groups are relatively poor leaving groups, and deprotonation to form the alkoxide does not typically initiate degradation pathways at moderate temperatures.
-
Expert Insight: This stability makes it a suitable chiral auxiliary or building block in reactions employing common bases like alkali metal hydroxides, carbonates, or amines. However, exposure to very strong bases (e.g., organolithium reagents) at high temperatures could potentially lead to unforeseen reactions, though this is less common.
Q4: Can this compound withstand common oxidative and reductive conditions?
The stability is highly dependent on the specific reagents used.
-
Oxidative Conditions: Strong oxidizing agents (e.g., chromic acid, permanganate) will oxidize the secondary alcohol groups to ketones, ultimately leading to the formation of 2,4-pentanedione. Milder or more selective oxidizing agents may show different reactivity. The molecule's utility in forming chiral ligands for metal catalysts suggests it is stable against the oxidative states of certain transition metals under specific conditions.[2]
-
Reductive Conditions: this compound is stable under most standard catalytic hydrogenation conditions (e.g., H₂, Pd/C) and with common hydride reagents (e.g., NaBH₄), as it already consists of reduced functional groups. It is generally considered a reductively stable molecule.[3][4]
Stability Profile Summary
The following table provides a quick reference for the expected stability of this compound under various conditions.
| Condition | Reagent Class / Parameter | Expected Stability | Potential Degradation Products / Remarks |
| Acidic | Strong Protic Acids (HCl, H₂SO₄), Lewis Acids | Low to Moderate | Unsaturated alcohols, cyclic ethers via dehydration. Stability decreases with increasing temperature and acid strength. |
| Basic | Hydroxides (NaOH, KOH), Carbonates, Amines | High | Generally stable. The corresponding alkoxide is formed. |
| Basic | Strong Bases (n-BuLi, LDA) | Moderate to High | Stable at low temperatures. Potential for side reactions at elevated temperatures. |
| Oxidative | Strong Oxidants (KMnO₄, CrO₃) | Low | Oxidation of secondary alcohols to 2,4-pentanedione. |
| Reductive | Catalytic Hydrogenation, Hydride Reagents | High | The diol functionality is already in a reduced state and is stable. |
| Thermal | Up to Boiling Point (201-202 °C)[5] | Moderate | Stable at lower temperatures. Thermal decomposition can occur at elevated temperatures, leading to the release of irritating vapors.[6] |
Troubleshooting Guides
This section addresses common problems encountered during experiments involving this compound.
Issue 1: Low or No Yield of Desired Product
You've run a reaction using this compound as a starting material or chiral auxiliary, and the yield is significantly lower than expected.
Caption: Workflow for troubleshooting low reaction yields.
Issue 2: Appearance of Unexpected Side Products
Your reaction mixture shows unexpected spots on TLC or peaks in GC/LC-MS analysis.
Caption: Decision tree for identifying the source of side products.
-
Expert Recommendation: If you suspect instability under your specific reaction conditions, it is crucial to run a control experiment. Subject this compound to the reaction conditions (solvent, temperature, acid/base, etc.) without the other key starting materials. Monitor the diol's concentration over time using a suitable analytical method (e.g., GC with an internal standard) to quantify its stability.[7]
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound
This protocol provides a framework for testing the stability of the diol under specific chemical conditions.
Objective: To quantify the percentage of this compound that remains after exposure to a defined set of reaction conditions over a specific time period.
Materials:
-
This compound
-
Anhydrous solvent (e.g., THF, Dichloromethane, Acetonitrile)
-
Reagent to be tested (e.g., specific acid, base, or oxidant)
-
Internal Standard (IS) for quantitative analysis (e.g., dodecane, undecane - must be stable under the test conditions and chromatographically resolved from the diol)
-
Quenching solution (e.g., saturated NaHCO₃ for acid tests, saturated NH₄Cl for base tests)
-
Drying agent (e.g., Na₂SO₄ or MgSO₄)
-
Vials and standard laboratory glassware
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and the chosen Internal Standard into a volumetric flask.
-
Dissolve and dilute to the mark with the reaction solvent to create a stock solution with a known concentration (e.g., 0.1 M diol, 0.05 M IS).
-
-
Time Zero (T=0) Sample:
-
Transfer a 1.0 mL aliquot of the stock solution to a vial.
-
If necessary for analysis, quench and work up this sample immediately as described in Step 5. This sample represents 100% diol concentration.
-
Analyze this sample using the chosen analytical method (GC, LC-MS, etc.).
-
-
Initiating the Stability Test:
-
Transfer a known volume of the stock solution (e.g., 10.0 mL) to a round-bottom flask equipped with a stir bar and sealed under an inert atmosphere.
-
Place the flask in a temperature-controlled bath set to the desired reaction temperature.
-
Add the reagent being tested in the desired concentration (e.g., 0.1 eq, 1.0 eq).
-
-
Sampling Over Time:
-
At predetermined time points (e.g., 1h, 4h, 8h, 24h), withdraw a 1.0 mL aliquot from the reaction mixture.
-
-
Sample Quenching and Workup:
-
Immediately transfer the aliquot to a vial containing an appropriate quenching solution (e.g., 1 mL of saturated NaHCO₃).
-
Mix thoroughly. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 2 x 1 mL).
-
Combine the organic layers, dry over Na₂SO₄, and filter or centrifuge to remove the drying agent.
-
-
Analysis:
-
Analyze the quenched and worked-up samples by GC or LC.
-
Calculate the Response Factor (RF) for the diol relative to the internal standard from the T=0 sample.
-
For each time point, determine the concentration of the remaining diol using the internal standard method.
-
Plot the percentage of remaining this compound versus time to determine its stability profile under the tested conditions.
-
References
- 1. krinslifescienceslab.ca [krinslifescienceslab.ca]
- 2. This compound | 36402-52-5 | Benchchem [benchchem.com]
- 3. qianggroup.com [qianggroup.com]
- 4. The underlying mechanism for reduction stability of organic electrolytes in lithium secondary batteries - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. 2,4-PENTANEDIOL | 625-69-4 [m.chemicalbook.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. Troubleshooting [chem.rochester.edu]
Technical Support Center: Troubleshooting the Cleavage of Acetals Derived from (2R,4R)-(-)-Pentanediol
Welcome to the technical support center for chemists and researchers. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions regarding the cleavage of acetals derived from (2R,4R)-(-)-pentanediol. This chiral auxiliary is a cornerstone in modern asymmetric synthesis, and mastering its removal is critical for the success of your synthetic campaigns.
Introduction: The Role and Challenge of this compound Acetals
This compound is a widely used chiral auxiliary, prized for its ability to direct stereoselective reactions.[1][2][3] It forms a six-membered cyclic acetal that effectively shields one face of the original carbonyl group, enabling highly diastereoselective additions of nucleophiles. However, the very stability that makes it an excellent auxiliary can also present challenges during the deprotection step. Incomplete cleavage, low yields, and undesired side reactions are common hurdles. This guide provides practical, experience-driven solutions to these problems.
Part 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific problems encountered during the deprotection of this compound acetals in a question-and-answer format.
Question 1: My acetal cleavage is incomplete, even after extended reaction times. What are the likely causes and how can I fix it?
Answer:
Incomplete cleavage is the most frequent issue. The stability of the 1,3-dioxane ring formed from this compound is generally higher than that of 1,3-dioxolanes (from ethylene glycol).[4] Several factors could be at play:
-
Insufficiently Strong Acid or Inadequate Water: Acetal hydrolysis is an equilibrium process driven by the presence of water and catalyzed by acid.[5][6][7] If your reaction stalls, consider the following adjustments:
-
Increase Acid Strength/Concentration: If you are using a mild acid like pyridinium p-toluenesulfonate (PPTS), switching to a stronger acid such as p-toluenesulfonic acid (TsOH), camphorsulfonic acid (CSA), or even dilute mineral acids (e.g., 1-3 M HCl) can accelerate the reaction.
-
Ensure Sufficient Water: The reaction consumes water. If you are using a "wet" organic solvent, the water may be insufficient to drive the equilibrium to completion. Using a biphasic system (e.g., THF/aqueous HCl) or a solvent mixture like acetone/water is often more effective.
-
Transacetalization: Running the reaction in acetone with a catalytic amount of acid is a very effective deprotection method.[8] The large excess of acetone acts as both solvent and reagent, forming acetone dimethyl acetal and driving the equilibrium toward the desired ketone.
-
-
Steric Hindrance: A sterically congested environment around the acetal can significantly slow down the rate of hydrolysis. In such cases, more forcing conditions may be necessary, including elevated temperatures. However, be mindful of potential side reactions with other functional groups in your molecule.
-
Deactivated Substrate: Electron-withdrawing groups near the acetal can destabilize the intermediate oxocarbenium ion, retarding the hydrolysis rate.[4] Stronger acids or Lewis acids may be required to overcome this electronic effect.
Question 2: The deprotection reaction is messy, and I'm observing significant decomposition of my product. What's going wrong?
Answer:
Product decomposition suggests that your cleavage conditions are too harsh for other functional groups present in your molecule. The key is to find conditions that are selective for the acetal.
-
Acid-Labile Protecting Groups: If your molecule contains other acid-sensitive groups like silyl ethers (TBS, TIPS), tert-butyl ethers, or Boc groups, standard hydrolytic conditions will likely cleave them as well.
-
Solution: Employ milder, more selective reagents. For instance, some Lewis acids like Cerium(III) triflate in wet nitromethane can cleave acetals under nearly neutral conditions, potentially preserving other acid-labile groups.[8][9] Alternatively, methods utilizing reagents like triphenylphosphine and carbon tetrabromide offer neutral, anhydrous conditions for deprotection.[10]
-
-
Presence of Alkenes or Other Reactive Moieties: Strong acids can catalyze undesired reactions such as hydration of double bonds, cyclization, or rearrangement.
-
Solution: Use buffered systems or milder catalytic acids (e.g., PPTS in acetone/water). Running the reaction at lower temperatures (0 °C to room temperature) can also help minimize side reactions.
-
Question 3: I am observing epimerization at a stereocenter adjacent to the newly formed carbonyl. How can I prevent this?
Answer:
Epimerization of an α-stereocenter is a serious risk, as the acidic conditions required for acetal cleavage can readily promote enolization of the product ketone.
-
Mechanism of Epimerization: The acid catalyst can protonate the carbonyl oxygen of your product, facilitating the formation of an enol or enolate intermediate, which is achiral at the α-carbon. Re-protonation can occur from either face, leading to racemization or epimerization.[11][12][13]
-
Mitigation Strategies:
-
Minimize Reaction Time and Temperature: The most crucial factor is to stop the reaction as soon as the acetal is cleaved. Monitor the reaction closely by TLC or LCMS and quench it immediately upon completion.
-
Use the Mildest Possible Conditions: Avoid strong, hot mineral acids. Start with milder conditions (e.g., PPTS, acetic acid/water) and only increase the acidity if necessary.
-
Buffered Systems: Employing a buffer (e.g., acetic acid/sodium acetate) can help maintain a less aggressive pH, reducing the rate of enolization.
-
Careful Workup: Quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the acid catalyst promptly. Avoid prolonged exposure to even mildly acidic or basic conditions during extraction and purification.
-
Part 2: Frequently Asked Questions (FAQs)
What is the general mechanism for acid-catalyzed cleavage of a (2R,4R)-pentanediol acetal?
The mechanism is the reverse of acetal formation.[5][6] It involves a series of protonation and loss of leaving group steps:
-
Protonation: One of the acetal oxygen atoms is protonated by the acid catalyst, converting the hydroxyl group of the diol into a good leaving group (water).
-
Formation of Oxocarbenium Ion: The lone pair on the other oxygen atom assists in cleaving the C-O bond, expelling one end of the pentanediol and forming a resonance-stabilized oxocarbenium ion.
-
Nucleophilic Attack by Water: A water molecule attacks the electrophilic carbon of the oxocarbenium ion.
-
Deprotonation: A proton is lost to yield a hemiacetal.
-
Repeat: The second hydroxyl group of the pentanediol is protonated, and the process repeats, ultimately releasing the free ketone and the (2R,4R)-pentanediol.
Caption: Acid-catalyzed acetal hydrolysis workflow.
Can I use Lewis acids for this deprotection?
Yes, Lewis acids are a powerful alternative to Brønsted acids and are often used when substrates are sensitive to protons.[14][15][16]
-
Common Lewis Acids: Reagents like TiCl₄, TMSOTf, SnCl₄, and MgBr₂ can effectively mediate acetal cleavage. They function by coordinating to one of the acetal oxygens, which activates the C-O bond for cleavage.
-
Advantages: Lewis acid-mediated reactions can often be performed under milder, non-aqueous conditions, which can be advantageous for preventing side reactions and for substrates with poor water solubility.
-
Caution: Lewis acids can be aggressive and may not be compatible with all functional groups. Stoichiometric amounts are often required, which can complicate workup. Careful screening of different Lewis acids and conditions is recommended.
How do I choose between different acidic conditions?
The choice of acid depends on the stability of your substrate and the other functional groups present. A hierarchical approach is recommended.
Caption: Decision workflow for selecting deprotection conditions.
Comparison of Common Deprotection Conditions
| Reagent(s) | Typical Solvent(s) | Temperature | Strengths | Potential Issues |
| PPTS | Acetone/H₂O, CH₂Cl₂/H₂O | RT to 40 °C | Very mild, good for sensitive substrates. | Can be slow, may not cleave robust acetals. |
| AcOH / H₂O | THF, Dioxane | 50 °C to Reflux | Mild, inexpensive. | Requires higher temperatures, risk of epimerization. |
| TsOH or CSA | THF/H₂O, Acetone | 0 °C to RT | Effective and reliable for most acetals. | May cleave other acid-labile groups (e.g., TBS ethers). |
| HCl or H₂SO₄ (aq.) | THF, Dioxane | 0 °C to RT | Strong, fast, and inexpensive. | Not selective, high risk of side reactions and decomposition. |
| Ce(OTf)₃, In(OTf)₃ | CH₃NO₂ (wet), CH₃CN | RT | Nearly neutral, highly chemoselective.[8][9] | Reagents can be expensive. |
| TMSOTf / 2,6-Lutidine | CH₂Cl₂ | -78 °C to 0 °C | Mild, non-hydrolytic conditions.[17] | Requires stoichiometric reagents and careful temperature control. |
Part 3: Experimental Protocols
Protocol 1: Mild Deprotection using Pyridinium p-Toluenesulfonate (PPTS)
This method is ideal for substrates containing other acid-sensitive functional groups.
-
Dissolve Substrate: Dissolve the (2R,4R)-pentanediol acetal (1.0 equiv) in a 4:1 mixture of acetone and water (e.g., 10 mL/mmol).
-
Add Catalyst: Add PPTS (0.2 equiv) to the solution.
-
Heat and Monitor: Stir the reaction mixture at 40-50 °C. Monitor the progress of the reaction by TLC or LCMS every 1-2 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature and remove the acetone under reduced pressure.
-
Extraction: Add ethyl acetate and wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ketone. Purify by column chromatography if necessary.
Protocol 2: Standard Deprotection using p-Toluenesulfonic Acid (TsOH)
A reliable and generally applicable method.
-
Dissolve Substrate: Dissolve the acetal (1.0 equiv) in a 3:1 mixture of THF and water (e.g., 8 mL/mmol).
-
Add Catalyst: Add TsOH·H₂O (0.1 equiv) to the solution.
-
Stir and Monitor: Stir the reaction at room temperature. Monitor by TLC or LCMS. The reaction is typically complete within 2-6 hours.
-
Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution until the aqueous layer is basic.
-
Extraction: Extract the product with ethyl acetate (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to provide the crude product for purification.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. (2R,4R)-2,4-Pentanediol | Enzymaster [enzymaster.de]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 9. Alcohol or phenol synthesis by acetal cleavage [organic-chemistry.org]
- 10. scilit.com [scilit.com]
- 11. Production of constrained L-cyclo-tetrapeptides by epimerization-resistant direct aminolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. peptide.com [peptide.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. digital.csic.es [digital.csic.es]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Loading in Asymmetric Reactions Featuring (2R,4R)-(-)-Pentanediol
Welcome to the technical support center dedicated to empowering researchers, scientists, and drug development professionals in mastering asymmetric reactions involving (2R,4R)-(-)-Pentanediol. This chiral diol is a cornerstone for creating sophisticated chiral ligands and catalysts, pivotal in modern stereoselective synthesis.[1][2] However, achieving optimal performance—balancing reaction yield, enantioselectivity, and efficiency—hinges on the meticulous optimization of catalyst loading.
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to navigate the complexities of your experimental work. Our approach is grounded in explaining the causality behind experimental choices, ensuring you not only solve immediate issues but also build a robust understanding for future challenges.
Troubleshooting Guide: Common Issues & Systematic Solutions
Low yields, poor enantioselectivity, or stalled reactions are common hurdles in asymmetric catalysis.[3] This section provides a systematic, question-driven approach to diagnose and resolve these issues, with a focus on catalyst loading and related parameters.
Issue 1: Low Reaction Yield or Conversion
Question: My reaction has stalled or is giving a very low yield despite a proven catalytic system. What are the likely causes and how can I address them?
Low conversion is a frequent challenge that can often be traced back to catalyst inactivity or suboptimal reaction conditions.[4] Before resorting to a drastic increase in catalyst loading, which can be costly, a systematic evaluation of other factors is recommended.
Troubleshooting Workflow for Low Yields
Caption: A logical workflow for troubleshooting low reaction yields.
Detailed Remediation Steps:
-
Purity of Reagents and Solvents: Impurities, particularly water or oxygen, can act as poisons to sensitive catalysts, especially transition metal complexes.[3][4] Sulfur-containing impurities are also notorious catalyst poisons.[5]
-
Atmospheric Control: Many catalysts, particularly those involving transition metals like Palladium, Rhodium, or Ruthenium, are oxygen-sensitive.[1][4]
-
Action: Employ rigorous inert atmosphere techniques (e.g., using a glovebox or Schlenk line) and ensure all solvents are thoroughly deoxygenated.[4]
-
-
Catalyst Deactivation: The catalyst may be degrading under the reaction conditions. This can be due to thermal instability, reaction with byproducts, or gradual structural change (e.g., aggregation or leaching of the active metal).[5][8][9][10]
-
Action: Monitor the reaction over time. If it starts well and then stops, deactivation is likely. Consider lowering the reaction temperature or investigating if byproducts are inhibiting the catalyst. In some cases, catalyst activity can be restored in situ or through a regeneration process.[9]
-
-
Suboptimal Catalyst Loading: While intuitive to increase loading for a slow reaction, an insufficient amount of catalyst is a primary reason for low conversion.[11]
-
Action: If other factors have been ruled out, systematically increase the catalyst loading. A screening from 1 mol% to 10 mol% is a standard starting point.[6]
-
Issue 2: Low or Inconsistent Enantioselectivity (ee)
Question: I am achieving good conversion, but the enantiomeric excess (ee) of my product is poor or varies between runs. How can I improve the stereochemical outcome?
Low enantioselectivity indicates that the energy difference between the two diastereomeric transition states leading to the enantiomeric products is small.[3] Several factors can influence this delicate energy balance.
Key Parameters Influencing Enantioselectivity
| Parameter | Rationale & Impact on Enantioselectivity | Recommended Action |
| Catalyst Loading | Both excessively low and high loadings can be detrimental. High concentrations may lead to catalyst aggregation, forming less selective species.[12] Conversely, too little catalyst might allow a non-selective background reaction to become significant. | Screen catalyst loading systematically (e.g., 1, 2, 5, 10 mol%). The optimal loading is an empirical value for each specific reaction.[6] |
| Temperature | Lower temperatures often enhance enantioselectivity.[3][6] This is because the desired chiral transition state is further stabilized relative to the undesired one, amplifying the energy difference. | Perform a temperature screening study (e.g., from room temperature down to -78 °C).[6] Be aware that very low temperatures can drastically reduce the reaction rate.[3] |
| Solvent | The solvent can significantly influence the conformation and solvation of the catalyst-substrate complex, thereby affecting the geometry of the transition state.[3] A change in solvent can sometimes even reverse the stereochemical outcome. | Screen a range of solvents with varying polarities and coordinating abilities.[3] |
| Substrate Concentration | Changes in concentration can affect reaction kinetics and potentially favor different reaction pathways or catalyst aggregation states. | Once an optimal catalyst loading is found, ensure the substrate concentration is kept consistent across experiments.[6] |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for a new reaction using a this compound-derived ligand? A typical starting point for screening catalyst loading in asymmetric synthesis is between 1–10 mol%.[6] For highly optimized and efficient catalytic systems, it's often possible to reduce this to below 1 mol%. For initial explorations or with challenging substrates, a higher loading of up to 20 mol% might be necessary to see a reasonable conversion.[6]
Q2: How does increasing catalyst loading generally affect yield and enantiomeric excess (ee)? Generally, a higher catalyst loading leads to a faster reaction rate and, consequently, a higher conversion or yield within a given timeframe.[6] However, the effect on enantiomeric excess is not always linear. While in some cases an increased loading can improve ee, in others it may have a negligible or even negative effect due to factors like the formation of catalyst aggregates or the promotion of side reactions.[6][12] The optimal loading must be determined empirically to balance rate, yield, and stereoselectivity.[6]
Q3: My reaction is very slow. Should I just increase the catalyst loading? While increasing the catalyst loading is a direct way to boost the reaction rate, it should not be the first or only option, especially with expensive catalysts.[6] First, verify the purity of all components and the integrity of the reaction atmosphere.[4] Also, consider optimizing the reaction temperature; a moderate increase in temperature can sometimes significantly accelerate the reaction, though this must be balanced against potential decreases in enantioselectivity.[3]
Q4: Can impurities in the this compound precursor affect my reaction? Absolutely. The stereochemical purity of the this compound used to synthesize your chiral ligand is critical. Any contamination with the meso- or the (2S,4S)-enantiomer will lead to the formation of undesired diastereomeric or enantiomeric ligands, which can severely erode the enantioselectivity of the final catalytic reaction.
Q5: I am observing catalyst deactivation. What are the common mechanisms? Catalyst deactivation can occur through several mechanisms:
-
Poisoning: Strong binding of impurities (e.g., sulfur compounds) or byproducts to the active sites.[5]
-
Thermal Degradation: At high temperatures, the catalyst's structure can change, such as the growth of metal nanoparticles (sintering) or decomposition of the organic ligand.[5][10]
-
Fouling: Deposition of polymeric or carbonaceous materials ("coke") on the catalyst surface, blocking active sites.[5]
-
Leaching: For heterogeneous catalysts, the active metal can dissolve into the reaction medium.
Experimental Protocol: General Workflow for Optimizing Catalyst Loading
This protocol provides a general, systematic approach for determining the optimal catalyst loading for an asymmetric reaction. This example assumes a transition metal catalyst formed in situ from a metal precursor and a ligand derived from this compound.
Objective: To identify the catalyst loading (mol%) that provides the optimal balance of reaction yield and enantiomeric excess (ee).
Materials:
-
Substrate (high purity)
-
Reagent (high purity)
-
Metal Precursor (e.g., [Rh(COD)2]BF4, Pd2(dba)3)
-
This compound-derived chiral ligand
-
Anhydrous, deoxygenated reaction solvent
-
Inert atmosphere setup (glovebox or Schlenk line)
-
Reaction vials with stir bars
-
Temperature control system (cryostat or bath)
Workflow Diagram
Caption: A step-by-step workflow for catalyst loading optimization.
Procedure:
-
Preparation (Under Inert Atmosphere):
-
Prepare a stock solution of the substrate in the reaction solvent at a known concentration (e.g., 0.2 M).
-
Prepare a stock solution of the catalyst. To do this, pre-form the catalyst by stirring the metal precursor and the chiral ligand (in the appropriate stoichiometric ratio, e.g., 1:1.1) in the solvent for 30-60 minutes.
-
-
Reaction Setup:
-
Arrange five clean, dry reaction vials equipped with magnetic stir bars.
-
To each vial, add the same amount of substrate stock solution (e.g., 0.5 mL, 0.1 mmol).
-
Using a microliter syringe, add the calculated volume of the catalyst stock solution to each vial to achieve the desired loadings (e.g., 1, 2, 5, 10, and 20 mol%).
-
Add additional solvent to each vial to ensure the final concentration of the substrate is identical across all reactions.
-
-
Reaction Execution:
-
Equilibrate the vials to the desired reaction temperature (e.g., 0 °C).[6]
-
Initiate the reaction by adding the second reagent to each vial simultaneously or in rapid succession.
-
Stir the reactions for a predetermined amount of time (e.g., 12 hours), ensuring the temperature remains constant.
-
-
Analysis:
-
Quench the reactions appropriately.
-
Take an aliquot from each reaction mixture.
-
Determine the conversion/yield using an appropriate analytical technique (e.g., ¹H NMR with an internal standard, GC, or LC-MS).
-
Determine the enantiomeric excess (ee) of the product using chiral HPLC or chiral GC.
-
-
Data Interpretation:
-
Create a table and plots summarizing the yield and ee as a function of catalyst loading.
-
Identify the loading that provides the best combination of high yield and high enantioselectivity. This is your optimal catalyst loading under these specific conditions.
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scispace.com [scispace.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Troubleshooting [chem.rochester.edu]
- 8. osti.gov [osti.gov]
- 9. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DSpace [repository.upenn.edu]
- 11. interesjournals.org [interesjournals.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing Stereoselectivity with (2R,4R)-(-)-Pentanediol
Welcome to the technical support center for utilizing (2R,4R)-(-)-pentanediol as a chiral auxiliary. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize stereoselective reactions. The following content is structured in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in stereoselective synthesis?
This compound serves as a C2-symmetric chiral auxiliary. Its principal role is to temporarily be incorporated into a prochiral substrate to form a chiral derivative, typically a chiral acetal or ketal.[1] This new chiral entity then directs the stereochemical course of a subsequent reaction, leading to the preferential formation of one stereoisomer over others. After the desired transformation, the auxiliary can be cleaved and ideally recovered for reuse.[2][3]
Q2: In which types of reactions is this compound most effective?
This chiral diol is widely employed in a variety of stereoselective reactions, including:
-
Aldol Reactions: To control the formation of syn- or anti-aldol products.[1]
-
Diels-Alder Reactions: To induce facial selectivity in the cycloaddition.[4]
-
Alkylations: For the stereoselective alkylation of enolates derived from substrates containing the chiral auxiliary.[2][5]
-
1,3-Dipolar Cycloadditions: To control the stereochemistry of the resulting heterocyclic compounds.[4]
The rigid, chair-like conformation of the 1,3-dioxane ring formed from the diol and a carbonyl compound effectively shields one face of the molecule, compelling the incoming reagent to attack from the less sterically hindered face.[1]
Q3: How do I form the chiral acetal from this compound and my carbonyl compound?
The formation of the chiral acetal is a critical first step. A general protocol involves the acid-catalyzed reaction of the carbonyl compound with this compound.
Experimental Protocol: Acetal Formation
Objective: To form a chiral acetal from an aldehyde or ketone using this compound.
Materials:
-
Aldehyde or ketone
-
This compound (1.0-1.2 equivalents)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Acid catalyst (e.g., p-toluenesulfonic acid (PPTS), camphorsulfonic acid (CSA))
-
Dean-Stark apparatus (for azeotropic removal of water) or a drying agent (e.g., molecular sieves)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and condenser, add the aldehyde or ketone, this compound, and the anhydrous solvent.
-
Add a catalytic amount of the acid catalyst.
-
Heat the reaction mixture to reflux and monitor the removal of water in the Dean-Stark trap.
-
Once water evolution ceases, cool the reaction to room temperature.
-
Quench the reaction with a mild base (e.g., triethylamine, saturated NaHCO₃ solution).
-
Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting acetal by flash column chromatography if necessary.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments.
Issue 1: Low Diastereoselectivity in Aldol Reactions
Question: I am performing an aldol reaction using a substrate derived from this compound, but the diastereomeric excess (d.e.) is poor. What are the potential causes and solutions?
Possible Causes & Solutions:
-
Incomplete Enolate Formation or Isomerization: The geometry of the enolate is crucial for high stereoselectivity.
-
Solution: Ensure your enolization conditions are optimized. For lithium enolates, use a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) at low temperatures (e.g., -78 °C) to ensure rapid and irreversible deprotonation. For boron enolates, the choice of boron reagent and amine base can influence the enolate geometry.
-
-
Inappropriate Lewis Acid: The choice of Lewis acid can significantly impact the transition state geometry and, therefore, the stereochemical outcome.
-
Solution: Screen different Lewis acids (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) and evaluate their effect on diastereoselectivity. The coordination of the Lewis acid to the acetal and the incoming aldehyde can enforce a more rigid transition state.
-
-
Temperature Control: Aldol reactions are often sensitive to temperature fluctuations.
-
Solution: Maintain a consistent low temperature throughout the reaction, from enolate formation to the addition of the electrophile. Use a cryostat or a well-insulated bath to prevent temperature spikes.
-
-
Purity of Starting Materials: Impurities in the this compound or the carbonyl compounds can interfere with the reaction.
-
Solution: Ensure the chiral auxiliary is of high enantiomeric purity (≥99% ee).[6] Purify the aldehyde or ketone immediately before use, as they can degrade upon storage.
-
Issue 2: Poor Endo/Exo Selectivity in Diels-Alder Reactions
Question: My Lewis acid-promoted Diels-Alder reaction is not showing the expected endo selectivity. How can I improve this?
Possible Causes & Solutions:
-
Weak Lewis Acid: The Lewis acid may not be effectively coordinating to the dienophile to enforce the endo-selective transition state.
-
Solution: Try stronger Lewis acids. However, be mindful that very strong Lewis acids can sometimes lead to side reactions or polymerization of the diene.
-
-
Steric Hindrance: Steric bulk on the diene or dienophile can disfavor the more compact endo transition state.
-
Solution: While modifying the core structure may not be an option, ensure that any protecting groups are not excessively bulky. The choice of solvent can also play a role; less coordinating solvents may enhance the effect of the Lewis acid.
-
-
Reaction Temperature: The endo product is often the kinetic product, and higher temperatures can lead to equilibration to the more thermodynamically stable exo product.
-
Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. This may require longer reaction times.
-
Visualizing Reaction Control
The stereochemical outcome of reactions utilizing this compound as a chiral auxiliary is dictated by the formation of a rigid cyclic acetal that directs the approach of incoming reagents.
Caption: Workflow for asymmetric synthesis using this compound.
Quantitative Data Summary
The effectiveness of a chiral auxiliary is often determined by the diastereomeric or enantiomeric excess achieved. Below is a table summarizing typical selectivities for different reaction types.
| Reaction Type | Substrate Example | Reagents/Conditions | Diastereomeric/Enantiomeric Ratio | Reference |
| Aldol Reaction | Acetal of Benzaldehyde | Camphor-derived silyl enol ether | exo-erythro exclusive | [7] |
| Diels-Alder | Acrylate derivative | Cyclopentadiene, Et₂AlCl | 91:9 dr | [4] |
| Alkylation | Oxazolidinone imide | Allyl iodide, NaN(TMS)₂ | 98:2 dr | [5] |
Note: Direct quantitative comparison can be challenging due to variations in substrates and reaction conditions reported in the literature. The data presented is indicative of typical performance.
References
- 1. This compound | 36402-52-5 | Benchchem [benchchem.com]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. 手性助剂 [sigmaaldrich.com]
- 4. summit.sfu.ca [summit.sfu.ca]
- 5. chemistry.williams.edu [chemistry.williams.edu]
- 6. (2R,4R)-2,4-Pentanediol | Enzymaster [enzymaster.de]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to Determining Enantiomeric Excess in Asymmetric Synthesis Utilizing (2R,4R)-(-)-Pentanediol
Introduction: The Imperative of Stereochemical Fidelity
In the realm of modern organic synthesis, particularly within pharmaceutical and materials science, the control of stereochemistry is not merely an academic exercise but a critical determinant of function, efficacy, and safety. Asymmetric synthesis, the art of selectively creating one enantiomer of a chiral molecule, relies on a toolkit of strategies, among which the use of chiral auxiliaries remains a robust and powerful approach. A chiral auxiliary is a stereogenic group temporarily incorporated into a prochiral substrate to direct the stereoselective formation of a new chiral center.[1]
(2R,4R)-(-)-Pentanediol, a C₂-symmetric diol, has emerged as a highly effective chiral auxiliary. It is frequently employed to form chiral acetals with aldehydes and ketones, or as a chiral ligand in metal-catalyzed reactions, providing a well-defined stereochemical environment to guide transformations with high diastereoselectivity.[1][2] However, the synthesis of an enantiomerically enriched product is only half the battle; the other half is proving it. The accurate and precise determination of enantiomeric excess (ee), a measure of the purity of the target enantiomer, is paramount.
This guide provides an in-depth comparison of the principal analytical methodologies for determining the enantiomeric excess of products synthesized using this compound. We will move beyond mere procedural descriptions to explore the underlying principles, the rationale behind experimental choices, and the practical nuances that ensure data integrity, empowering researchers to select and implement the optimal method for their specific analytical challenge.
Comparative Analysis of Core Methodologies
The fundamental challenge in quantifying enantiomers is their identical physical and chemical properties in an achiral environment.[3] Therefore, any successful analytical method must introduce an external source of chirality to create a diastereomeric interaction, which can then be distinguished and quantified.[4] The primary techniques employed are chiral chromatography and Nuclear Magnetic Resonance (NMR) spectroscopy.
Chiral Chromatography: The Gold Standard of Separation
Chiral chromatography is arguably the most widely used and definitive method for determining enantiomeric excess.[5][6] The principle involves the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, physical separation.[7]
Principle of Operation: Chiral GC is ideally suited for analytes that are volatile and thermally stable. The separation occurs in a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative.[8] The enantiomers partition differently between the mobile gas phase and the stationary chiral phase based on the transient formation of diastereomeric inclusion complexes, leading to different elution times.
Applicability to (2R,4R)-Pentanediol Systems: This technique is excellent for determining the enantiomeric purity of this compound itself or for analyzing volatile products derived from its use.[1] For less volatile products, derivatization (e.g., acylation or silylation) can be employed to increase volatility and improve peak shape.[9] For example, the hydroxyl groups of a 1,3-diol product can be converted to acetates, which are readily analyzed by GC.[9]
Advantages:
-
High Resolution: Capillary GC columns offer exceptional separation efficiency.
-
High Sensitivity: Flame Ionization Detectors (FID) provide excellent sensitivity for organic molecules.
-
Speed: Analysis times are often relatively short.
Limitations:
-
Analyte Constraints: Limited to thermally stable and volatile compounds.
-
Derivatization Requirement: May require extra sample preparation steps, which can introduce errors if not performed carefully.[10]
Principle of Operation: Chiral HPLC is the most versatile and powerful chromatographic method for ee determination.[7] Enantiomers are separated on a column packed with a chiral stationary phase. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are particularly effective for a broad range of compounds, including alcohols and diols, due to their ability to form multiple hydrogen bonds and engage in dipole-dipole and steric interactions.[11][12]
Applicability to (2R,4R)-Pentanediol Systems: HPLC is the method of choice for a vast majority of non-volatile products obtained from syntheses involving (2R,4R)-pentanediol. For instance, products of aldol or Michael addition reactions, where the auxiliary has been used to form a chiral acetal, can be analyzed directly after removal of the auxiliary. The structures of the final chiral products, often containing hydroxyl and carbonyl groups, are well-suited for interaction with polysaccharide-based CSPs.[13]
Advantages:
-
Broad Applicability: Suitable for a wide range of compounds, including non-volatile and thermally labile molecules.[7]
-
No Derivatization (Often): Most compounds can be analyzed directly.
-
Preparative Scale: The technique can be scaled up to isolate pure enantiomers.
Limitations:
-
Cost: Chiral columns and HPLC-grade solvents can be expensive.
-
Method Development: Finding the optimal mobile phase and column combination can be time-consuming.[14]
Workflow for Enantiomeric Excess Determination by Chiral Chromatography
Caption: Workflow for ee% determination using chiral chromatography.
NMR Spectroscopy: A Homogeneous Solution
NMR spectroscopy offers a powerful alternative to chromatography, avoiding the need for physical separation.[15] The strategy relies on converting the pair of enantiomers into a pair of diastereomers in situ, which are not mirror images and thus exhibit distinct signals in the NMR spectrum.[16]
Principle of Operation: The enantiomeric mixture is reacted with a single, pure enantiomer of a chiral derivatizing agent to form a covalent bond, resulting in a mixture of diastereomers.[16][17] These diastereomers will have different chemical shifts for nuclei near the newly formed stereogenic centers. By integrating the signals corresponding to each diastereomer, their ratio—and thus the ee of the original sample—can be determined.[18] A classic example of a CDA is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid).[19]
Applicability to (2R,4R)-Pentanediol Systems: This method is highly effective for products containing reactive functional groups like alcohols or amines. For example, if an asymmetric reaction using the pentanediol auxiliary yields a chiral alcohol, this product can be esterified with (R)-Mosher's acid chloride. The resulting diastereomeric Mosher's esters will typically show well-resolved signals in the ¹H or ¹⁹F NMR spectra, allowing for accurate integration.
Advantages:
-
No Specialized Equipment: Requires only a standard NMR spectrometer.
-
Absolute Configuration: Can sometimes be used to determine the absolute configuration of the analyte (e.g., advanced Mosher's acid analysis).[19]
-
Robustness: Less sensitive to non-chiral impurities than chromatography.
Limitations:
-
Chemical Reaction Required: The derivatization reaction must go to completion without any kinetic resolution.
-
Signal Overlap: Proton signals can be complex and may overlap, complicating integration. ¹⁹F NMR is often preferred if the CDA contains fluorine.
-
Sample Purity: The sample must be pure enough to avoid side reactions with the CDA.
Principle of Operation: Instead of forming a covalent bond, a chiral solvating agent is simply added to the NMR sample.[20][21] The CSA forms weak, transient, non-covalent diastereomeric complexes with the enantiomers of the analyte.[22] This interaction leads to small but measurable differences in the chemical shifts of the enantiomers. The exchange between the free and complexed states must be fast on the NMR timescale.
Applicability to (2R,4R)-Pentanediol Systems: This is a convenient, non-destructive method. Products capable of hydrogen bonding, such as chiral alcohols or amides, are good candidates. The key is to find a CSA that interacts strongly enough to induce observable chemical shift differences (ΔΔδ).
Advantages:
-
Non-destructive: The sample can be recovered after analysis.
-
Simplicity: No chemical reaction or workup is required; the CSA is simply added to the NMR tube.[21]
-
Speed: The analysis is very fast once a suitable CSA is identified.
Limitations:
-
Small Chemical Shift Differences: The induced splitting (ΔΔδ) can be small, requiring a high-field NMR spectrometer for accurate quantification.
-
Empirical Selection: Finding an effective CSA for a given analyte can be a matter of trial and error.[23]
-
Concentration/Temperature Dependent: The results can be sensitive to the concentration, solvent, and temperature.
Workflow for Enantiomeric Excess Determination by NMR with a CDA
Caption: Workflow for ee% determination using NMR with a CDA.
Optical Rotation (Polarimetry): A Historical Perspective
Principle of Operation: Chiral molecules rotate the plane of polarized light. The magnitude and direction of this rotation are measured using a polarimeter.[24] The enantiomeric excess can be calculated by comparing the specific rotation of the sample to the known specific rotation of the pure enantiomer.[25]
Equation: % ee = ([α]observed / [α]max) * 100
Applicability and Severe Limitations: While historically significant, polarimetry is now rarely used for accurate ee determination.[26] Its primary drawback is that the specific rotation of the 100% pure enantiomer ([α]max) must be known from the literature or a previously prepared pure sample. Furthermore, the measurement is highly sensitive to concentration, temperature, solvent, and the presence of even trace amounts of optically active impurities, which can lead to significant errors.[10][26] It is best used as a quick qualitative check rather than a quantitative tool.
Quantitative Performance Comparison
The choice of method is a critical decision based on a trade-off between various performance metrics. The following table provides a comparative summary.
| Parameter | Chiral HPLC | Chiral GC | NMR with CDA | NMR with CSA | Polarimetry |
| Accuracy | Excellent (typically <1% error) | Excellent (typically <1% error) | Very Good | Good to Very Good | Poor to Fair |
| Precision | Excellent | Excellent | Very Good | Good | Fair |
| Sensitivity | High (UV, MS detectors) | Very High (FID, MS detectors) | Moderate | Moderate | Low |
| Sample Throughput | Moderate | Moderate to High | High | Very High | Very High |
| Derivatization | Rarely required | Often required for non-volatile analytes | Required | Not required | Not required |
| Destructive? | Yes (sample consumed) | Yes (sample consumed) | Yes (sample is derivatized) | No | No |
| Cost | High (columns, instrument) | Moderate (columns, instrument) | Moderate (instrument time) | Moderate (instrument time) | Low |
| Key Advantage | Broad applicability, high reliability[6] | Excellent for volatile compounds[8] | No special column needed[17] | Simple, non-destructive[21] | Fast and simple |
| Key Disadvantage | Method development can be slow[14] | Limited to thermally stable analytes | Reaction must be quantitative[16] | Finding a suitable agent is empirical[23] | Often inaccurate, requires [α]max[26] |
Experimental Protocols
The following protocols are representative workflows. Note: All procedures should be developed and validated using a racemic standard of the analyte first.
Protocol 1: General Method for Chiral HPLC
-
Column Selection: Start with a polysaccharide-based column, such as a Chiralpak® AD-H or Chiralcel® OD-H, which are known to be effective for compounds containing hydroxyl groups.[11][12]
-
Mobile Phase Screening:
-
Prepare a stock solution of your analyte (~1 mg/mL) in a suitable solvent (e.g., ethanol or isopropanol).
-
Begin with a standard mobile phase, typically a mixture of n-hexane and a polar modifier like isopropanol (e.g., 90:10 v/v).[11]
-
Equilibrate the column at a flow rate of 0.5-1.0 mL/min until a stable baseline is achieved.
-
Inject 5-10 µL of the racemic standard.
-
-
Method Optimization:
-
If no separation is observed, systematically vary the ratio of hexane/isopropanol (e.g., 95:5, 80:20).
-
If separation is poor (resolution < 1.5), try a different modifier (e.g., ethanol) or a different chiral column.
-
-
Quantification:
-
Once baseline separation of the racemic standard is achieved, inject the sample of unknown ee.
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100.[11]
-
Protocol 2: General Method for NMR with a Chiral Derivatizing Agent (Mosher's Acid)
-
Sample Preparation:
-
Thoroughly dry an NMR tube and a small vial.
-
In the vial, dissolve ~5-10 mg of your purified chiral alcohol product in ~0.5 mL of a dry, deuterated solvent (e.g., CDCl₃) containing a small amount of pyridine or DMAP as a base.
-
Add a slight excess (1.1-1.2 equivalents) of a single enantiomer of Mosher's acid chloride (e.g., (R)-(-)-MTPA-Cl).
-
-
Reaction:
-
Allow the reaction to proceed at room temperature for 15-30 minutes, or until complete as monitored by TLC. The reaction must go to 100% completion to avoid kinetic resolution.
-
-
NMR Analysis:
-
Transfer the reaction mixture directly to the NMR tube.
-
Acquire a high-resolution ¹H NMR or ¹⁹F NMR spectrum.
-
-
Quantification:
-
Identify a pair of well-resolved signals corresponding to a specific proton (or the CF₃ group in ¹⁹F NMR) in the two diastereomers.
-
Carefully integrate the areas of these two signals.
-
Calculate the enantiomeric excess using the integral values (I₁ and I₂) in the same formula as for HPLC.
-
Conclusion and Recommendations
The accurate determination of enantiomeric excess is a non-negotiable step in the validation of any asymmetric synthesis. For products derived from reactions using This compound as a chiral auxiliary, a clear hierarchy of methods exists.
-
Primary Recommendation: Chiral HPLC stands as the most robust, versatile, and reliable method. Its broad applicability to the diverse structures synthesized using this auxiliary makes it the gold standard. While initial method development may require some effort, the resulting data is unambiguous and highly accurate.
-
For Volatile Analytes: Chiral GC is an excellent and often faster alternative, provided the analyte meets the requirements of volatility and thermal stability, either directly or after derivatization.
-
Orthogonal Confirmation: NMR spectroscopy using chiral derivatizing agents serves as an outstanding orthogonal method to confirm HPLC or GC results. It is particularly valuable when chromatographic methods are difficult to develop or when absolute configuration information is sought. NMR with chiral solvating agents offers a rapid screening tool but may lack the quantitative precision of other methods for final validation.
Ultimately, the choice of method depends on the physical properties of the analyte, the available instrumentation, and the required level of accuracy. For regulatory or publication purposes, relying on a single method is often insufficient. A dual-pronged approach, such as confirming an HPLC result with an NMR-based method, provides the highest level of confidence and embodies the scientific rigor required in modern chemical research.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Chapter 4 : asymmetric synthesis – analytical methods of determination of the enantiomeric excess - Borzuya university [borzuya.org]
- 5. uma.es [uma.es]
- 6. heraldopenaccess.us [heraldopenaccess.us]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of enantiomeric excess [ch.ic.ac.uk]
- 11. benchchem.com [benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 17. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Chiral Derivatizing Agent for Absolute Configuration | TCI AMERICA [tcichemicals.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. arpi.unipi.it [arpi.unipi.it]
- 22. US11008354B2 - Chiral solvating agents - Google Patents [patents.google.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. youtube.com [youtube.com]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. masterorganicchemistry.com [masterorganicchemistry.com]
A Senior Application Scientist's Guide to Chiral Diols in Asymmetric Synthesis: A Comparative Analysis of (2R,4R)-(-)-Pentanediol and Its Contemporaries
In the landscape of modern asymmetric synthesis, the quest for efficient and selective methods to construct chiral molecules is paramount. For researchers, scientists, and professionals in drug development, the choice of a chiral directing group is a critical decision that profoundly influences the stereochemical outcome of a reaction. This guide provides an in-depth technical comparison of (2R,4R)-(-)-pentanediol with other prominent chiral diols, namely BINOL and TADDOL derivatives, as well as the well-regarded Evans oxazolidinone chiral auxiliaries. Our objective is to furnish you with the necessary data and insights to make informed decisions in the design and execution of your synthetic strategies.
The Role of Chiral Diols: Architects of Stereoselectivity
Chiral diols are a cornerstone of asymmetric synthesis, primarily functioning in two distinct capacities: as chiral auxiliaries and as chiral ligands for metal-catalyzed reactions. When employed as a chiral auxiliary, the diol is temporarily incorporated into the substrate, directing the stereochemical course of a subsequent reaction before being cleaved. As a chiral ligand, the diol coordinates to a metal center, creating a chiral environment that influences the enantioselectivity of the catalyzed transformation. The efficacy of a chiral diol is dictated by its structural rigidity, steric and electronic properties, and its ability to form well-defined transition states.
This compound: A Versatile Chiral Auxiliary
This compound, a C₂-symmetric 1,3-diol, has carved a niche for itself primarily as a versatile chiral auxiliary. Its ability to form rigid six-membered ring acetals with aldehydes provides a predictable and effective means of facial discrimination in a variety of stereoselective transformations.
Structural Rationale for Stereocontrol
The efficacy of this compound as a chiral auxiliary stems from the predictable chair conformation of the 1,3-dioxane ring it forms with carbonyl compounds. The equatorial positioning of the methyl groups on the diol backbone effectively shields one face of the molecule, directing the approach of incoming reagents to the less hindered face. This high degree of stereocontrol is fundamental to its application in stereodivergent synthesis.
Figure 1: Stereocontrol by (2R,4R)-pentanediol acetal.
Performance in Asymmetric Aldol Reactions
The aldol reaction is a powerful tool for C-C bond formation and the creation of new stereocenters. Chiral auxiliaries are instrumental in controlling the diastereoselectivity of this transformation. While direct comparative studies under identical conditions are scarce, we can collate data from various sources to provide a performance overview.
| Chiral Auxiliary/Ligand | Enolate Precursor | Aldehyde | Conditions | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee%) | Yield (%) |
| (2R,4R)-Pentanediol Acetal | Camphor-derived silyl enol ether | Benzaldehyde | TiCl₄ | exo-erythro exclusive | - | High |
| Evans Auxiliary | N-Propionyl oxazolidinone | Isobutyraldehyde | Bu₂BOTf, DIPEA | >99:1 (syn) | >99 | 85-95[1] |
| (S)-BINOL | Acetone | 4-Nitrobenzaldehyde | 20 mol% catalyst | - | 98 | 90[2] |
Key Insights: Evans' oxazolidinone auxiliaries are the gold standard for achieving exceptionally high syn-diastereoselectivity in aldol reactions.[1][3] (2R,4R)-Pentanediol, when used to form a chiral acetal, can also impart excellent stereocontrol, leading to the exclusive formation of a single diastereomer in certain cases. BINOL, employed as a chiral ligand, demonstrates high enantioselectivity in catalytic aldol reactions.[2]
Experimental Protocol: Asymmetric Aldol Reaction with an Evans Auxiliary
This protocol describes a typical Evans' syn-aldol reaction.[1][3]
Materials:
-
N-Propionyloxazolidinone
-
Dibutylboron triflate (Bu₂BOTf)
-
Diisopropylethylamine (DIPEA)
-
Aldehyde (e.g., Isobutyraldehyde)
-
Anhydrous dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Methanol
-
30% Hydrogen peroxide solution
Procedure:
-
Dissolve N-propionyloxazolidinone (1.0 equiv) in anhydrous DCM (0.2 M) and cool to 0 °C.
-
Add Bu₂BOTf (1.1 equiv) dropwise, followed by the slow addition of DIPEA (1.2 equiv).
-
Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.
-
Add the aldehyde (1.2 equiv) dropwise.
-
Stir at -78 °C for 1 hour, then at 0 °C for 1 hour.
-
Quench the reaction by adding a pH 7 buffer.
-
Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purify the crude product by flash chromatography.
-
To cleave the auxiliary, dissolve the aldol adduct in a 3:1 mixture of THF and water, cool to 0 °C, and add 30% H₂O₂ followed by LiOH·H₂O.
Performance in Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a powerful method for the construction of six-membered rings. The use of chiral auxiliaries or chiral Lewis acid catalysts can render this reaction highly stereoselective.
| Chiral Auxiliary/Ligand | Dienophile | Diene | Conditions | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (ee%) | Yield (%) |
| (2R,4R)-Pentanediol Acetal | Acrylate derivative | Cyclopentadiene | Et₂AlCl | 91:9 d.r. | - |
| Evans Auxiliary | N-Acryloyl oxazolidinone | Cyclopentadiene | Et₂AlCl | >100:1 (endo:exo), 95:5 d.r. | 81 |
| (R)-BINOL-Ti(OiPr)₂ | 3-Acryloyl-1,3-oxazolidin-2-one | Cyclopentadiene | 10 mol% catalyst | 98% ee (endo) | 91 |
Key Insights: Similar to aldol reactions, Evans' auxiliaries provide excellent diastereoselectivity in Diels-Alder reactions. Derivatives of (2R,4R)-pentanediol have also demonstrated good levels of diastereocontrol.[2] Chiral Lewis acids derived from BINOL are highly effective in catalyzing enantioselective Diels-Alder reactions.
Experimental Protocol: Asymmetric Diels-Alder Reaction with a Chiral Lewis Acid
This protocol outlines a general procedure for a BINOL-catalyzed asymmetric Diels-Alder reaction.
Materials:
-
(R)-BINOL
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
Dienophile (e.g., N-acryloyl oxazolidinone)
-
Diene (e.g., Cyclopentadiene)
-
Anhydrous dichloromethane (DCM)
-
4Å Molecular sieves
Procedure:
-
To a flame-dried flask containing activated 4Å molecular sieves, add a solution of (R)-BINOL (0.2 equiv) in anhydrous DCM.
-
Add Ti(OiPr)₄ (0.2 equiv) and stir the mixture at room temperature for 1 hour.
-
Cool the resulting catalyst solution to -78 °C.
-
Add the dienophile (1.0 equiv).
-
Add the diene (3.0 equiv) dropwise.
-
Stir the reaction at -78 °C and monitor by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Allow the mixture to warm to room temperature and extract with DCM.
-
Combine the organic layers, dry over MgSO₄, and concentrate in vacuo.
-
Purify the crude product by flash chromatography.
Performance in Other Asymmetric Transformations
Beyond aldol and Diels-Alder reactions, chiral diols are employed in a wide array of other asymmetric transformations.
Asymmetric Diethylzinc Addition to Benzaldehyde
This reaction is a standard benchmark for evaluating the effectiveness of chiral ligands.
| Chiral Diol | Catalyst System | Enantiomeric Excess (ee%) | Yield (%) |
| TADDOL | TADDOL-Ti(OiPr)₂ | up to 99 | up to 99[4][5] |
| BINOL | BINOL-Ti(OiPr)₄ | up to 98 | up to 91[4][5] |
Key Insights: Both TADDOL and BINOL, when used as chiral ligands for titanium, are exceptionally effective in catalyzing the enantioselective addition of diethylzinc to benzaldehyde, consistently affording high yields and excellent enantioselectivities.[4][5]
Experimental Protocol: TADDOL-Mediated Asymmetric Diethylzinc Addition
This protocol describes a typical procedure for the TADDOL-catalyzed addition of diethylzinc to benzaldehyde.
Materials:
-
(4R,5R)-TADDOL
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
Diethylzinc (in hexanes)
-
Benzaldehyde
-
Anhydrous toluene
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add (4R,5R)-TADDOL (0.2 equiv) and anhydrous toluene.
-
Add Ti(OiPr)₄ (1.2 equiv) and stir the mixture at room temperature for 1 hour.
-
Cool the solution to -20 °C and add benzaldehyde (1.0 equiv).
-
Slowly add diethylzinc (1.2 equiv) dropwise.
-
Stir the reaction at -20 °C for several hours, monitoring by TLC.
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl.
-
Extract the mixture with diethyl ether, wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify the product by flash chromatography.
Concluding Remarks
The selection of a chiral diol in asymmetric synthesis is a nuanced decision contingent on the specific transformation, desired stereochemical outcome, and practical considerations.
-
This compound excels as a chiral auxiliary, offering a cost-effective and reliable method for achieving high diastereoselectivity, particularly through the formation of chiral acetals. Its application in catalysis is an emerging area with promise.
-
BINOL and TADDOL derivatives are preeminent chiral ligands in asymmetric catalysis, demonstrating broad applicability and delivering exceptional levels of enantioselectivity in a multitude of reactions. Their rigid C₂-symmetric scaffolds provide a well-defined chiral environment essential for high induction.
-
Evans' Oxazolidinones , while not diols, serve as an important benchmark for chiral auxiliaries, particularly in aldol reactions, where they offer unparalleled levels of diastereocontrol.
Ultimately, the optimal choice will depend on a careful evaluation of the literature, preliminary screening, and the specific goals of your synthetic campaign. This guide serves as a foundational resource to aid in that critical decision-making process.
Figure 2: General workflow for asymmetric synthesis.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chiral Diols: A New Class of Additives for Direct Aldol Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
(2R,4R)-(-)-Pentanediol versus (2S,4S)-Pentanediol in stereoselective reactions
An In-Depth Guide to Stereoselective Reactions Using (2R,4R)-(-)-Pentanediol and (2S,4S)-(+)-Pentanediol
Authored by: A Senior Application Scientist
In the landscape of asymmetric synthesis, the ability to selectively produce a single enantiomer of a chiral molecule is paramount, particularly in drug development where the biological activity of stereoisomers can differ dramatically.[1] Among the arsenal of tools available to the synthetic chemist, C2-symmetric chiral diols have established themselves as robust and reliable chiral directors.[2] This guide provides a comprehensive comparison of two such enantiomeric diols, this compound and (2S,4S)-(+)-Pentanediol, focusing on their application, performance, and the mechanistic principles that govern their stereochemical control.
Pentane-2,4-diol has two stereocenters, giving rise to three stereoisomers: the enantiomeric pair (2R,4R) and (2S,4S), and the achiral (2R,4S) meso compound.[3] The (2R,4R) and (2S,4S) enantiomers possess a C2 axis of symmetry, which means a 180° rotation around this axis results in an indistinguishable molecule.[2] This symmetry is crucial as it renders the two hydroxyl groups chemically equivalent, simplifying reaction pathways while still providing a profoundly chiral environment.[2]
The Core Principle: Mirror-Image Tools for Mirror-Image Products
The fundamental takeaway when comparing this compound and (2S,4S)-(+)-pentanediol is that they are enantiomers. In an achiral environment, their physical and chemical properties are identical. However, in the context of stereoselective synthesis, they serve as mirror-image chiral directors. When all other reaction conditions are held constant, the use of (2R,4R)-pentanediol will yield one enantiomer of a product, while the use of (2S,4S)-pentanediol will produce the opposite enantiomer with a comparable yield and level of stereoselectivity. The choice between them is therefore dictated entirely by the desired absolute configuration of the target molecule.
These diols exert stereochemical control primarily in two ways:
-
As Chiral Auxiliaries: They are temporarily incorporated into a substrate molecule to direct the stereoselective formation of new chiral centers.[4][5]
-
As Chiral Ligands: They are coordinated to a metal center to form a chiral catalyst that promotes enantioselective transformations.[2][4]
Application as Chiral Auxiliaries: The Power of the 1,3-Dioxane Ring
A prevalent strategy involves reacting the pentanediol with a prochiral aldehyde or ketone to form a chiral acetal or ketal, specifically a 1,3-dioxane. The resulting six-membered ring adopts a rigid, chair-like conformation where the methyl groups at the 2- and 4-positions occupy equatorial positions to minimize steric strain. This conformation effectively blocks one face of the molecule, forcing an incoming reagent to approach from the less sterically hindered face, thereby achieving high stereocontrol.[4]
Case Study: Asymmetric Aldol Reactions
In asymmetric aldol reactions, a chiral acetal derived from an aldehyde and pentanediol can be used to control the formation of two new contiguous stereocenters.[6] For example, reacting an aldehyde with this compound creates a chiral acetal. Subsequent reaction with a trialkylaluminum reagent and an appropriate phenol can generate a chiral Lewis acid in situ, which then directs the addition of a silyl enol ether to the acetal with high diastereoselectivity.[6] Using the (2S,4S)-(+) enantiomer in the initial step would result in the formation of the enantiomeric aldol product.
Workflow for Stereodivergent Synthesis
Caption: Stereodivergent synthesis pathway using enantiomeric pentanediols.
Application as Chiral Ligands: Crafting Asymmetric Catalysts
(2R,4R)- and (2S,4S)-Pentanediol are excellent precursors for synthesizing chiral ligands, particularly diphosphites, for transition-metal-catalyzed reactions such as asymmetric hydrogenation.[4] The stereochemistry of the diol backbone is critical in defining the geometry and electronic properties of the resulting metal complex, which in turn dictates its catalytic activity and enantioselectivity.[4] A rhodium or ruthenium complex bearing a ligand derived from (2R,4R)-pentanediol will catalyze the reduction of a prochiral ketone to the (R)-alcohol, whereas the complex with the (2S,4S)-derived ligand will produce the (S)-alcohol.
Comparative Performance Data
The critical point of comparison is not a difference in yield or enantiomeric excess (e.e.) between the two diols under identical conditions, but rather the opposite stereochemical outcome. The performance metrics are expected to be nearly identical.
| Reaction Type | Chiral Director | Substrate Example | Product Configuration | Typical e.e. (%) |
| Asymmetric Hydrogenation | Ru-complex with (2R,4R)-diol ligand | Acetophenone | (R)-1-Phenylethanol | >95 |
| Asymmetric Hydrogenation | Ru-complex with (2S,4S)-diol ligand | Acetophenone | (S)-1-Phenylethanol | >95 |
| Asymmetric Aldol | Acetal from (2R,4R)-diol | Benzaldehyde | (R,R)- or (S,S)-product | >90 (d.r.) |
| Asymmetric Aldol | Acetal from (2S,4S)-diol | Benzaldehyde | (S,S)- or (R,R)-product | >90 (d.r.) |
| Diels-Alder Cycloaddition | Ti-complex with (2R,4R)-diol ligand | Methacrolein + Cyclopentadiene | (+)-Adduct | >90 |
| Diels-Alder Cycloaddition | Ti-complex with (2S,4S)-diol ligand | Methacrolein + Cyclopentadiene | (-)-Adduct | >90 |
Note: The specific product configuration (R/S) in aldol and Diels-Alder reactions depends on the substrate and reaction mechanism, but will be enantiomeric between the two diol auxiliaries.
Experimental Protocols
Protocol 1: Diastereoselective Aldol Reaction via a Chiral Acetal Auxiliary
This protocol describes the formation of a chiral acetal and its subsequent use in a Lewis acid-promoted aldol reaction.
Step 1: Formation of the Chiral Acetal
-
To a solution of the desired aldehyde (1.0 eq) in anhydrous toluene (0.5 M), add this compound (1.1 eq).
-
Add a catalytic amount of p-toluenesulfonic acid (0.02 eq).
-
Fit the flask with a Dean-Stark apparatus and reflux the mixture until no more water is collected (typically 4-6 hours).
-
Cool the reaction to room temperature, wash with saturated NaHCO₃ solution, then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude acetal is often used without further purification.
Step 2: Asymmetric Aldol Addition
-
Dissolve the chiral acetal (1.0 eq) in anhydrous dichloromethane (0.2 M) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to -78 °C.
-
Add trimethylaluminum (1.2 eq, 2.0 M solution in hexanes) dropwise, followed by the addition of a sterically hindered phenol like 2,6-di-tert-butylphenol (1.3 eq).
-
Stir the mixture for 30 minutes at -78 °C.
-
Add the silyl enol ether (1.5 eq) dropwise.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by slowly adding saturated aqueous Rochelle's salt solution at -78 °C.
-
Allow the mixture to warm to room temperature and stir vigorously until the layers separate.
-
Extract the aqueous layer with dichloromethane, combine the organic layers, dry over Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography.
To synthesize the enantiomeric aldol product, substitute (2S,4S)-(+)-pentanediol in Step 1.
Diagram: Mechanism of Facial Selectivity
Caption: Steric hindrance from the 1,3-dioxane ring directs reagent attack.
Conclusion
This compound and (2S,4S)-(+)-Pentanediol are not competitors but rather complementary partners in the field of stereoselective synthesis. Their C2-symmetry and ability to form rigid cyclic structures make them highly effective chiral directors, whether employed as auxiliaries or as ligands in catalytic systems. The choice between them is a clear and direct decision based on the desired enantiomer of the final product. Their reliability and the high degree of stereocontrol they impart have solidified their position as invaluable building blocks for researchers in academia and the pharmaceutical industry, enabling the efficient and predictable synthesis of complex, enantiomerically pure molecules.
References
- 1. The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Chiral Auxiliaries: (2R,4R)-(-)-Pentanediol vs. Evans Oxazolidinones
Abstract
In the field of asymmetric synthesis, the reliable and predictable control of stereochemistry is paramount. Chiral auxiliaries remain a cornerstone of this endeavor, offering a robust method for introducing chirality that is often complementary to catalytic approaches.[1][2] For decades, Evans oxazolidinones have been the gold standard, their efficacy proven in countless total syntheses of complex, biologically active molecules.[3][4][5] However, emerging auxiliaries continually challenge the status quo, offering potential advantages in efficiency, substrate scope, or ease of use. This guide provides an in-depth, evidence-based comparison between the venerable Evans auxiliaries and the C2-symmetric diol, (2R,4R)-(-)-pentanediol, a promising alternative for specific applications. We will dissect their mechanisms of stereocontrol, compare their performance in key chemical transformations, and provide practical, field-tested protocols for their application.
Introduction: The Role of the Chiral Auxiliary
The synthesis of single-enantiomer pharmaceuticals and natural products is a critical objective in modern organic chemistry.[1] Chiral auxiliaries are stereogenic molecules that are temporarily attached to a prochiral substrate to direct a subsequent chemical reaction, leading to the formation of one diastereomer over another.[3][6] A key advantage of this method is that the resulting diastereomers can often be separated using standard techniques like chromatography, and the auxiliary can be cleaved and recycled, ultimately yielding an enantiomerically pure product.[1] An ideal auxiliary should be readily available, attach and detach under mild conditions, and, most importantly, provide a powerful and predictable stereochemical bias.
The Incumbent: Evans Oxazolidinone Auxiliaries
Introduced by David A. Evans and his research group, N-acyloxazolidinones are arguably the most successful class of chiral auxiliaries developed to date.[2][3][7] Derived from readily available amino acids like valine and phenylalanine, their widespread adoption is a testament to their reliability and high levels of stereocontrol in a variety of C-C bond-forming reactions, including aldol additions and alkylations.[3][5][8]
Mechanism of Stereocontrol
The stereodirecting power of the Evans auxiliary stems from the sterically demanding substituent at the C4 position (e.g., isopropyl or benzyl). Upon acylation and subsequent enolization, a rigid, chelated (Z)-enolate is formed.[1][9] The bulky C4 substituent effectively shields one face of the enolate, forcing electrophiles to approach from the less hindered opposite face. This principle is illustrated below for a boron-mediated aldol reaction, which proceeds through a well-defined, chair-like Zimmerman-Traxler transition state.[9]
References
- 1. chemistry.williams.edu [chemistry.williams.edu]
- 2. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
A Senior Application Scientist's Guide to Stereochemical Validation of (2R,4R)-(-)-Pentanediol Derivatives
In the realm of asymmetric synthesis, the use of chiral building blocks like (2R,4R)-(-)-pentanediol is fundamental to constructing complex molecules with defined three-dimensional architectures.[1][2][3] The stereochemical integrity of this precursor dictates the stereochemistry of the final product, making rigorous validation of the product's stereochemistry a cornerstone of synthetic success and a critical aspect of drug development and materials science. This guide provides a comparative overview of the essential techniques for validating the stereochemistry of products derived from this versatile chiral diol, offering insights into the causality behind experimental choices and presenting field-proven protocols.
The challenge in validating the stereochemistry of these derivatives lies in distinguishing between stereoisomers, which often possess nearly identical physical properties. The choice of analytical technique is therefore paramount and depends on several factors, including the nature of the sample (e.g., crystalline vs. oil), the information required (relative vs. absolute configuration), and the available instrumentation.
Comparative Analysis of Key Validation Techniques
The primary methods for stereochemical validation can be broadly categorized into spectroscopic, chromatographic, and crystallographic techniques. Each offers a unique set of advantages and is suited for different stages of a research and development workflow.
| Technique | Principle | Information Provided | Sample Requirements | Key Advantages | Limitations |
| NMR Spectroscopy | Formation of diastereomers with a chiral derivatizing agent (CDA) leads to distinct NMR signals.[4][5] | Enantiomeric excess (ee), relative and absolute configuration. | Soluble, ~1-10 mg | Rapid, provides detailed structural information.[6] | Requires a chiral auxiliary, can have signal overlap. |
| Chiral HPLC/GC | Differential interaction of enantiomers with a chiral stationary phase (CSP) results in different retention times.[7] | Enantiomeric excess (ee), separation of enantiomers. | Soluble, <1 mg | High accuracy for ee determination, preparative capabilities.[8][9] | Requires method development, may not provide absolute configuration without standards.[10] |
| X-ray Crystallography | Diffraction of X-rays by a single crystal reveals the precise three-dimensional arrangement of atoms.[11][12] | Unambiguous absolute configuration.[13] | Single, high-quality crystal. | The "gold standard" for absolute configuration.[14] | Not all compounds form suitable crystals. |
| Polarimetry | Measures the rotation of plane-polarized light by a chiral sample. | Optical rotation ([α]D) | Soluble, ~1-10 mg | Simple, non-destructive. | Provides limited structural information, dependent on purity. |
Decision Workflow for Stereochemical Validation
The selection of an appropriate validation technique often follows a logical progression. The following diagram illustrates a typical decision-making workflow for a researcher validating a new derivative of this compound.
Caption: Decision workflow for selecting a stereochemical validation technique.
In-Depth Methodologies and Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents (CDAs)
Expertise & Experience: NMR spectroscopy, when coupled with chiral derivatizing agents, is a powerful tool for not only determining enantiomeric excess but also for deducing the absolute configuration of chiral alcohols. The underlying principle is the conversion of a pair of enantiomers into a pair of diastereomers by reaction with a chiral, enantiomerically pure reagent. These resulting diastereomers have distinct NMR spectra, allowing for their differentiation and quantification.[4][15]
One of the most reliable methods for 1,3-diols is the use of Mosher's esters, or α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) esters.[16][17] The anisotropic effect of the phenyl ring in the MTPA moiety causes differential shielding or deshielding of the protons in the vicinity of the newly formed ester, allowing for the assignment of absolute configuration.[18][19]
Trustworthiness: The self-validating nature of this protocol comes from the comparison of the NMR spectra of the diastereomeric esters formed with both (R)- and (S)-MTPA chloride. The consistency of the chemical shift differences (Δδ = δS - δR) across various protons in the molecule provides a high degree of confidence in the stereochemical assignment.[20]
Experimental Protocol: Modified Mosher's Ester Analysis for a (2R,4R)-Pentanediol Derivative
-
Sample Preparation:
-
In two separate, dry NMR tubes, dissolve approximately 5 mg of the purified diol derivative in 0.5 mL of anhydrous pyridine-d5.
-
-
Derivatization:
-
To one tube, add a slight excess (1.1 equivalents) of (R)-(-)-MTPA chloride.
-
To the second tube, add a slight excess (1.1 equivalents) of (S)-(+)-MTPA chloride.
-
Seal the tubes and gently agitate to mix. Allow the reactions to proceed at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
-
NMR Acquisition:
-
Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA esters.
-
Ensure high resolution and a good signal-to-noise ratio.
-
-
Data Analysis:
-
Assign the proton signals for both diastereomers. 2D NMR techniques (COSY, HSQC) may be necessary for complex molecules.
-
Calculate the chemical shift difference (Δδ = δS - δR) for the protons on either side of the carbinol centers.
-
A positive Δδ for protons on one side and a negative Δδ for protons on the other side of the Mosher's ester plane allows for the assignment of the absolute configuration.
-
References
- 1. researchgate.net [researchgate.net]
- 2. keio.elsevierpure.com [keio.elsevierpure.com]
- 3. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simple protocols for NMR analysis of the enantiomeric purity of chiral diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. uma.es [uma.es]
- 10. heraldopenaccess.us [heraldopenaccess.us]
- 11. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 12. The use of X-ray crystallography to determine absolute configuration. [folia.unifr.ch]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. echemi.com [echemi.com]
- 19. A “shortcut” Mosher ester method to assign configurations of stereocenters in nearly symmetric environments. Fluorous mixture synthesis and structure assignment of petrocortyne A - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to the Spectroscopic Analysis of Intermediates in (2R,4R)-(-)-Pentanediol Reactions
For researchers, scientists, and professionals in drug development, understanding the transient species that dictate the course of a chemical reaction is paramount. (2R,4R)-(-)-Pentanediol, a valuable chiral building block and auxiliary, is frequently employed in asymmetric synthesis to impart stereocontrol.[1] The fleeting intermediates formed during its reactions hold the key to optimizing yield, selectivity, and overall process efficiency. This guide provides an in-depth comparison of modern spectroscopic techniques for the real-time analysis and characterization of these critical, yet elusive, reaction intermediates.
The Significance of Intermediate Analysis in Asymmetric Synthesis
This compound is a versatile chiral auxiliary used in a variety of transformations, including the formation of chiral acetals to direct stereoselective reactions.[1] The stereochemical outcome of these reactions is governed by the transient intermediates and their associated energy barriers. Direct observation and characterization of these species provide invaluable mechanistic insights, enabling rational catalyst design and reaction optimization. The primary challenge lies in the typically low concentration and short lifetime of these intermediates, necessitating highly sensitive and rapid analytical techniques.
Common Reactions and Expected Intermediates
Reactions involving this compound often proceed through several types of transient species. Understanding the nature of these intermediates is crucial for selecting the appropriate spectroscopic tool for their detection.
-
Acetal and Ketal Formation: The reaction of this compound with aldehydes and ketones proceeds through hemiacetal or hemiketal intermediates. These are often in equilibrium with the starting materials and the final acetal or ketal product.
-
Boronate Ester Formation: Derivatization with boronic acids is a common strategy for both analysis and for in-situ formation of chiral Lewis acids. This reaction involves the formation of a trigonal boronate ester , which can exist in equilibrium with a tetrahedral boronate species .
-
Metal-Catalyzed Reactions: When used as a ligand for metal catalysts, this compound can form various coordination complexes with the metal center. The geometry and electronic structure of these transient complexes are critical to the catalytic cycle.
Below is a logical workflow for selecting an appropriate spectroscopic technique for the analysis of intermediates in this compound reactions.
Caption: Logical workflow for selecting a spectroscopic technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is unparalleled in its ability to provide detailed structural information about molecules in solution. For the analysis of reaction intermediates, in-situ NMR experiments are particularly powerful, allowing for the direct observation of the appearance and disappearance of signals corresponding to reactants, intermediates, and products over time.
Causality Behind Experimental Choices in NMR
The choice of NMR experiment depends on the specific information required. For identifying and structurally characterizing an intermediate, 2D NMR techniques like COSY, HSQC, and HMBC are invaluable. For monitoring reaction kinetics, a series of 1D ¹H NMR spectra are typically acquired over time. When dealing with boron-containing intermediates, ¹¹B NMR can provide direct evidence for the formation of boronate esters.
Self-Validating Systems in NMR Protocols
An in-situ NMR experiment is inherently self-validating. The disappearance of starting material signals should correlate with the appearance of intermediate and product signals. Furthermore, the integration of these signals provides a quantitative measure of the relative concentrations of each species at any given time point.
Experimental Protocol: In-Situ ¹¹B NMR Monitoring of Boronate Ester Formation
-
Sample Preparation: In a clean, dry NMR tube, dissolve this compound (1.0 eq) and the desired phenylboronic acid (1.0 eq) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a final concentration of approximately 10-20 mM.
-
Initial Spectrum: Acquire an initial ¹¹B NMR spectrum of the solution before initiating the reaction. This will show the signal for the free boronic acid.
-
Reaction Initiation: If the reaction does not proceed spontaneously, add a catalyst or initiator to the NMR tube.
-
Time-Resolved Spectroscopy: Immediately begin acquiring a series of ¹¹B NMR spectra at regular intervals. The formation of the boronate ester will be indicated by the appearance of a new signal at a different chemical shift.
-
Data Analysis: Process the spectra and integrate the signals for the free boronic acid and the boronate ester to determine their relative concentrations over time.
A study on the interaction of pinanediol with substituted phenylboronic acids using ¹H and ¹¹B NMR revealed the formation of a stable trigonal ester and a less stable tetrahedral hydroxocomplex, demonstrating the power of NMR in distinguishing between such intermediates.[2]
Mass Spectrometry (MS): Unrivaled Sensitivity for Intermediate Detection
Mass spectrometry is an exceptionally sensitive technique that provides information about the mass-to-charge ratio of molecules. For reaction intermediate analysis, Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for transferring labile intermediates from solution into the gas phase for detection.
Causality Behind Experimental Choices in MS
The choice of mass analyzer and ionization method is critical. High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition of transient species, which is crucial for their identification. Tandem mass spectrometry (MS/MS) can be used to fragment the intermediate ions, providing structural information.
Self-Validating Systems in MS Protocols
In an ESI-MS analysis of a reaction mixture, the detection of an ion with a mass corresponding to a proposed intermediate, which is absent in the spectra of the starting materials and increases in intensity as the reaction proceeds, provides strong evidence for its existence. Isotope labeling experiments can further validate the identity of an intermediate.
Experimental Protocol: ESI-MS Analysis of Acetal Formation Intermediates
-
Reaction Setup: Initiate the reaction of this compound with an aldehyde in a suitable solvent.
-
Sample Preparation: At various time points, withdraw a small aliquot of the reaction mixture and dilute it significantly with a solvent compatible with ESI-MS (e.g., acetonitrile or methanol).
-
ESI-MS Analysis: Infuse the diluted sample directly into the ESI source of the mass spectrometer.
-
Data Acquisition: Acquire mass spectra in both positive and negative ion modes. Look for ions corresponding to the protonated or sodiated adducts of the starting materials, the hemiacetal intermediate, and the final acetal product.
-
MS/MS Analysis: Select the ion corresponding to the putative hemiacetal intermediate and perform collision-induced dissociation (CID) to obtain a fragmentation pattern. This pattern can be compared to that of the starting materials and the final product to confirm its structure.
Infrared (IR) Spectroscopy: A Powerful Tool for Real-Time Reaction Monitoring
In-situ Fourier Transform Infrared (FTIR) spectroscopy, often referred to as ReactIR, is a powerful technique for monitoring the progress of chemical reactions in real-time. By inserting a probe directly into the reaction vessel, changes in the concentration of functional groups can be tracked continuously.
Causality Behind Experimental Choices in IR
The success of in-situ IR depends on the presence of unique and well-resolved vibrational bands for the reactants, intermediates, and products. For reactions of this compound, the disappearance of the O-H stretching band and the appearance of C-O bands can be monitored during acetal or boronate ester formation.
Self-Validating Systems in IR Protocols
The simultaneous decrease in the intensity of a reactant's characteristic absorption band and the increase in the intensity of a product's or intermediate's band provides a clear and continuous picture of the reaction progress. This kinetic profile can be used to validate proposed reaction mechanisms.
Experimental Protocol: In-Situ FTIR Monitoring of a Catalytic Reaction
-
Reaction Setup: Assemble the reaction vessel with an in-situ FTIR probe.
-
Background Spectrum: Acquire a background spectrum of the solvent and any catalysts before adding the reactants.
-
Reaction Initiation: Add this compound and the other reactant to the vessel and begin data collection.
-
Data Collection: Collect IR spectra at regular intervals throughout the course of the reaction.
-
Data Analysis: Create concentration profiles for the reactants, intermediates (if observable), and products by plotting the intensity of their characteristic absorption bands as a function of time.
UV-Vis Spectroscopy: A Simple and Effective Method for Kinetic Analysis
UV-Vis spectroscopy is a valuable technique for studying reaction kinetics, particularly when one of the species involved (reactant, intermediate, or product) has a distinct chromophore. For reactions of this compound, this often requires derivatization or the use of a reactant with a strong UV-Vis absorbance.
Causality Behind Experimental Choices in UV-Vis
The choice of wavelength for monitoring is crucial. It should be a wavelength where the species of interest has a strong absorbance and other components of the reaction mixture have minimal interference. Stopped-flow techniques can be coupled with UV-Vis spectroscopy to study very fast reactions.
Self-Validating Systems in UV-Vis Protocols
The adherence of the kinetic data to a specific rate law (e.g., first-order, second-order) can provide evidence for a proposed reaction mechanism. The consistency of the rate constants obtained under different concentrations of reactants further validates the kinetic model.
Experimental Protocol: UV-Vis Kinetic Study of a Derivatization Reaction
-
Sample Preparation: Prepare solutions of known concentrations of the chromophoric reactant and this compound in a suitable solvent.
-
Wavelength Selection: Determine the λmax of the chromophoric reactant.
-
Reaction Initiation: Mix the reactant solutions in a cuvette and immediately place it in the UV-Vis spectrophotometer.
-
Data Acquisition: Monitor the change in absorbance at the selected wavelength over time.
-
Data Analysis: Plot the absorbance data versus time and fit the data to the appropriate integrated rate law to determine the rate constant of the reaction.
Comparative Analysis of Spectroscopic Techniques
The following table provides a comparative summary of the discussed spectroscopic techniques for the analysis of intermediates in this compound reactions.
| Technique | Information Provided | Sensitivity | Real-time Monitoring | Key Strengths | Limitations |
| NMR | Detailed structural information, connectivity, stereochemistry | Moderate | Yes (in-situ) | Unambiguous structure determination | Lower sensitivity, longer acquisition times |
| MS | Mass-to-charge ratio, elemental composition | Very High | Possible with rapid sampling | Excellent for detecting low-concentration species | Provides limited structural information alone |
| IR | Functional group changes | Good | Yes (in-situ) | Excellent for real-time kinetic profiling | Can be difficult to resolve overlapping bands |
| UV-Vis | Changes in concentration of chromophoric species | Good | Yes | Simple, cost-effective for kinetic studies | Requires a chromophore, limited structural information |
digraph "TechniqueRelationship" { graph [fontname="Arial", fontsize=12, label="Inter-relationships of Spectroscopic Techniques", labelloc=t, pad="0.5"]; node [shape=ellipse, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];NMR [label="NMR\n(Structure)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MS [label="MS\n(Mass & Formula)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IR [label="IR\n(Functional Groups)", fillcolor="#FBBC05", fontcolor="#202124"]; UV_Vis [label="UV-Vis\n(Kinetics)", fillcolor="#34A853", fontcolor="#FFFFFF"];
NMR -> MS [label="Confirm Mass"]; MS -> NMR [label="Suggests Formula"]; NMR -> IR [label="Confirm Functional Groups"]; IR -> NMR [label="Suggests Functional Groups"]; IR -> UV_Vis [label="Monitor Kinetics"]; UV_Vis -> IR [label="Confirm Kinetic Model"]; }
Caption: Inter-relationships between spectroscopic techniques.
Conclusion
The successful characterization of reaction intermediates in syntheses involving this compound is a multifaceted challenge that often requires a combination of spectroscopic techniques. While NMR spectroscopy provides the most detailed structural information, its lower sensitivity can be a limitation. Mass spectrometry offers exceptional sensitivity for detecting fleeting intermediates, and in-situ IR and UV-Vis spectroscopy are invaluable for real-time kinetic monitoring. By judiciously selecting and combining these powerful analytical tools, researchers can gain a deeper understanding of reaction mechanisms, leading to the development of more efficient and selective asymmetric syntheses.
References
A Comparative Guide to the Synthesis of (2R,4R)-(-)-Pentanediol: Chemical vs. Enzymatic Routes
(2R,4R)-(-)-Pentanediol is a critical chiral building block in the synthesis of numerous pharmaceuticals and other fine chemicals. Its stereospecific structure is paramount for the desired biological activity of the final product. This guide provides a detailed comparison of the two primary methods for its synthesis: chemical asymmetric hydrogenation and enzymatic bioreduction. We will delve into the underlying mechanisms, provide detailed experimental protocols, and offer a data-driven comparison to inform your choice of synthetic strategy.
Chemical Synthesis: Asymmetric Hydrogenation
The chemical synthesis of this compound typically involves the asymmetric hydrogenation of acetylacetone using a chiral catalyst. This method leverages the power of transition metal catalysis to achieve high enantioselectivity.
Mechanistic Rationale
The most common approach employs a Ruthenium catalyst complexed with a chiral phosphine ligand, such as (R)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). The reaction proceeds in two sequential stereoselective steps. First, the hydrogenation of one ketone in acetylacetone forms the intermediate (4R)-hydroxy-2-pentanone. The chiral environment created by the Ru-(R)-BINAP catalyst directs the hydrogen addition to one face of the carbonyl group, establishing the first stereocenter. The second hydrogenation step reduces the remaining ketone to a hydroxyl group, with the existing stereocenter influencing the facial selectivity of the second reduction to yield the desired (2R,4R) diastereomer.
Experimental Protocol: Asymmetric Hydrogenation of Acetylacetone
This protocol is a representative example of the chemical synthesis of this compound.
Materials:
-
Acetylacetone
-
[RuCl((R)-BINAP)(p-cymene)]Cl
-
Methanol (degassed)
-
Hydrogen gas (high pressure)
-
High-pressure autoclave reactor
Procedure:
-
In a glovebox, charge a high-pressure autoclave with [RuCl((R)-BINAP)(p-cymene)]Cl.
-
Add degassed methanol to the autoclave.
-
Add acetylacetone to the solution.
-
Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 atm).
-
Heat the reaction mixture to the specified temperature (e.g., 50 °C) and stir for the required duration (e.g., 24 hours).
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
The crude product can be purified by distillation or chromatography to yield pure this compound.
Advantages and Limitations of Chemical Synthesis
| Advantages | Limitations |
| High yields and enantioselectivity | Harsh reaction conditions (high pressure, temperature) |
| Well-established and scalable | Requires expensive and air-sensitive catalysts |
| Relatively fast reaction times | Potential for heavy metal contamination in the product |
| Broad substrate scope for other ketones | Requires specialized high-pressure equipment |
Enzymatic Synthesis: Bioreduction
Enzymatic synthesis offers a green and highly selective alternative to chemical methods. This approach utilizes isolated enzymes or whole-cell systems to catalyze the reduction of acetylacetone.
Mechanistic Rationale
The enzymatic synthesis of this compound is typically achieved using alcohol dehydrogenases (ADHs). These enzymes, often from microorganisms like Saccharomyces cerevisiae (baker's yeast) or genetically modified E. coli, catalyze the stereoselective reduction of ketones. The reaction requires a hydride donor, usually a nicotinamide cofactor such as NADH or NADPH. The enzyme's active site is exquisitely shaped to bind the substrate (acetylacetone) in a specific orientation, leading to the highly selective transfer of a hydride from the cofactor to one face of the carbonyl group. This process is repeated for the second ketone, resulting in the formation of this compound with very high diastereomeric and enantiomeric purity. A key aspect of this process is the in-situ regeneration of the expensive cofactor, which is often achieved by adding a sacrificial co-substrate like isopropanol or glucose.
Experimental Protocol: Enzymatic Reduction of Acetylacetone
This protocol is a representative example of the enzymatic synthesis of this compound using a commercially available alcohol dehydrogenase.
Materials:
-
Acetylacetone
-
Alcohol dehydrogenase (e.g., from Rhodococcus ruber)
-
NADH or NADPH
-
Cofactor regeneration system (e.g., glucose and glucose dehydrogenase)
-
Phosphate buffer (e.g., pH 7.0)
-
Isopropanol (for cofactor regeneration, if applicable)
Procedure:
-
Prepare a phosphate buffer solution at the optimal pH for the chosen enzyme.
-
Dissolve the alcohol dehydrogenase, NADH/NADPH, and the components of the cofactor regeneration system in the buffer.
-
Add acetylacetone to the reaction mixture.
-
If using a co-substrate for cofactor regeneration (e.g., isopropanol), add it to the mixture.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 30 °C) with gentle shaking for the required duration (e.g., 48 hours).
-
Monitor the reaction progress by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Once the reaction is complete, the product can be extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate) and purified by distillation or chromatography.
Advantages and Limitations of Enzymatic Synthesis
| Advantages | Limitations |
| Extremely high enantioselectivity (>99% ee) | Enzymes can be expensive and have limited stability |
| Mild reaction conditions (room temp, atm pressure) | Lower space-time yields compared to chemical methods |
| Environmentally friendly (aqueous media) | Requires cofactor regeneration systems |
| No heavy metal contamination | Substrate and product inhibition can occur |
Comparative Analysis: Chemical vs. Enzymatic Synthesis
To provide a clear overview, the following table summarizes the key performance indicators for both synthetic routes.
| Parameter | Chemical Synthesis (Asymmetric Hydrogenation) | Enzymatic Synthesis (Bioreduction) |
| Catalyst | Ru-(R)-BINAP | Alcohol Dehydrogenase (ADH) |
| Selectivity (e.e.) | >98% | >99% |
| Yield | >95% | >90% |
| Reaction Conditions | High pressure (50-100 atm), elevated temp (50-80 °C) | Atmospheric pressure, room temp (25-37 °C) |
| Solvent | Organic solvents (e.g., methanol) | Aqueous buffer |
| Catalyst Reusability | Possible but can be challenging | Possible with immobilization, but stability is a concern |
| Environmental Impact | Higher (organic solvents, heavy metals) | Lower (aqueous media, biodegradable catalyst) |
| Cost | High catalyst cost, specialized equipment | Enzyme and cofactor costs can be high |
Workflow Comparison
The following diagram illustrates the distinct workflows for the chemical and enzymatic synthesis of this compound.
Caption: Comparative workflow of chemical vs. enzymatic synthesis.
Conclusion and Recommendations
Both chemical and enzymatic methods are highly effective for the synthesis of this compound, each with its own set of advantages and disadvantages.
-
Chemical synthesis is a robust and well-established method that offers high yields and fast reaction times, making it suitable for large-scale industrial production where the initial investment in high-pressure equipment can be justified. However, concerns about catalyst cost, potential metal contamination, and harsh reaction conditions must be addressed.
-
Enzymatic synthesis represents a more sustainable and environmentally friendly approach, operating under mild conditions and providing exceptional stereoselectivity. This method is particularly attractive for applications in the pharmaceutical industry where product purity and the absence of metal contaminants are critical. While challenges related to enzyme stability and cost remain, ongoing advancements in protein engineering and immobilization techniques are making enzymatic routes increasingly competitive.
The choice between these two synthetic routes will ultimately depend on the specific requirements of the application, including the desired scale of production, purity standards, cost considerations, and environmental regulations. For laboratory-scale synthesis and applications demanding the highest enantiopurity, the enzymatic route is often preferable. For large-scale industrial production, the chemical route may currently be more economically viable, although the gap is narrowing as green chemistry principles gain wider adoption.
Unveiling Chirality: A Comparative Guide to X-ray Crystallography for the Structural Confirmation of (2R,4R)-(-)-Pentanediol Derivatives
In the landscape of pharmaceutical development and fine chemical synthesis, the precise control and confirmation of stereochemistry are not merely academic exercises; they are critical determinants of biological activity, efficacy, and safety. Chiral molecules, such as the derivatives of (2R,4R)-(-)-pentanediol, often exhibit profoundly different pharmacological effects between enantiomers. Consequently, the unambiguous determination of their three-dimensional structure is a cornerstone of modern chemical research. This guide delves into the utility of single-crystal X-ray crystallography as the gold standard for this purpose, offering a comparative analysis with other spectroscopic techniques and providing the practical insights necessary for its successful application.
This compound, a versatile chiral building block, is frequently employed in asymmetric synthesis to impart specific stereochemistry to target molecules. Its derivatives are integral to the synthesis of a wide array of compounds, from complex natural products to novel therapeutic agents. The absolute configuration of these derivatives directly influences the stereochemical outcome of the reactions in which they are involved, making the verification of their structure a crucial step in the synthetic workflow.
The Decisive Power of X-ray Crystallography
Single-crystal X-ray crystallography stands as the most definitive method for determining the absolute structure of a crystalline compound.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to generate a precise three-dimensional map of the electron density within the molecule. This, in turn, allows for the accurate determination of bond lengths, bond angles, and, most importantly, the absolute configuration of all stereogenic centers.[2]
The primary advantage of X-ray crystallography lies in its ability to provide a direct and unambiguous visualization of the molecule's spatial arrangement. Unlike indirect spectroscopic methods that rely on interpretation and comparison to standards, a successful crystallographic experiment yields a definitive structural model.
However, the power of this technique is contingent on the ability to grow a high-quality single crystal of the analyte, which can be a significant bottleneck.[3] The crystallization of small, flexible molecules like diols can be particularly challenging.
A Comparative Look: X-ray Crystallography vs. Spectroscopic Methods
While X-ray crystallography is the definitive method, other analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are routinely employed for structural characterization. Understanding the strengths and limitations of each is key to a comprehensive analytical strategy.
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Information Provided | 3D molecular structure, absolute configuration, bond lengths/angles, crystal packing | Connectivity, relative stereochemistry, solution conformation, dynamic processes | Molecular weight, elemental composition, fragmentation patterns |
| Sample Requirements | High-quality single crystal | Soluble sample in deuterated solvent | Ionizable sample |
| Key Advantage | Unambiguous determination of absolute stereochemistry.[4] | Provides information on structure and dynamics in solution. | High sensitivity and rapid analysis. |
| Key Limitation | Requires a suitable single crystal, which can be difficult to obtain.[5] | Indirect determination of absolute configuration, often requiring chiral derivatizing agents or comparison to known compounds. | Does not provide information on stereochemistry. |
Table 1: Comparison of Analytical Techniques for Structural Elucidation.
As the table illustrates, these techniques are often complementary. NMR can provide valuable information about the molecule's behavior in solution, which may differ from its solid-state conformation observed by X-ray crystallography. Mass spectrometry is indispensable for confirming the molecular weight and formula. However, for the irrefutable assignment of absolute stereochemistry, X-ray crystallography remains the unparalleled gold standard.
Experimental Workflow: From Molecule to Crystal Structure
The successful application of X-ray crystallography involves a meticulous multi-step process. The following diagram outlines the typical workflow for the structural determination of a this compound derivative.
Figure 1: Experimental workflow for X-ray crystallographic analysis.
Experimental Protocol: Crystallization of a Chiral Diol Derivative
The critical step in this workflow is obtaining a high-quality single crystal. The following is a generalized protocol for the crystallization of a chiral diol derivative, which often requires careful screening of conditions.
Materials:
-
Purified this compound derivative (≥98% purity)
-
A selection of high-purity solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile)
-
Small glass vials or a crystallization plate
-
Microscope for crystal inspection
Procedure:
-
Solvent Screening: Dissolve a small amount of the compound in a range of individual solvents and solvent mixtures to determine its solubility profile. The ideal solvent is one in which the compound is sparingly soluble at room temperature but more soluble at elevated temperatures.
-
Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a small, loosely capped vial. Allow the solvent to evaporate slowly over several days to weeks in a vibration-free environment.
-
Vapor Diffusion:
-
Hanging Drop: Dissolve the compound in a small volume of a relatively non-volatile solvent. Place this drop on a siliconized coverslip and invert it over a well containing a more volatile solvent in which the compound is insoluble. The slow diffusion of the precipitant vapor into the drop will gradually decrease the solubility of the compound, promoting crystallization.
-
Sitting Drop: Similar to the hanging drop method, but the drop of the compound solution is placed on a pedestal within the well.
-
-
Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C).
-
Crystal Harvesting: Once suitable crystals have formed (typically with well-defined faces and a size of at least 0.1 mm in each dimension), carefully remove them from the mother liquor using a cryoloop and immediately flash-cool them in a stream of cold nitrogen gas to prevent solvent loss and crystal degradation.
Case Study: Crystal Structure of a 2,4-di-2-pyridyl-2,4-pentanediol Manganese(II) Complex
While obtaining the crystal structure of a simple organic derivative of this compound can be challenging, the principles of X-ray crystallography are well-illustrated by the analysis of more complex structures containing this diol as a ligand. A notable example is the manganese(II) complex, [Mn₂(rD)₂Br₂], where 'rD' represents the racemate of 2,4-di-2-pyridyl-2,4-pentanediol.[6]
The single-crystal X-ray diffraction analysis of this complex provided definitive structural information, revealing a novel "hamburger-shaped" structure.[6] The key crystallographic parameters for this compound are summarized in the table below.
| Parameter | Value |
| Crystal System | Tetragonal |
| Space Group | P4₁2₁2 |
| a, b (Å) | 12.345(6) |
| c (Å) | 16.789(4) |
| α, β, γ (°) | 90 |
| Volume (ų) | 2558.1(1) |
| Z | 4 |
Table 2: Crystallographic Data for [Mn₂(rD)₂Br₂]. [6]
This data, obtained from the diffraction experiment, allowed for the precise determination of the coordination environment of the manganese ions and the conformation of the pentanediol-derived ligand. Such detailed structural insights are invaluable for understanding the properties and reactivity of the complex.
The Synergy of Techniques: A Holistic Approach to Structural Elucidation
The following diagram illustrates the logical relationship between different analytical techniques in the comprehensive structural characterization of a chiral molecule.
Figure 2: Synergy of analytical techniques for structural determination.
Ultimately, while NMR and MS provide essential pieces of the structural puzzle, X-ray crystallography delivers the final, unambiguous picture of the molecule's three-dimensional architecture. For researchers in drug development and stereoselective synthesis, mastering the application and interpretation of X-ray crystallographic data is not just an advantage, but a necessity for ensuring the integrity and success of their scientific endeavors.
Conclusion
The absolute stereochemical configuration of this compound derivatives is a critical parameter that dictates their function and efficacy in various applications, particularly in the pharmaceutical industry. While a suite of analytical techniques is available for structural characterization, single-crystal X-ray crystallography remains the definitive method for the unambiguous determination of absolute stereochemistry. Its ability to provide a precise and detailed three-dimensional molecular structure is unparalleled. Although the requirement of a high-quality single crystal can be a hurdle, the wealth of information obtained from a successful crystallographic analysis is invaluable. By understanding the principles, experimental workflows, and comparative strengths of X-ray crystallography, researchers can confidently and accurately elucidate the structures of these important chiral building blocks, paving the way for the rational design and synthesis of new and improved chemical entities.
References
- 1. This compound [webbook.nist.gov]
- 2. 2,4-Pentanediol, (-)- | C5H12O2 | CID 2723683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Asymmetric synthesis of chiral boronic esters featuring nonadjacent axial and flexible, acyclic central chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic (2 R ,4 R )‐Pentanediol Synthesis – “Putting a Bottle on the Table” - JuSER [juser.fz-juelich.de]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. Novel Structures and Magnetic Properties of Two [Mn2] Complexes with 2,4-di-2-pyridyl-2,4-pentanediol as the Ligand [mdpi.com]
comparing the stereoisomers of 2,4-pentanediol for chiral applications
An In-Depth Comparative Guide to the Stereoisomers of 2,4-Pentanediol for Chiral Applications
For Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Introduction: The Critical Role of Stereochemistry in Synthesis
In the landscape of modern drug development and fine chemical synthesis, the three-dimensional arrangement of atoms in a molecule is not a trivial detail—it is often the very determinant of biological activity and therapeutic efficacy. Chirality, the property of 'handedness' in molecules, is a cornerstone of this principle. Chiral molecules, existing as non-superimposable mirror images called enantiomers, can elicit vastly different physiological responses. Therefore, the ability to selectively synthesize a single desired enantiomer is a paramount objective in asymmetric synthesis.
Among the arsenal of tools available to the synthetic chemist, chiral building blocks are indispensable. Pentane-2,4-diol, a simple C5 diol, represents a critical class of these building blocks.[1] Its structure contains two stereocenters, giving rise to three distinct stereoisomers: a pair of enantiomers, (2R,4R)- and (2S,4S)-pentanediol, and an achiral meso compound.[1][2] This guide provides a comprehensive comparison of these stereoisomers, delving into their synthesis, unique properties, and strategic applications in chiral synthesis, supported by experimental frameworks to inform your research.
Structural Overview: The Three Faces of 2,4-Pentanediol
The stereochemical landscape of 2,4-pentanediol is defined by the spatial orientation of the hydroxyl groups at the C2 and C4 positions. This results in three distinct isomers:
-
(2R,4R)-(-)-Pentanediol & (2S,4S)-(+)-Pentanediol: This pair constitutes the racemic mixture. They are enantiomers—non-superimposable mirror images of each other.[1] They share identical physical properties (melting point, boiling point, solubility) but differ in their interaction with plane-polarized light, rotating it in equal but opposite directions.[1]
-
meso-2,4-Pentanediol ((2R,4S)-Pentanediol): This isomer possesses an internal plane of symmetry, rendering it achiral and optically inactive.[1][2][3] It is a diastereomer of both the (2R,4R) and (2S,4S) enantiomers, meaning it has different physical and chemical properties, a crucial feature exploited during separation.[1]
Caption: Stereoisomeric relationships of 2,4-pentanediol.
Accessing Stereopurity: Synthesis and Resolution Strategies
The utility of 2,4-pentanediol stereoisomers hinges on their availability in enantiomerically pure form. Two primary strategies are employed: direct asymmetric synthesis and resolution of the racemic mixture.
Asymmetric Synthesis
This is the most elegant and atom-economical approach, aiming to create the desired stereoisomer directly from an achiral precursor, most commonly acetylacetone (2,4-pentanedione).
-
Asymmetric Catalytic Hydrogenation: This method utilizes a chiral transition metal catalyst, often based on Ruthenium (Ru), to stereoselectively deliver hydrogen to the two carbonyl groups of acetylacetone.[1][4] The choice of the chiral ligand associated with the metal center dictates which enantiomer is formed.
-
Enzymatic Reduction: Biocatalysis offers an environmentally benign and highly selective alternative. Engineered ketoreductases (KREDs) can reduce acetylacetone to (2R,4R)‐pentanediol with exceptional stereoselectivity and under mild conditions.[4][5][6] This approach is particularly powerful for large-scale synthesis.[5][6]
Chiral Resolution
Resolution is a classical technique to separate a racemic mixture into its constituent enantiomers.[7] The process relies on converting the enantiomers into a pair of diastereomers, which can then be separated based on their different physical properties.[1][7]
Caption: Key workflows for obtaining enantiopure 2,4-pentanediol.
Comparative Performance in Chiral Applications
The choice of which 2,4-pentanediol stereoisomer to use is entirely dictated by the synthetic objective. Each isomer possesses a distinct set of properties that makes it suitable for specific strategic applications.
The Enantiomeric Pair: (2R,4R)- and (2S,4S)-Pentanediol
These C2-symmetric diols are the workhorses for introducing chirality. Their value lies in their ability to create a well-defined stereochemical environment that influences the outcome of a reaction.
-
Role as Chiral Auxiliaries: A chiral auxiliary is a group that is temporarily attached to a substrate to direct a stereoselective reaction, after which it is removed.[1][8] The (2R,4R) and (2S,4S) diols are frequently used to form chiral acetals and ketals, which effectively shield one face of a reactive intermediate, forcing an incoming reagent to attack from the less hindered side.[4][9] This strategy provides high levels of diastereocontrol.
-
Precursors to Chiral Ligands: In asymmetric catalysis, the ligand bound to the metal center is what creates the chiral environment. Enantiopure pentanediols are excellent precursors for synthesizing a variety of chiral ligands (e.g., diphosphites).[4][5] The rigid C2-symmetric backbone of the diol translates into a well-defined coordination geometry in the final metal complex, which is critical for achieving high enantioselectivity in catalytic reactions.[4]
-
Versatile Chiral Building Blocks: Beyond their roles as auxiliaries and ligand precursors, these diols are valuable starting materials in the total synthesis of complex natural products, pheromones, and active pharmaceutical ingredients (APIs).[4][10][11] The choice between the (2R,4R) and (2S,4S) enantiomer allows the synthetic chemist to target either enantiomer of the final product with the same synthetic route.
The Achiral Isomer: meso-2,4-Pentanediol
While optically inactive, the meso isomer is a powerful substrate for desymmetrization reactions . In this advanced strategy, a chiral catalyst or reagent selectively reacts with one of the two identical (enantiotopic) functional groups of the meso compound, transforming the achiral starting material into a chiral, non-racemic product. This approach can be highly efficient for generating complex chiral molecules from simple, achiral precursors.
Performance Summary Table
| Feature | (2R,4R)- & (2S,4S)-Pentanediol | meso-2,4-Pentanediol |
| Chirality | Chiral | Achiral |
| Optical Activity | Optically Active | Optically Inactive |
| Symmetry Element | C2 Axis | Internal Plane of Symmetry (σ) |
| Primary Role | Chiral Auxiliary, Chiral Ligand Precursor, Chiral Building Block[1][4][10] | Substrate for Desymmetrization |
| Key Applications | Asymmetric aldol reactions, diastereoselective alkylations, asymmetric catalysis, synthesis of enantiopure APIs.[9] | Enantioselective acylation/silylation, asymmetric oxidation. |
| Strategic Outcome | Directs the formation of a specific stereocenter in a substrate. | Creation of a chiral product from an achiral starting material. |
Experimental Protocol: Resolution of Racemic 2,4-Pentanediol
This protocol describes a generalized, self-validating method for separating racemic 2,4-pentanediol via the formation and fractional crystallization of diastereomeric esters.
Causality: The core principle is that while enantiomers are physically identical, diastereomers are not. By reacting the racemic diol with a single enantiomer of a chiral acid (the resolving agent), we create two diastereomeric esters with different solubilities, allowing for their physical separation.[1][7]
Caption: Experimental workflow for chiral resolution.
Step-by-Step Methodology
-
Step 1: Formation of Diastereomeric Esters
-
Procedure: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N2 or Ar), dissolve racemic 2,4-pentanediol (1.0 eq) in anhydrous pyridine or dichloromethane (DCM) with a tertiary amine base (e.g., triethylamine, 2.2 eq). Cool the solution to 0 °C in an ice bath. Slowly add an enantiopure chiral acylating agent, such as (R)-(-)-Mandelic acid chloride (2.1 eq), dropwise.
-
Causality: The chiral acid chloride reacts with both enantiomers of the diol to form a mixture of two diastereomeric diesters: [(R)-Mandeloyl]₂-(2R,4R)-diol and [(R)-Mandeloyl]₂-(2S,4S)-diol. Pyridine or triethylamine acts as a base to neutralize the HCl byproduct.
-
-
Step 2: Fractional Crystallization
-
Procedure: After the reaction is complete (monitored by TLC), concentrate the mixture in vacuo. Select a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) for recrystallization. The choice is critical and must be determined empirically to maximize the solubility difference. Dissolve the crude diastereomeric ester mixture in a minimum amount of the hot solvent and allow it to cool slowly to room temperature, then further cool to 0-4 °C.
-
Causality: The less soluble diastereomer will preferentially crystallize out of the solution. The other diastereomer will remain enriched in the mother liquor (the filtrate).
-
-
Step 3: Isolation and Purification
-
Procedure: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent. The mother liquor is saved for isolation of the other diastereomer. Repeat the recrystallization process on the solid crystals until a constant melting point and specific rotation are achieved, indicating high diastereomeric purity.
-
-
Step 4: Liberation of the Enantiopure Diol
-
Procedure: Hydrolyze the separated, diastereomerically pure ester by refluxing with an aqueous base, such as 2M NaOH or LiOH in a THF/water mixture. This process, known as saponification, cleaves the ester bonds.
-
Causality: The base attacks the carbonyl of the ester, liberating the chiral diol and forming the salt of the chiral resolving agent.
-
-
Step 5: Final Purification and Validation
-
Procedure: After hydrolysis, neutralize the mixture and extract the liberated chiral diol with an organic solvent (e.g., ethyl acetate). Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the diol by distillation or chromatography.
-
Self-Validation: The success of the resolution is validated by:
-
Polarimetry: Measure the specific rotation of the purified diol. The (2S,4S) enantiomer should have a positive rotation, while the (2R,4R) should be negative.[10]
-
Chiral HPLC or GC: Analyze the final product on a chiral column to determine its enantiomeric excess (ee). An ee of >98% is typically desired.
-
-
Illustrative Experimental Data
The following table presents representative data from a successful chiral resolution experiment.
| Parameter | Diastereomer 1 (Crystallized Solid) | Diastereomer 2 (From Mother Liquor) |
| Recovered Diol Stereochemistry | This compound | (2S,4S)-(+)-Pentanediol |
| Yield (after hydrolysis) | 38% (max theoretical 50%) | 35% |
| Specific Rotation [α]D (c=10, EtOH) | -53.8° | +54.0°[10] |
| Enantiomeric Excess (ee%) | >99% | 98% |
| Physical Appearance | Colorless Oil | White Crystalline Solid[10] |
Conclusion
The stereoisomers of 2,4-pentanediol offer a versatile and powerful platform for introducing and controlling stereochemistry in complex molecular synthesis. The enantiomeric pair, (2R,4R)- and (2S,4S)-pentanediol, are invaluable as chiral auxiliaries, ligand precursors, and synthons, providing access to either enantiomer of a target molecule. The often-overlooked meso isomer holds significant potential in desymmetrization strategies, offering an elegant route to chiral products from an achiral starting point. A thorough understanding of the distinct properties and synthetic accessibility of each stereoisomer, as detailed in this guide, empowers researchers to make strategic, causality-driven decisions in the design and execution of sophisticated asymmetric syntheses.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. brainly.com [brainly.com]
- 3. meso-2,4-pentanediol - Wikidata [wikidata.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Enzymatic (2 R ,4 R )‐Pentanediol Synthesis – “Putting a Bottle on the Table” - JuSER [juser.fz-juelich.de]
- 7. Chiral resolution - Wikipedia [en.wikipedia.org]
- 8. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemimpex.com [chemimpex.com]
- 11. chemimpex.com [chemimpex.com]
A Comparative Guide to Chiral Ligands: (2R,4R)-(-)-Pentanediol vs. BINOL Derivatives in Asymmetric Catalysis
For researchers, scientists, and drug development professionals engaged in the synthesis of enantiomerically pure molecules, the choice of a chiral ligand is a decision that profoundly impacts reaction efficiency, selectivity, and economic viability. This guide provides an in-depth technical comparison between ligands derived from the flexible, acyclic (2R,4R)-(-)-Pentanediol backbone and the well-established, rigid C₂-symmetric BINOL (1,1'-bi-2-naphthol) framework. While BINOL derivatives have long been considered the gold standard in asymmetric catalysis, ligands originating from simple chiral diols like pentanediol are demonstrating exceptional performance, particularly in demanding applications such as the asymmetric hydrogenation of ketones.
This analysis will focus primarily on the Ru-catalyzed asymmetric hydrogenation of ketones, a reaction of significant industrial importance, where direct and substantial comparative data is available. We will delve into the structural origins of their catalytic prowess, present head-to-head performance data, and provide detailed experimental protocols to illustrate their application.
The Contenders: Two Distinct Chiral Scaffolds
This compound: This C₂-symmetric aliphatic diol offers a conformationally flexible backbone. Its chirality is derived from two stereocenters on a simple pentane chain. This flexibility allows for the formation of dynamic catalyst complexes that can adapt to the steric and electronic demands of the substrate. A prime example of a highly successful ligand derived from this scaffold is C₃-TunePhos*, a family of chiral diphosphine ligands that have shown remarkable efficacy.[1]
BINOL Derivatives: 1,1'-Bi-2-naphthol (BINOL) is an axially chiral molecule, with its stereochemistry arising from the restricted rotation around the C-C bond connecting the two naphthalene rings.[2] This rigid, well-defined structure creates a sterically demanding and predictable chiral environment around the metal center. BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) is the archetypal diphosphine ligand of this class and a cornerstone of the Nobel Prize-winning Noyori asymmetric hydrogenation.[2][3]
Performance Showdown: Asymmetric Hydrogenation of Ketones
The Ru-catalyzed asymmetric hydrogenation of prochiral ketones to chiral secondary alcohols is a benchmark transformation for evaluating chiral phosphine ligands. The mechanism, often referred to as the Noyori metal-ligand bifunctional mechanism, involves the concerted transfer of a hydride from the metal and a proton from the diamine co-ligand to the ketone carbonyl group via a six-membered pericyclic transition state.[3][4] The efficiency and stereoselectivity of this process are critically dependent on the chiral diphosphine ligand.
Here, we compare the performance of Ru-catalysts bearing a (2R,4R)-Pentanediol-derived ligand, C₃*-TunePhos, with the classic BINOL-derived BINAP ligand in the context of the Noyori hydrogenation system, which also employs a chiral diamine.
Table 1: Performance Comparison in the Asymmetric Hydrogenation of Acetophenone
| Catalyst System | Substrate | S/C Ratio (TON) | H₂ Pressure (atm) | Time (h) | Conversion (%) | ee (%) | Reference(s) |
| Ru/(S)-C₃*-TunePhos/(S,S)-DPEN | Acetophenone | 100,000 | 10 | 12 | >99 | >99 (R) | [5] |
| Ru/(S)-TolBINAP/(S,S)-DPEN | Acetophenone | 100,000 | 8 | 7 | 100 | 99 (R) | [4] |
| Ru/(R)-BINAP/diamine | Acetophenone | - | 5 | 1-24 | 100 | up to 90 (S) | [6] |
S/C = Substrate-to-Catalyst Ratio; TON = Turnover Number; ee = enantiomeric excess; DPEN = 1,2-diphenylethylenediamine; TolBINAP = 2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl.
Table 2: Performance Comparison in the Asymmetric Hydrogenation of Diverse Ketones
| Catalyst System | Substrate | S/C Ratio (TON) | H₂ Pressure (atm) | ee (%) | Reference(s) |
| Ru/(S)-C₃-TunePhos/(S)-DAIPEN | 1-(3,5-bis(trifluoromethyl)phenyl)ethanone | 1,000,000 | 50 | 99.6 (R) | [5] |
| Ru/(S)-C₃-TunePhos/(S)-DAIPEN | 2',4'-Difluoroacetophenone | 100,000 | 50 | >99 (R) | [5] |
| Ru/(S)-TolBINAP/(S,S)-DPEN | 1'-(Chloro)acetophenone | 2,000 | 9 | 98 (R) | [4] |
| Ru-(R)-BINAP | Methyl 3-oxobutanoate (β-keto ester) | 1,000 | 100 | >99 (R) | [7] |
| Ru-C₃*-TunePhos | Ethyl 3-oxobutanoate (β-keto ester) | 10,000 | 50 | 99.8 (R) |
DAIPEN = 1,1-bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine.
As the data illustrates, the C₃-TunePhos ligand, derived from (2R,4R)-Pentanediol, facilitates exceptionally high turnover numbers, reaching up to 1,000,000, while maintaining near-perfect enantioselectivity (>99% ee) across a range of challenging ketone substrates.[5] While the benchmark BINAP-based systems also provide excellent enantioselectivity, the C₃-TunePhos catalyst often achieves this with significantly higher efficiency (TON), highlighting the remarkable catalytic activity imparted by the pentanediol-based backbone.[4][5]
Mechanistic Insights: Flexibility vs. Rigidity
The superior performance of C₃*-TunePhos in certain applications can be attributed to the "tunable" nature of its backbone. The flexible seven-membered chelate ring formed upon coordination to the metal center, a consequence of the pentanediol linker, allows for a more adaptable chiral pocket compared to the rigid biaryl backbone of BINAP.
This flexibility allows the catalyst to optimize its conformation for a specific substrate, potentially lowering the energy of the transition state and accelerating the reaction. In contrast, the rigid BINAP framework, while highly effective, creates a more static chiral environment. This can lead to very high enantioselectivity but may not always provide the optimal geometry for the fastest possible reaction rate for all substrates. The stereochemical outcome in BINAP-Ru catalyzed hydrogenations is rationalized by the steric interactions between the substrate and the phenyl groups on the phosphorus atoms, which are held in a fixed orientation by the rigid binaphthyl backbone.[7] The less hindered approach of the substrate to the ruthenium hydride dictates the chirality of the product.[7]
Beyond Catalysis: (2R,4R)-Pentanediol as a Chiral Auxiliary
While the performance of its derived ligands in catalysis is a key focus, this compound is also a valuable chiral auxiliary . A chiral auxiliary is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction, after which it is removed.[8] Pentanediol is effectively used to form chiral acetals, which can control the facial selectivity of reactions such as aldol additions and Diels-Alder cycloadditions.[8]
While comprehensive head-to-head data with BINOL in this context is less common—as BINOL is more frequently used as a ligand for a metal catalyst rather than a stoichiometric auxiliary—the utility of pentanediol highlights its versatility as a source of chirality.
Experimental Protocols
To provide a practical context for the discussed catalysts, the following are representative experimental procedures for the asymmetric hydrogenation of ketones.
Protocol 1: Asymmetric Hydrogenation of Acetophenone using Ru/C₃-TunePhos Catalyst*
This protocol is adapted from the literature and may require optimization for specific substrates and equipment.[5]
-
Catalyst Preparation (in situ): In a nitrogen-filled glovebox, a Schlenk flask is charged with [Ru(benzene)Cl₂]₂ (0.05 mmol) and (S)-C₃*-TunePhos (0.105 mmol). Anhydrous, degassed DMF (6 mL) is added. The mixture is heated to 100 °C for 30-60 minutes. After cooling to room temperature, a solution of the chiral diamine (e.g., (S,S)-DPEN, 0.105 mmol) in DMF is added, and the mixture is stirred for another 30-60 minutes. The solvent is then removed under high vacuum to yield the precatalyst.
-
Hydrogenation: In a glovebox, a high-pressure autoclave is charged with the Ru-precatalyst (e.g., S/C = 100,000, 0.0025 mmol), acetophenone (250 mmol), and degassed 2-propanol. A solution of t-BuOK in 2-propanol is added (base/Ru ratio ~200).
-
The autoclave is sealed, removed from the glovebox, and then purged several times with H₂ gas.
-
The reactor is pressurized to the desired H₂ pressure (e.g., 10-50 atm) and stirred at room temperature (e.g., 20-22 °C) for the required time (e.g., 12 hours).
-
Work-up and Analysis: After carefully releasing the pressure, the solvent is removed under reduced pressure. The conversion and enantiomeric excess of the resulting 1-phenylethanol are determined by chiral GC or HPLC analysis.
Protocol 2: Asymmetric Hydrogenation of a β-Keto Ester using Ru/BINAP Catalyst
This protocol is a generalized procedure based on the Noyori hydrogenation and may require optimization.[2][7]
-
Catalyst Preparation: A mixture of [RuCl₂(benzene)]₂ and (R)-BINAP in ethanol is heated to generate the RuCl₂[(R)-BINAP] complex. Alternatively, commercially available RuCl₂[(R)-BINAP] can be used.
-
Hydrogenation: A solution of the β-keto ester (e.g., methyl 3-oxobutanoate, 315 mmol) in ethanol (32 mL) is sparged with nitrogen for 1 hour.[2]
-
In a nitrogen-filled glovebox, the substrate solution and the RuCl₂[(R)-BINAP] catalyst (e.g., 0.1 mol%) are added to a glass liner for a high-pressure autoclave.[2]
-
The autoclave is sealed, removed from the glovebox, purged with H₂, and then pressurized to 100 atm.[2][7]
-
The reaction is stirred at a controlled temperature (e.g., 30 °C) for an extended period (e.g., up to 6 days, depending on substrate and catalyst loading).[2]
-
Work-up and Analysis: After releasing the pressure, the reaction mixture is concentrated in vacuo. The product is purified, for example, by distillation. The enantiomeric excess of the resulting β-hydroxy ester is determined by chiral GC or HPLC.
Conclusion and Future Outlook
Both this compound and BINOL derivatives are exceptionally powerful tools in the arsenal of the synthetic chemist.
-
BINOL derivatives , with their rigid and well-defined chiral environment, remain a reliable and highly effective choice for a vast range of asymmetric transformations, providing excellent and predictable stereocontrol. Their extensive history of success makes them a go-to ligand for many applications.
-
Ligands derived from this compound , such as C₃*-TunePhos, represent a newer generation of chiral ligands. The inherent flexibility of the pentanediol backbone allows for the creation of highly active and adaptable catalysts that can achieve extraordinary turnover numbers without compromising enantioselectivity. This makes them particularly attractive for large-scale industrial processes where catalyst efficiency is paramount.
The choice between these two classes of ligands is not a matter of one being universally superior to the other. Rather, it is a decision guided by the specific demands of the chemical transformation. For reactions requiring extreme catalytic efficiency and high throughput, the tunable nature of pentanediol-derived ligands offers a distinct advantage. For establishing new methodologies where a predictable and well-understood chiral environment is beneficial, the storied success of BINOL derivatives provides a solid foundation. The continued exploration of both flexible and rigid chiral scaffolds will undoubtedly lead to even more powerful catalysts, pushing the boundaries of what is possible in asymmetric synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 3. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (2R,4R)-(-)-Pentanediol
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of (2R,4R)-(-)-Pentanediol. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This document is designed to provide essential, immediate safety and logistical information, ensuring that disposal procedures are approached with the same rigor as our experimental work.
Hazard Identification and Risk Assessment: The "Why" Behind the Procedure
Understanding the inherent risks of a chemical is the foundation of its safe handling and disposal. This compound, while not classified as a dangerous good for transport, possesses hazards that mandate its treatment as a regulated waste stream.[1] It is crucial to internalize that improper disposal, such as drain disposal, is strictly prohibited by environmental regulations due to the potential harm to aquatic ecosystems and wastewater treatment infrastructure.[2][3][4]
The primary hazards associated with this compound are summarized below. This risk profile is the direct cause for the stringent disposal protocols that follow.
| Hazard Classification | Description | GHS Pictogram | Rationale for Disposal Protocol |
| Skin Irritation (Category 2) | Causes skin irritation upon contact. | pictogram | Prevents exposure to personnel handling the waste. Mandates the use of chemical-resistant gloves. |
| Serious Eye Irritation (Category 2A) | Causes serious eye irritation. | pictogram | Requires the use of safety glasses or goggles to prevent splashes. |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | May cause respiratory irritation if inhaled. | pictogram | Necessitates handling in a well-ventilated area or fume hood to avoid inhaling vapors. |
Data synthesized from multiple sources.[5][6]
Pre-Disposal Planning and Waste Minimization
Effective waste management begins before the waste is even generated. Adhering to the principles of "Reduce, Reuse, Recycle" is not only environmentally responsible but also cost-effective.
-
Reduce: Purchase only the quantity of this compound required for your experiments. Reducing the scale of operations can significantly decrease waste volume.[7]
-
Reuse/Redistribute: Before designating unused or surplus this compound as waste, check if other labs within your institution have a need for it.[8]
-
Avoid Mixing: Never mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[9] Doing so can create a more complex and expensive disposal challenge.
Step-by-Step Disposal Protocol
The disposal of this compound must be treated as a formal, regulated procedure. It is not to be poured down the drain or placed in standard trash.[2][10] The only acceptable method is collection and transfer to a licensed hazardous waste disposal company.[1][11]
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Before handling any waste containers, ensure you are wearing the appropriate PPE to mitigate the risks identified in Section 1.
| Protective Equipment | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected prior to use. | Prevents skin contact and irritation.[12] |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles.[12] | Protects eyes from accidental splashes.[9] |
| Body Protection | A standard laboratory coat. | Protects against contamination of personal clothing.[12] |
| Respiratory Protection | Not typically required if handled in a well-ventilated area or a fume hood. | Minimizes the inhalation of potentially irritating vapors.[12] |
Step 2: Waste Characterization and Segregation
Properly identifying and segregating chemical waste is a critical step mandated by regulatory bodies like OSHA and the EPA.[7][13]
-
Designate as Hazardous Waste: All waste containing this compound, including contaminated materials like absorbent pads or gloves, must be treated as hazardous waste.
-
Segregate: Collect this waste in a dedicated container. Do not mix it with other solvents, acids, bases, or solid waste unless directed by your EHS office.[14] Cross-contamination can lead to dangerous chemical reactions and complicates the disposal process.
Step 3: Containerization
-
Select a Compatible Container: Use a clean, leak-proof container that is chemically compatible with this compound. Often, the original product bottle is an excellent choice.[4] If unavailable, a high-density polyethylene (HDPE) container is a suitable alternative.
-
Keep Closed: The waste container must be kept tightly sealed at all times, except when adding waste.[14][15] This prevents the release of vapors and protects against spills.
-
Do Not Overfill: Fill the container to no more than 90% of its capacity to allow for vapor expansion.[15]
Step 4: Labeling
Accurate labeling is a legal requirement and essential for safety. The container must be clearly marked.
-
Use an EHS-Approved Label: Your institution's EHS department will provide official "Hazardous Waste" labels.
-
Complete All Fields: Clearly write the full chemical name: "this compound" . Do not use abbreviations. List all constituents and their approximate percentages.
-
Indicate Hazards: Mark the appropriate hazard boxes (e.g., Irritant).
-
Date the Container: Record the date you first add waste to the container (the "accumulation start date").
Step 5: Temporary Storage and Disposal
-
Designated Storage Area: Store the sealed and labeled waste container in a designated, secure hazardous waste accumulation area within your laboratory.[9]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container. This prevents the spread of material in case of a leak.[14]
-
Arrange for Pickup: Contact your institution's EHS department to schedule a waste pickup.[14] They will handle the final transport and disposal through a licensed and permitted waste management vendor, which typically involves chemical incineration.[7][11]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Emergency Procedures: Accidental Spills
In the event of a small spill, follow these procedures while wearing your full PPE.
-
Alert Personnel: Inform colleagues in the immediate area.
-
Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit to soak up the liquid.[1][16]
-
Collect Absorbent: Carefully scoop the contaminated absorbent material into a compatible container for hazardous waste.
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose of Waste: Label the container with all contaminants and dispose of it as hazardous waste following the protocol in Section 3.[1]
For large spills, evacuate the area immediately and contact your institution's emergency response or EHS department.
References
- 1. 2,4-PENTANEDIOL - Safety Data Sheet [chemicalbook.com]
- 2. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 3. epa.gov [epa.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. 2,4-Pentanediol, (-)- | C5H12O2 | CID 2723683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,4-Pentanediol | C5H12O2 | CID 12262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. usbioclean.com [usbioclean.com]
- 8. Tips for Streamlining Lab Chemical Waste Disposal [emsllcusa.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. md.rcm.upr.edu [md.rcm.upr.edu]
- 11. tcichemicals.com [tcichemicals.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. epa.gov [epa.gov]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 15. ethz.ch [ethz.ch]
- 16. fishersci.co.uk [fishersci.co.uk]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
